Stachybotrysin B
Description
This compound has been reported in Stachybotrys chartarum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,4aS,5R,6R,8aS)-7'-formyl-4'-hydroxy-6'-(hydroxymethyl)-1,1,4a,6-tetramethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-3H-1-benzofuran]-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-14-6-7-20-23(3,4)21(30-15(2)28)8-9-24(20,5)25(14)11-17-19(29)10-16(12-26)18(13-27)22(17)31-25/h10,13-14,20-21,26,29H,6-9,11-12H2,1-5H3/t14-,20+,21-,24+,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTZGKRXYRFKIF-UKDHAUJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)CO)O)C)OC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)CO)O)(CC[C@H](C2(C)C)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stachybotrysin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachybotrysin B is a naturally occurring phenylspirodrimane metabolite isolated from the fungus Stachybotrys chartarum. This compound has garnered interest within the scientific community due to its notable biological activities, including antiviral and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, along with a summary of the experimental methodologies used for its isolation and characterization.
Chemical Structure and Properties
This compound possesses a complex polycyclic structure characteristic of the phenylspirodrimane class of natural products. Its chemical identity has been established through extensive spectroscopic analysis.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | (1′R,2′R,4′aS,6′R,8′aS)-6′-(acetyloxy)-3′,4′,4′a,5′,6′,7′,8′,8′a-octahydro-4-hydroxy-6-(hydroxymethyl)-2′,5′,5′,8′a-tetramethyl-spiro[benzofuran-2(3H),1′(2′H)-naphthalene]-7-carboxaldehyde | [1] |
| CAS Number | 2098376-42-0 | [1] |
| Molecular Formula | C₂₅H₃₄O₆ | [1][2] |
| Formula Weight | 430.5 g/mol | [1] |
| Purity | ≥95% | [1][2] |
| Formulation | A solid | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | [1][2] |
| SMILES | CC(O[C@@H]1CC[C@@]2(C)--INVALID-LINK--[C@@]23OC4=C(C=O)C(CO)=CC(O)=C4C3">C@([H])C1(C)C)=O | [1] |
| InChI Key | QQTZGKRXYRFKIF-UKDHAUJISA-N | [1] |
| Source Organism | Stachybotrys chartarum | [1] |
Biological Activity
This compound has demonstrated significant biological activity in preclinical studies, highlighting its potential as a lead compound for drug development. Its antiviral and cytotoxic effects are of particular interest.
Table 2: Summary of the Biological Activity of this compound
| Activity | Cell Line/Target | IC₅₀ Value | Reference |
| Antiviral (HIV) | SupT1 cells | 19.2 μM | [1] |
| Cytotoxicity | K562 | 21.72 μM | [1] |
| HeLa | 39.63 μM | [1] | |
| HL-60 | 18.5 μM | [1] | |
| Osteoclastogenesis | Bone Marrow Macrophages | Inhibits differentiation | [2] |
Mechanism of Action: Inhibition of RANKL Signaling
This compound belongs to the phenylspirodrimane class of compounds, which have been shown to inhibit osteoclast differentiation.[2] This process is primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. The proposed mechanism involves the suppression of RANKL-induced activation of downstream signaling cascades, including the mitogen-activated protein kinases (MAPKs) such as p-ERK, p-JNK, and p-p38, as well as the transcription factors c-Fos and NFATc1.[2]
Experimental Protocols
The following sections outline the general experimental procedures for the isolation, purification, and biological evaluation of this compound, based on methodologies reported for related natural products.
Fungal Cultivation and Extraction
-
Fungal Strain : Stachybotrys chartarum (e.g., CGMCC-3.5365).
-
Culture Medium : Potato Dextrose Broth (PDB) is a suitable liquid medium for large-scale fermentation.[3]
-
Fermentation : The fungus is cultured in PDB at approximately 28°C for a period of 7-21 days with shaking to ensure aeration and homogenous growth.[3][4]
-
Extraction : The fungal mycelia and broth are separated by filtration. Both are then extracted exhaustively with an organic solvent such as ethyl acetate (EtOAc). The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.[1][3]
Purification of this compound
-
Initial Fractionation : The crude extract is subjected to silica gel column chromatography using a gradient solvent system of increasing polarity (e.g., petroleum ether-ethyl acetate or hexane-acetone) to separate the components into several fractions.[1][5]
-
Fine Purification : Fractions containing this compound, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are further purified using reversed-phase HPLC (RP-HPLC) with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield the pure compound.[1][5]
Biological Assays
-
Cell Culture : Human cancer cell lines (e.g., K562, HeLa, HL-60) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment : Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement : The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.
-
Cell Line : SupT1 cells, a human T-cell line susceptible to HIV infection, are used.
-
Infection : SupT1 cells are infected with an HIV-1 strain (e.g., HIV-1 IIIB).
-
Treatment : Immediately after infection, the cells are treated with different concentrations of this compound.
-
Syncytia Formation : The formation of syncytia (large, multinucleated cells resulting from the fusion of HIV-infected cells with uninfected cells) is monitored microscopically over several days.
-
Data Analysis : The concentration of this compound that inhibits syncytia formation by 50% (IC₅₀) is determined.
Conclusion
This compound is a promising natural product with demonstrated antiviral and cytotoxic activities. Its unique chemical structure and biological profile make it a valuable candidate for further investigation in the context of drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further studies on this and related compounds. A deeper understanding of its mechanism of action, particularly its interaction with the RANKL signaling pathway, may open new avenues for therapeutic interventions in various diseases.
References
- 1. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Cymopolyphenols A–F From a Marine Mesophotic Zone Aaptos Sponge-Associated Fungus Cymostachys sp. NBUF082 [frontiersin.org]
Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Stachybotrysin B
For Immediate Release
Shanghai, China – November 19, 2025 – A comprehensive understanding of the biosynthetic pathway of Stachybotrysin B, a complex phenylspirodrimane with significant biological activities, is crucial for researchers in natural product chemistry, mycology, and drug development. This technical guide synthesizes the current knowledge of its intricate molecular construction by the fungus Stachybotrys, providing a deep dive into the genetic and enzymatic machinery responsible for its creation.
This compound belongs to the phenylspirodrimane (PSD) class of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid precursors. The biosynthesis of this complex molecule is a multi-step process orchestrated by a suite of specialized enzymes. While the complete pathway is an active area of research, significant strides have been made in identifying the key building blocks, intermediates, and the genetic blueprint encoded in the fungal genome.
The Genesis: Precursors and the Key Intermediate Ilicicolin B
The journey to this compound begins with two fundamental precursors: farnesyl diphosphate (FPP) , a C15 isoprenoid intermediate from the mevalonate pathway, and orsellinic acid , a polyketide.[1][2] The crucial first phase of the biosynthesis culminates in the formation of ilicicolin B (also known as LL-Z1272β), a key intermediate that serves as the foundational scaffold for a diverse array of phenylspirodrimanes.[1][3]
The genetic basis for the synthesis of ilicicolin B has been elucidated through the discovery of a biosynthetic gene cluster (BGC) in Stachybotrys bisbyi.[4][5] This cluster, designated stb, harbors the essential genes encoding the enzymatic machinery for this initial phase. A similar gene cluster, termed psd, has been identified in Stachybotrys sp. CPCC 401591 and is responsible for the broader biosynthesis of PSDs.[6][7]
The key enzymes involved in the formation of ilicicolin B from the primary precursors are:
-
Polyketide Synthase (PKS): An iterative Type I PKS, designated PsdA in the psd cluster, is responsible for the synthesis of the orsellinic acid core from acetyl-CoA and malonyl-CoA.[4][6]
-
Prenyltransferase: A UbiA-family prenyltransferase, PsdC , catalyzes the farnesylation of the polyketide intermediate.[4][6]
-
Nonribosomal Peptide Synthetase (NRPS)-like Enzyme: A reductase, PsdB , which shows homology to NRPSs, is involved in the subsequent chemical transformations leading to the final structure of ilicicolin B.[4][6]
The Path Forward: From Ilicicolin B to this compound
The conversion of ilicicolin B to this compound involves a series of complex tailoring reactions, including oxidations and cyclizations. While the precise sequence and the specific enzymes for every step are still under investigation, the psd gene cluster in Stachybotrys sp. CPCC 401591 provides a roadmap.[6][7] Beyond psdA, psdB, and psdC, this cluster contains genes predicted to encode a variety of tailoring enzymes, such as oxidoreductases and transferases, which are believed to be responsible for the structural diversification of the phenylspirodrimane skeleton.[6]
A hypothetical pathway has been proposed for the biosynthesis of a related PSD, chartarlactam K, based on the deduced functions of the genes within the psd cluster.[6][7] This model suggests a series of oxidative modifications and cyclizations of the ilicicolin B core. It is highly probable that a similar enzymatic cascade is responsible for the biosynthesis of this compound, involving specific hydroxylations, acetylations, and cyclizations to yield its final intricate structure.
Quantitative Insights into this compound Production
Quantitative data on the biosynthesis of this compound is primarily focused on the final product titers under various culture conditions. Studies have shown that the production of phenylspirodrimanes, including this compound, is significantly influenced by the growth medium. For instance, cultivation of Stachybotrys species on different agar media such as Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), and Czapek Yeast Autolysate Agar (CYA) results in varied metabolite profiles and quantities of this compound.[1]
| Medium | S. chlorohalonata St B Production (µg/cm²) | S. chartarum (Chemotype S) St B Production (µg/cm²) |
| PDA | High | Moderate |
| MEA | Moderate | Low |
| CYA | Low | Low |
| Table 1: Relative production of this compound (St B) by different Stachybotrys strains on various media. Data compiled from qualitative and quantitative analyses in referenced literature.[1] |
These findings underscore the importance of culture conditions in modulating the expression of the biosynthetic gene clusters and, consequently, the yield of the final product.
Experimental Methodologies
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of advanced experimental techniques.
1. Genome Mining and Bioinformatic Analysis:
-
Protocol: Whole-genome sequencing of Stachybotrys species is performed using platforms like Illumina HiSeq. The resulting genomic data is then analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative biosynthetic gene clusters (BGCs) for meroterpenoids.[6][8] Homology searches (e.g., BLAST) are used to compare identified genes with known enzyme-encoding genes from other fungal species to predict their functions.[6]
2. Gene Deletion and Heterologous Expression:
-
Protocol: To confirm the function of a candidate gene or an entire BGC, gene deletion experiments are conducted in the native Stachybotrys host using techniques like protoplast transformation with a knockout cassette.[6] The resulting mutant is then cultured, and its metabolite profile is analyzed by LC-MS/MS to check for the absence of the target compound. Conversely, heterologous expression involves cloning the gene or BGC into a more genetically tractable host, such as Aspergillus oryzae, and then analyzing the culture for the production of the new metabolite.[4]
3. Metabolite Profiling and Structural Elucidation:
-
Protocol: Fungal cultures are extracted with organic solvents (e.g., ethyl acetate). The crude extract is then subjected to chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC). The purified compounds are analyzed using High-Resolution Mass Spectrometry (HRMS) to determine their elemental composition and tandem Mass Spectrometry (MS/MS) to obtain fragmentation patterns. The final structure is elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC).[1][9]
Conclusion and Future Directions
The study of the this compound biosynthetic pathway has revealed a fascinating example of fungal metabolic engineering. The identification of the psd gene cluster provides a critical foundation for a complete understanding of how this complex molecule is assembled. Future research will likely focus on the functional characterization of the individual tailoring enzymes within this cluster through in vitro enzymatic assays and heterologous expression studies. This will not only complete our knowledge of the this compound pathway but also open up possibilities for the bioengineering of novel phenylspirodrimane derivatives with potentially enhanced or novel therapeutic properties. The development of more detailed quantitative models of the pathway will also be crucial for optimizing the production of this compound for potential pharmaceutical applications.
References
- 1. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of the unconventional meroterpenoid gene cluster from Stachybotrys sp. CPCC 401591 for phenylspirodrimanes biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the unconventional meroterpenoid gene cluster from Stachybotrys sp. CPCC 401591 for phenylspirodrimanes biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]
Stachybotrys chartarum and the Production of Stachybotrysin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachybotrys chartarum, a greenish-black mold commonly found in water-damaged buildings, is a prolific producer of a diverse array of secondary metabolites. While much of the focus has been on its potent macrocyclic trichothecenes, another class of compounds, the phenylspirodrimanes, exhibits significant biological activity and is a subject of growing interest in drug discovery and toxicology. This technical guide provides an in-depth overview of Stachybotrys chartarum strains known to produce Stachybotrysin B, a notable member of the phenylspirodrimane family. We will delve into the quantitative data on its production, detailed experimental protocols for its analysis, and the underlying biosynthetic pathways.
Phenylspirodrimanes are a class of meroterpenoids characterized by a spirocyclic drimane fused to a phenyl moiety.[1] These compounds, including this compound, are produced by various strains of S. chartarum.[2][3] This guide aims to be a comprehensive resource for researchers working on the identification, characterization, and potential applications of this compound and related compounds.
Data Presentation: this compound Production
The production of this compound by Stachybotrys chartarum is strain-dependent and heavily influenced by culture conditions. The following table summarizes the quantitative data available for this compound production by specific strains.
| Strain | Medium | Growth Time (days) | This compound Concentration (µg/cm²) | Reference |
| Stachybotrys chartarum ATCC 34916 | Malt Extract Agar (MEA) | 7 | Present (relative abundance ~23%) | [2] |
| Stachybotrys chartarum ATCC 34916 | Malt Extract Agar (MEA) | 14 | Present (relative abundance ~25%) | [2] |
| Stachybotrys chartarum ATCC 34916 | Malt Extract Agar (MEA) | 21 | Present (relative abundance ~20%) | [2] |
Note: The data from Ulrich et al. (2019) is presented as relative abundance, as absolute quantification for this compound was not provided in that study. Further research is needed to establish a more comprehensive quantitative dataset across a wider range of strains and conditions. Other identified strains producing a variety of phenylspirodrimanes include Stachybotrys chartarum CGMCC 3.5365 and MUT 3308, though specific quantitative data for this compound from these strains is not yet available in the reviewed literature.[3][4]
Experimental Protocols
The following protocols are synthesized from methodologies described in the scientific literature for the cultivation of Stachybotrys chartarum, extraction of phenylspirodrimanes, and their subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Fungal Cultivation
-
Strain Maintenance: Stachybotrys chartarum strains (e.g., ATCC 34916) are maintained on appropriate solid media such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).[2][5]
-
Culture for Metabolite Production:
-
Prepare sterile Petri dishes (90 mm) with the desired agar medium (e.g., MEA).
-
Inoculate the center of each agar plate with a small plug of a fresh, actively growing culture of S. chartarum.
-
Incubate the plates in the dark at 25°C for the desired time period (e.g., 7, 14, or 21 days) to allow for fungal growth and secondary metabolite production.[2]
-
Extraction of Phenylspirodrimanes
This protocol is adapted from the micro-scale extraction method described by Smedsgaard (1997) and applied in studies of Stachybotrys secondary metabolites.[6]
-
Sample Collection: From the fungal culture plate, excise a defined area of the mycelium and agar (e.g., a 1 cm² plug).
-
Extraction Solvent: Prepare an extraction solvent mixture, typically consisting of methanol, dichloromethane, and ethyl acetate with a small percentage of formic acid to improve extraction efficiency.
-
Extraction Procedure:
-
Place the agar plug in a glass vial.
-
Add a sufficient volume of the extraction solvent to completely cover the sample.
-
Sonicate the sample for 60 minutes in an ultrasonic bath.
-
After sonication, filter the extract through a 0.22 µm syringe filter to remove fungal biomass and agar debris.
-
-
Sample Preparation for LC-MS/MS: The filtered extract can be directly diluted with the initial mobile phase of the LC-MS/MS analysis (a "dilute-and-shoot" approach) or evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent.[6]
LC-MS/MS Quantification of this compound
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (QqQ) is typically used for targeted quantification.[5][7]
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a period of 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard or from previously published data.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve maximum sensitivity.
-
-
Quantification: A calibration curve is constructed using serial dilutions of a certified this compound reference standard. The concentration of this compound in the samples is then determined by comparing the peak area of the analyte to the calibration curve.
Mandatory Visualizations
Signaling Pathway
The biosynthesis of phenylspirodrimanes in Stachybotrys is governed by a dedicated gene cluster (psd).[8] The pathway involves the convergence of the polyketide and terpenoid biosynthetic routes.
Caption: Proposed biosynthetic pathway of this compound in Stachybotrys chartarum.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from Stachybotrys chartarum cultures.
Caption: Workflow for this compound analysis from S. chartarum cultures.
Conclusion
This compound, a member of the phenylspirodrimane family of mycotoxins, is a significant secondary metabolite produced by certain strains of Stachybotrys chartarum. Understanding the strains that produce this compound, the conditions that favor its production, and robust analytical methods for its detection and quantification are crucial for ongoing research into its toxicological properties and potential therapeutic applications. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers in this field. Further studies are warranted to expand the quantitative data on this compound production across a broader range of S. chartarum isolates and to fully elucidate the regulatory networks governing its biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Characterization of the unconventional meroterpenoid gene cluster from Stachybotrys sp. CPCC 401591 for phenylspirodrimanes biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Stachybotrysin B: A Technical Guide to its Biological Activity and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stachybotrysin B is a phenylspirodrimane secondary metabolite produced by the fungus Stachybotrys chartarum. While research into its specific biological activities and toxicological profile is still emerging, preliminary studies indicate a range of potentially significant effects, including antiviral, anti-inflammatory, neuroprotective, and antihyperlipidemic properties. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its known biological activities with available quantitative data, outlining general experimental protocols for assessing these effects, and exploring the putative signaling pathways involved. It is important to note that specific toxicological data, such as LD50 and NOAEL values for this compound, are not yet established in the scientific literature. The toxicological information presented herein is largely extrapolated from studies on the producing organism, S. chartarum, and related mycotoxins.
Introduction
Stachybotrys chartarum, often referred to as "black mold," is known for producing a diverse array of secondary metabolites. Among these, the phenylspirodrimanes represent a class of compounds with complex chemical structures and varied biological activities. This compound belongs to this class and has garnered interest for its potential pharmacological applications. This document aims to consolidate the existing scientific knowledge on this compound to serve as a resource for researchers and professionals in drug development.
Biological Activity of this compound
Current research, while limited, suggests that this compound exhibits several biological activities. The following sections summarize these findings and present the available quantitative data in a structured format.
Antiviral Activity
This compound has demonstrated inhibitory effects against Human Immunodeficiency Virus (HIV) and Influenza A virus.
Table 1: Antiviral Activity of this compound
| Virus Target | Assay Type | Endpoint | Result (IC₅₀) | Citation |
| HIV-1 | p24 antigen assay | Inhibition of viral replication | 18.1 µM | [1] |
| Influenza A Virus | Cytopathic Effect (CPE) Reduction Assay | Inhibition of virus-induced cell death | 12.4 - 18.9 µM | [1] |
Neuroprotective Activity
Preliminary evidence suggests that this compound may offer protection against glutamate-induced toxicity in neuronal cells.
Table 2: Neuroprotective Activity of this compound
| Cell Line | Insult | Assay Type | Endpoint | Result | Citation |
| SK-N-SH | Glutamate | Cell Viability Assay (e.g., MTT) | Increased cell viability | Potent neuroprotection | [2] |
Anti-inflammatory Activity
This compound has been observed to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.
Table 3: Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Assay Type | Endpoint | Result | Citation |
| BV2 | LPS | Griess Assay | Inhibition of NO production | Potent anti-inflammatory potential | [2] |
Antihyperlipidemic Activity
In vitro studies indicate that this compound may have a role in regulating lipid metabolism by inhibiting lipid accumulation in liver cells.
Table 4: Antihyperlipidemic Activity of this compound
| Cell Line | Assay Type | Endpoint | Result | Citation |
| HepG2 | Lipid Accumulation Assay (e.g., Oil Red O staining) | Reduction of intracellular lipid droplets | Significant lipid-lowering potential | [2] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on standard methodologies for the observed activities, the following sections outline the likely experimental workflows.
Antiviral Activity Assays
This assay quantifies the amount of HIV-1 p24 core antigen, a marker of viral replication.
-
Cell Culture: A suitable host cell line (e.g., MT-4 cells) is cultured and infected with HIV-1 in the presence of varying concentrations of this compound.
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Sample Collection: The cell culture supernatant is collected.
-
p24 Measurement: The concentration of p24 antigen in the supernatant is measured using a commercial ELISA kit.
-
Data Analysis: The IC₅₀ value is calculated by determining the concentration of this compound that inhibits p24 production by 50% compared to the untreated virus control.
This assay assesses the ability of a compound to protect cells from the virus-induced cell death.
-
Cell Culture: A susceptible cell line (e.g., MDCK cells) is seeded in 96-well plates.
-
Infection and Treatment: Cells are infected with Influenza A virus and simultaneously treated with different concentrations of this compound.
-
Incubation: The plates are incubated until widespread CPE is observed in the untreated virus control wells (typically 2-3 days).
-
Cell Viability Assessment: Cell viability is determined using a colorimetric method, such as staining with crystal violet or using an MTT assay.
-
Data Analysis: The IC₅₀ value is calculated as the concentration of this compound that protects 50% of the cells from virus-induced death.
Neuroprotective Activity Assay
This assay evaluates the protective effect of a compound against excitotoxicity.
-
Cell Culture: Human neuroblastoma SK-N-SH cells are cultured in multi-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a defined period.
-
Induction of Toxicity: Glutamate is added to the culture medium to induce excitotoxicity.
-
Incubation: Cells are incubated with glutamate and this compound for a specified duration.
-
Cell Viability Assessment: Cell viability is measured using an MTT assay or similar method.
-
Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with this compound and glutamate to those treated with glutamate alone.
Anti-inflammatory Activity Assay
This assay measures the inhibition of NO production in activated microglia.
-
Cell Culture: Murine microglial BV2 cells are seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with different concentrations of this compound.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.
-
Incubation: The cells are incubated for a period sufficient for NO to accumulate in the culture medium (typically 24 hours).
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent.
-
Data Analysis: The IC₅₀ value for the inhibition of NO production is calculated.
Antihyperlipidemic Activity Assay
This assay visualizes and quantifies the reduction of intracellular lipid droplets.
-
Cell Culture: Human hepatoma HepG2 cells are cultured in a suitable format (e.g., 24-well plates).
-
Induction of Steatosis: Cells are treated with a mixture of oleic and palmitic acids to induce lipid accumulation.
-
Treatment: The cells are then treated with various concentrations of this compound.
-
Incubation: The cells are incubated for a period to allow for changes in lipid content (e.g., 24 hours).
-
Staining: Intracellular lipid droplets are stained with Oil Red O.
-
Quantification: The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.
-
Data Analysis: The reduction in lipid accumulation is determined by comparing the absorbance of treated cells to that of untreated, steatotic cells.
Toxicological Profile of this compound
There is currently a significant lack of specific toxicological data for this compound. The information available is primarily for the producing organism, S. chartarum, and its more well-studied toxins, such as the trichothecenes (e.g., satratoxins).
Table 5: Toxicological Data for Related Mycotoxins (for reference)
| Toxin | Test Organism | Route of Administration | Endpoint | Value | Citation |
| Satratoxins (general) | Mammals | - | LD₅₀ | ~1.0 mg/kg body weight | [3] |
It is crucial to note that this compound is a phenylspirodrimane, structurally distinct from the highly toxic trichothecenes. Therefore, the toxicological profile of trichothecenes should not be directly extrapolated to this compound. Rigorous toxicological evaluation of purified this compound is required.
General Toxicological Testing Strategy
A standard toxicological assessment of this compound would involve a tiered approach as recommended by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).
Signaling Pathways
The precise molecular mechanisms and signaling pathways modulated by this compound are not yet fully elucidated. However, based on the observed biological activities and the known effects of other mycotoxins, several pathways are likely to be involved.
Putative Anti-inflammatory Signaling
The inhibition of nitric oxide production suggests that this compound may interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
Potential Involvement in Apoptosis and Cell Survival Pathways
The neuroprotective effects of this compound suggest an interaction with cell survival and apoptosis pathways. Trichothecenes, another class of mycotoxins from S. chartarum, are known to activate Mitogen-Activated Protein Kinase (MAPK) pathways , including ERK, JNK, and p38, which can lead to either apoptosis or cell survival depending on the cellular context. While not directly demonstrated for this compound, it is plausible that it may also modulate these pathways.
Conclusion and Future Directions
This compound is a promising natural product with a range of biological activities that warrant further investigation. The current data, while preliminary, suggest potential therapeutic applications in antiviral, neuroprotective, anti-inflammatory, and metabolic disorders. However, a significant knowledge gap exists regarding its toxicological profile and the specific molecular mechanisms underlying its effects.
Future research should focus on:
-
Comprehensive Toxicological Evaluation: Conducting standardized acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and reproductive toxicity assessments, to establish a complete safety profile.
-
Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound to understand its mode of action for each of its biological activities.
-
In Vivo Efficacy Studies: Validating the in vitro findings in relevant animal models to assess the therapeutic potential of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and minimize potential toxicity.
A thorough understanding of both the efficacy and safety of this compound will be critical for its potential development as a therapeutic agent.
References
Stachybotrysin B: A Technical Examination of its Mechanism of Action in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachybotrysin B is a secondary metabolite classified under the phenylspirodrimanes, a major class of compounds produced by the fungus Stachybotrys chartarum. While much of the research on the toxicological effects of S. chartarum has centered on the highly potent macrocyclic trichothecenes, such as satratoxins, the biological activities of phenylspirodrimanes like this compound are an area of growing interest. These compounds are biosynthesized from the polyketide and terpene pathways and are characterized by a spirocyclic drimane and a phenyl moiety connected by a spirofuran ring.[1][2] This technical guide provides an in-depth analysis of the available scientific literature to elucidate the mechanism of action of this compound in mammalian cells, acknowledging the areas where data is sparse and further research is warranted.
Core Mechanisms of Action of Stachybotrys Metabolites
The toxicity of S. chartarum is attributed to a cocktail of mycotoxins, with the most extensively studied being the macrocyclic trichothecenes. These compounds are potent inhibitors of protein synthesis in eukaryotic cells.[3][4] They bind to the 60S ribosomal subunit, thereby halting the elongation step of translation.[4] This inhibition of protein synthesis triggers a ribotoxic stress response, which in turn activates several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK).[5][6] Activation of these pathways can lead to both pro-inflammatory cytokine expression and the induction of apoptosis (programmed cell death).[5][6]
While this compound belongs to a different chemical class (phenylspirodrimanes), it is crucial to understand this broader context of S. chartarum toxicity, as synergistic effects between different mycotoxins may occur.
Proposed Mechanism of Action of this compound
Direct, quantitative studies on the isolated effects of this compound are limited in the current body of scientific literature. However, by examining the activities of closely related phenylspirodrimanes, a probable mechanism of action for this compound can be proposed. The primary activities attributed to phenylspirodrimanes are anti-inflammatory and cytotoxic effects.
Anti-Inflammatory Activity
Recent mechanistic studies on novel phenylspirodrimanes isolated from a marine-derived Stachybotrys species have revealed a significant anti-inflammatory potential.[1] This activity is mediated through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and a reduction in the generation of reactive oxygen species (ROS).[1]
The proposed anti-inflammatory mechanism is as follows:
-
Inhibition of ROS Generation: this compound likely mitigates the production of intracellular ROS in response to inflammatory stimuli like lipopolysaccharide (LPS).
-
Inactivation of NF-κB Signaling: By reducing ROS, which can act as signaling molecules, this compound may prevent the activation of the NF-κB pathway. This pathway is central to the inflammatory response, and its inactivation would lead to the downregulation of pro-inflammatory mediators.
-
Suppression of Pro-Inflammatory Cytokines and Enzymes: The inactivation of NF-κB results in the decreased expression of inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and interleukin-1β (IL-1β), all of which are key players in the inflammatory cascade.[1]
Cytotoxicity and Apoptosis Induction
Some phenylspirodrimanes have demonstrated cytotoxic effects on mammalian cells, although they are generally less potent than the macrocyclic trichothecenes.[7] The precise mechanism of phenylspirodrimane-induced cytotoxicity is not fully elucidated but may involve the induction of apoptosis. While specific studies on this compound are lacking, the broader family of S. chartarum toxins, including trichothecenes, are known to induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[5] This often involves the activation of caspase cascades, which are central executioners of apoptosis. It is plausible that this compound contributes to the overall cytotoxicity of S. chartarum extracts, potentially through a similar, albeit less potent, apoptotic mechanism.
Quantitative Data
Specific quantitative data for this compound is scarce in the literature. However, data for other phenylspirodrimanes provides a proxy for the potential bioactivity of this compound class.
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| Chartarlactam (a novel phenylspirodrimane) | Nitric Oxide Production Inhibition | RAW 264.7 macrophages | IC₅₀ | 12.4 µM | [1] |
| Stachybotrychromenes A | Cytotoxicity (MTT Assay) | HepG2 | IC₅₀ | 73.7 µM | [8] |
| Stachybotrychromenes B | Cytotoxicity (MTT Assay) | HepG2 | IC₅₀ | 28.2 µM | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[9]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: The assay utilizes a synthetic peptide substrate, DEVD, conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). Activated caspase-3 in apoptotic cell lysates cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.[12]
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the MTT assay.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a chilled lysis buffer to release the cytosolic contents, including caspases. Incubate on ice for 10-20 minutes.
-
Lysate Preparation: Centrifuge the lysed cells at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the cell debris. The supernatant contains the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase Reaction: In a 96-well plate, add a standardized amount of protein lysate (e.g., 50-200 µg) to each well.
-
Substrate Addition: Prepare a reaction buffer containing the DEVD-pNA substrate and add it to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
MAPK Pathway Activation: Western Blot Analysis
This technique is used to detect the phosphorylation (and thus activation) of MAPK proteins like ERK, p38, and JNK.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the phosphorylated forms of the target MAPK proteins.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38). This is typically done overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light.
-
Imaging: Capture the light signal on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of phosphorylated MAPK.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the MAPK to confirm equal protein loading.
Conclusion and Future Directions
The mechanism of action of this compound in mammalian cells is not yet fully characterized through direct studies. However, based on the known bioactivities of the broader class of phenylspirodrimanes, it is plausible that this compound exerts its effects primarily through anti-inflammatory and cytotoxic pathways. The proposed anti-inflammatory mechanism involves the suppression of ROS generation and subsequent inactivation of the NF-κB signaling pathway. Its cytotoxic effects are likely mediated through the induction of apoptosis, a hallmark of toxicity for many S. chartarum metabolites.
Significant research gaps remain. Future studies should focus on:
-
Isolating and purifying this compound to high concentrations to enable robust in vitro and in vivo studies.
-
Performing quantitative cytotoxicity and apoptosis assays with purified this compound across a range of mammalian cell lines to determine its IC₅₀ values and specific cellular targets.
-
Investigating the direct impact of this compound on signaling pathways , particularly the NF-κB and MAPK pathways, using techniques such as Western blotting and reporter gene assays.
-
Exploring potential synergistic effects of this compound with other S. chartarum mycotoxins to understand its role in the overall toxicity of this fungus.
A more complete understanding of the mechanism of action of this compound will provide valuable insights for researchers in toxicology, pharmacology, and drug development, and may help to better assess the health risks associated with exposure to Stachybotrys chartarum.
References
- 1. Chartarlactams U-X: Novel Phenylspirodrimanes from a Marine Derived Fungus Stachybotrys sp. SZU-W23 with Anti-Inflammatory Activity Mediated by the NF-κB/ROS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semisynthetic Approach toward Biologically Active Derivatives of Phenylspirodrimanes from S. chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 6. realtimelab.com [realtimelab.com]
- 7. In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Stachybotrysin B in "Sick Building Syndrome": A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Sick building syndrome" (SBS) describes a collection of nonspecific symptoms experienced by occupants of a building that appear to be linked to time spent in the building. Exposure to mycotoxins from indoor mold growth, particularly from Stachybotrys chartarum, has been investigated as a potential etiological agent. While much of the research has focused on the highly cytotoxic macrocyclic trichothecenes produced by this mold, other secondary metabolites, such as the phenylspirodrimanes, are also produced and may contribute to the adverse health effects associated with SBS. This technical guide provides an in-depth analysis of Stachybotrysin B, a phenylspirodrimane mycotoxin produced by S. chartarum. Due to the limited specific data on this compound, this paper also discusses the broader context of phenylspirodrimanes and the general toxicological profile of S. chartarum toxins, providing a framework for future research and drug development.
Introduction: this compound and its Place in "Sick Building Syndrome"
Stachybotrys chartarum, often referred to as "black mold," is a fungus that thrives in water-damaged buildings and produces a variety of mycotoxins.[1][2] These toxins are secondary metabolites that can have adverse effects on human and animal health. The complex of symptoms associated with exposure to indoor mold is often termed "sick building syndrome" (SBS).[3][4]
S. chartarum produces several classes of mycotoxins, including the well-studied macrocyclic trichothecenes (e.g., satratoxins) and the less characterized phenylspirodrimanes (PSDs).[5][6] this compound belongs to the PSD class of mycotoxins.[6][7] While macrocyclic trichothecenes are potent inhibitors of protein synthesis and induce apoptosis and inflammation, PSDs are generally considered to be immunosuppressive.[6][8][9] The co-occurrence of these different classes of mycotoxins in contaminated environments complicates the attribution of specific health effects to a single compound.
This guide focuses on the current understanding of this compound, acknowledging the significant gaps in the literature for this specific compound and drawing upon the broader knowledge of S. chartarum toxicology to provide a comprehensive overview for researchers.
Quantitative Data on Stachybotrys chartarum Mycotoxins
Quantitative data specifically for this compound is scarce in the public domain. The following tables summarize available quantitative data for macrocyclic trichothecenes and general S. chartarum spore toxicity, which provide context for the potential effects of this compound.
Table 1: In Vivo Toxicity Data for Satratoxin G (a Macrocyclic Trichothecene)
| Endpoint | Species | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Reference |
| Olfactory Sensory Neuron Apoptosis | Mouse | Intranasal | 5 µg/kg body weight | 25 µg/kg body weight | [10] |
Table 2: In Vitro Cytotoxicity of Satratoxin G
| Cell Line | Assay | Effective Concentration | Effect | Reference |
| PC-12 (rat pheochromocytoma) | DNA Fragmentation | ≥ 10 ng/mL | Induction of apoptosis | This information is synthesized from various sources describing satratoxin effects. |
Table 3: General Cytotoxicity of Stachybotrys chartarum Spore Extracts
| Cell Line | Assay | Observation | Reference |
| Fetal rat lung fibroblasts, Fetal alveolar type II cells, Human A549 cells | MTT Assay | Significant decrease in cell viability upon exposure to spore extracts | [11] |
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Toxin Exposure: Treat cells with various concentrations of the mycotoxin (or extract) and incubate for a specified period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[12]
-
Cell Culture and Treatment: Culture cells and treat with the mycotoxin of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with a binding buffer and then stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
LC-MS/MS for Mycotoxin Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying mycotoxins.[7][10][13]
-
Sample Preparation: Extract mycotoxins from the sample matrix (e.g., culture material, environmental samples) using an appropriate solvent (e.g., acetonitrile/water).
-
Chromatographic Separation: Inject the extract into an HPLC system equipped with a suitable column to separate the different mycotoxins.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each mycotoxin of interest.
-
Quantification: Create a calibration curve using certified reference standards to quantify the amount of each mycotoxin in the sample.
Signaling Pathways and Molecular Mechanisms
The molecular mechanisms of S. chartarum toxicity have been primarily elucidated through studies on macrocyclic trichothecenes. These toxins are known to induce a ribotoxic stress response, leading to the activation of several signaling pathways that regulate inflammation and apoptosis.[8][14] The specific role of this compound in these pathways is an area for future investigation.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Stachybotrys toxins activate MAPK pathways, including ERK, p38, and JNK.[14] This activation is a key event in the cellular response to these toxins and contributes to both apoptosis and the expression of pro-inflammatory cytokines.
NF-κB Signaling Pathway
The transcription factor NF-κB is a critical regulator of the inflammatory response. Stachybotrys toxins can modulate NF-κB activity, contributing to the production of inflammatory cytokines.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. Indoor Mold, Toxigenic Fungi, and Stachybotrys chartarum: Infectious Disease Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sick building syndrome (SBS) and exposure to water-damaged buildings: time series study, clinical trial and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The possible role of fungal contamination in sick building syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mass Spectrometry-Based Strategy for Direct Detection and Quantification of Some Mycotoxins Produced by Stachybotrys and Aspergillus spp. in Indoor Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. realtimelab.com [realtimelab.com]
- 9. researchgate.net [researchgate.net]
- 10. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Discovery and First Isolation of Stachybotrysin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachybotrysin B is a notable secondary metabolite produced by certain species of the fungus Stachybotrys. This technical guide provides a comprehensive overview of the discovery and initial isolation of this compound, with a focus on the experimental methodologies and quantitative data presented in the primary literature. The information is intended to serve as a detailed resource for researchers in natural product chemistry, mycology, and drug development.
Discovery Context
This compound was first reported as "Stachybotrin B" in a 1992 publication in The Journal of Organic Chemistry by Xuemin Xu, Florecita S. De Guzman, James B. Gloer, and Carol A. Shearer.[1][2] The discovery was the result of screening a brackish water isolate of a new Stachybotrys species, designated CS-710-1, for novel bioactive compounds.[1] This finding highlighted the potential of aquatic and semi-aquatic fungi as a source of unique natural products.
Experimental Protocols
The following sections detail the key experimental procedures employed in the first isolation of this compound, based on the original discovery paper and supplemented with general methods for the isolation of Stachybotrys metabolites.
Fungal Strain and Fermentation
-
Organism: A new species of Stachybotrys, strain CS-710-1, isolated from a brackish water environment.[1]
-
Culture Medium: The fungus was cultured in a liquid medium. While the exact composition from the original paper is not detailed here, a common medium for Stachybotrys cultivation for secondary metabolite production is Potato Dextrose Broth (PDB) or a similar nutrient-rich liquid medium.
-
Fermentation Conditions: Large-scale liquid cultures were established and incubated to allow for the production and accumulation of secondary metabolites.
Extraction and Initial Fractionation
The isolation of this compound began with the extraction of the fungal culture. A general workflow for such an extraction is as follows:
The liquid culture was extracted with an organic solvent, ethyl acetate, to partition the secondary metabolites from the aqueous culture medium and fungal mycelia.[1] The resulting organic phase was then concentrated to yield a crude extract.
Chromatographic Purification
The crude ethyl acetate extract was subjected to chromatographic techniques to isolate the individual compounds.
-
Preparative Thin-Layer Chromatography (TLC): The initial purification of this compound was achieved using preparative TLC.[1] This method allows for the separation of compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.
-
High-Performance Liquid Chromatography (HPLC): While the original paper relied on preparative TLC, modern isolation protocols for Stachybotrys metabolites often employ reversed-phase HPLC for final purification to achieve high purity.
Data Presentation
The quantitative data from the first isolation of this compound, as reported by Xu et al. (1992), is summarized below.
| Compound | Molecular Formula | Molecular Weight | Source Organism |
| This compound | C₂₅H₃₄O₆ | 430.5 | Stachybotrys sp. CS-710-1 |
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary method for structure elucidation was NMR. The original study utilized a suite of 1D and 2D NMR experiments, including:[1]
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Multiple Quantum Coherence (HMQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Nuclear Overhauser Effect Spectroscopy (NOESY)
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition of the molecule.
The biosynthetic pathway for phenylspirodrimanes, the class of compounds to which this compound belongs, is a complex process. A simplified representation of the general pathway is shown below.
Conclusion
The discovery and first isolation of this compound from a novel brackish water Stachybotrys species demonstrated the value of exploring unique ecological niches for novel bioactive compounds. The application of advanced spectroscopic techniques was crucial for the successful elucidation of its complex chemical structure. This foundational work has paved the way for further research into the biological activities and potential therapeutic applications of this compound and related phenylspirodrimane mycotoxins.
References
Phenylspirodrimanes: A Comprehensive Technical Review of Their Chemistry, Biosynthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of phenylspirodrimanes, a class of meroterpenoid natural products. Phenylspirodrimanes are characterized by a unique spirocyclic ring system fusing a drimane-type sesquiterpenoid and a substituted benzene ring. Primarily isolated from fungi of the genus Stachybotrys, these compounds have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and antiviral properties. This document summarizes the current knowledge on their isolation, structural diversity, biosynthesis, and mechanisms of action, presenting quantitative data in structured tables and detailing key experimental methodologies.
Core Chemical Structure and Diversity
Phenylspirodrimanes share a common skeletal framework but exhibit considerable structural diversity through variations in oxygenation patterns, glycosylation, and dimerization. This structural variety contributes to their wide range of biological activities.
Figure 1: General chemical structure of the phenylspirodrimane core.
Isolation and Purification of Phenylspirodrimanes
Phenylspirodrimanes are typically isolated from fungal cultures, most notably from various strains of Stachybotrys chartarum. The general workflow for their isolation and purification is outlined below.
Figure 2: General experimental workflow for the isolation and purification of phenylspirodrimanes.
Detailed Experimental Protocol: Isolation and Purification
1. Fungal Cultivation:
-
Stachybotrys sp. is cultured on a suitable solid or in a liquid medium (e.g., potato dextrose agar/broth) and incubated at an appropriate temperature (typically 25-28°C) for a period of 2-4 weeks.[1]
2. Extraction:
-
The fungal mycelium and the culture medium are extracted exhaustively with organic solvents such as ethyl acetate (EtOAc) or methanol (MeOH).
-
The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Fractionation:
-
The crude extract is subjected to silica gel column chromatography.
-
A stepwise gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether/CH2Cl2 followed by CH2Cl2/MeOH.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
4. Purification:
-
Fractions containing phenylspirodrimanes are further purified by preparative HPLC, often using a C18 reversed-phase column.
-
A gradient of methanol and water is a commonly used mobile phase.[2]
-
Pure compounds are obtained upon evaporation of the solvents.
5. Structure Elucidation:
-
The structures of the isolated pure compounds are determined by a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2]
-
The absolute configuration is often determined by X-ray crystallography or by comparing experimental and calculated electronic circular dichroism (ECD) spectra.
Biosynthesis of Phenylspirodrimanes
The biosynthesis of phenylspirodrimanes follows a hybrid polyketide-terpenoid pathway.[3] The key precursors are farnesyl diphosphate (FPP) from the mevalonate pathway and orsellinic acid from the polyketide pathway. Recent studies have identified a biosynthetic gene cluster (psd) in Stachybotrys sp. responsible for their production.[4][5]
Figure 3: Proposed biosynthetic pathway of phenylspirodrimanes.
Biological Activities and Mechanisms of Action
Phenylspirodrimanes exhibit a broad spectrum of biological activities, which are summarized in the tables below. The primary reported activities include cytotoxicity against various cancer cell lines, antibacterial effects, and anti-HIV activity.
Cytotoxic Activity
Several phenylspirodrimanes have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The proposed mechanism for some of these compounds involves the induction of apoptosis through a caspase-dependent pathway.[6]
Figure 4: Proposed caspase-dependent apoptosis pathway induced by cytotoxic phenylspirodrimanes.
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.
2. Compound Treatment:
-
The cells are then treated with various concentrations of the phenylspirodrimane compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 72 hours).[3]
3. MTT Addition:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[3]
4. Formazan Solubilization:
-
The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
5. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antibacterial Activity
Certain phenylspirodrimanes have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
1. Inoculum Preparation:
-
A standardized bacterial inoculum (e.g., 10^5 CFU/mL) is prepared in a suitable broth medium.
2. Serial Dilution:
-
The phenylspirodrimane compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation:
-
Each well is inoculated with the standardized bacterial suspension.
4. Incubation:
-
The plate is incubated at 37°C for 18-24 hours.
5. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Anti-HIV Activity
Some phenylspirodrimanes have been reported to inhibit the replication of HIV-1 by targeting the reverse transcriptase (RT) enzyme. The mechanism is believed to be non-nucleoside reverse transcriptase inhibition.[5]
Figure 5: Mechanism of HIV-1 Reverse Transcriptase inhibition by phenylspirodrimanes as non-nucleoside inhibitors (NNRTIs).
Quantitative Data Summary
The following tables summarize the key quantitative data for a selection of representative phenylspirodrimanes.
Table 1: Selected Phenylspirodrimanes and their Biological Activities
| Compound | Source Organism | Biological Activity | IC50 / MIC | Reference |
| Stachybotrin K | Stachybotrys sp. 3A00409 | Reversal of multidrug resistance | - | [3] |
| Stachybotrysin B | Stachybotrys sp. 3A00409 | Reversal of multidrug resistance | - | [3] |
| Stachybotrins D-F | Stachybotrys chartarum MXH-X73 | Anti-HIV-1 activity | EC50: 6.2 - 23.8 µM | [5] |
| Stachybochartins A-D, G | Stachybotrys chartarum | Cytotoxicity (MDA-MB-231, U-2OS) | IC50: 4.5 - 21.7 µM | [6] |
| Stachybotrylactam | Stachybotrys chartarum | Immunosuppressive effects | - |
Table 2: Representative ¹H NMR Spectroscopic Data for a Phenylspirodrimane (Stachybotrin K in DMSO-d₆, 400 MHz)
| Position | δH (ppm), mult. (J in Hz) |
| 1α | 1.45, m |
| 1β | 1.35, m |
| 2α | 1.65, m |
| 2β | 1.55, m |
| 3 | 3.30, m |
| 5 | 1.85, d (12.0) |
| 6α | 1.50, m |
| 6β | 1.25, m |
| 7α | 1.75, m |
| 7β | 1.60, m |
| 11α | 2.95, d (16.0) |
| 11β | 2.80, d (16.0) |
| 12 | 0.85, s |
| 13 | 0.95, s |
| 14 | 0.75, d (6.8) |
| 15 | 1.00, s |
| 3' | 6.90, s |
| 8' | 4.62, s |
| 11' | 6.96, d (8.0) |
| 12' | 7.15, t (8.0) |
| 13' | 6.85, t (8.0) |
| 14' | 7.31, d (6.9) |
| Note: This is a representative example, and chemical shifts may vary slightly between different phenylspirodrimanes and experimental conditions.[3] |
Table 3: Representative ¹³C NMR Spectroscopic Data for a Phenylspirodrimane (Stachybotrin K in DMSO-d₆, 100 MHz)
| Position | δC (ppm) |
| 1 | 38.5 |
| 2 | 18.2 |
| 3 | 41.5 |
| 4 | 33.0 |
| 5 | 55.0 |
| 6 | 21.5 |
| 7 | 36.0 |
| 8 | 85.0 |
| 9 | 58.0 |
| 10 | 39.0 |
| 11 | 30.0 |
| 12 | 28.0 |
| 13 | 21.0 |
| 14 | 16.0 |
| 15 | 14.5 |
| 1' | 130.0 |
| 2' | 125.0 |
| 3' | 118.0 |
| 4' | 155.0 |
| 5' | 115.0 |
| 6' | 140.0 |
| 8' | 65.0 |
| 9' | 125.7 |
| 10' | 152.8 |
| 11' | 115.5 |
| 12' | 128.2 |
| 13' | 119.2 |
| 14' | 122.5 |
| Note: This is a representative example, and chemical shifts may vary slightly between different phenylspirodrimanes and experimental conditions.[3] |
Conclusion
Phenylspirodrimanes represent a fascinating and biologically significant class of natural products. Their complex chemical structures and potent biological activities make them promising candidates for drug discovery and development, particularly in the areas of oncology, infectious diseases, and immunology. Further research is warranted to fully elucidate their mechanisms of action, explore their structure-activity relationships, and develop synthetic strategies to access novel analogs with improved therapeutic properties. This technical guide serves as a foundational resource for researchers embarking on or continuing their work in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the unconventional meroterpenoid gene cluster from Stachybotrys sp. CPCC 401591 for phenylspirodrimanes biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
natural occurrence of Stachybotrysin B in indoor environments
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stachybotrys chartarum, a fungus commonly found in water-damaged buildings, produces a variety of mycotoxins. While much of the scientific focus has been on macrocyclic trichothecenes like satratoxins, another class of secondary metabolites, the phenylspirodrimanes, is also produced and may contribute to adverse health effects. This technical guide focuses on Stachybotrysin B, a member of the phenylspirodrimane family. It summarizes the current knowledge on its natural occurrence in indoor environments, details the analytical methods for its detection, and explores the limited understanding of its biological effects and signaling pathways. Due to a scarcity of research specifically on this compound, data on the broader class of phenylspirodrimanes is included to provide a more complete picture, with the distinction clearly noted.
Natural Occurrence of Phenylspirodrimanes in Indoor Environments
Quantitative data on the concentration of this compound in indoor environments is limited in publicly available literature. However, studies analyzing for a range of Stachybotrys mycotoxins have detected and quantified related phenylspirodrimanes in building materials and settled dust. These compounds are often found alongside other mycotoxins produced by S. chartarum.[1][2]
The production of specific mycotoxins, including phenylspirodrimanes, is dependent on the substrate and growth conditions.[3] For instance, different culture media can significantly alter the quantities of related compounds like stachybotryamide and stachybotrylactam produced by S. chartarum.[3][4]
Table 1: Quantitative Data on Phenylspirodrimanes in Fungal Cultures and Indoor Samples
| Compound Class | Specific Compound | Matrix | Concentration | Reference |
| Phenylspirodrimanes | Stachybotryamide | S. chartarum culture on Potato Dextrose Agar (PDA) | 109,000 ng/g | [3][4] |
| Stachybotryamide | S. chartarum culture on Malt Extract Agar (MEA) | 62,500 ng/g | [3][4] | |
| Stachybotrylactam | S. chartarum culture on Potato Dextrose Agar (PDA) | 27,100 ng/g | [3][4] | |
| Stachybotrylactam | S. chartarum culture on Malt Extract Agar (MEA) | 46,300 ng/g | [3][4] | |
| Spirocyclic drimanes | Multiple | Settled dust in a water-damaged room | Total of 600 pg/cm² | [5][6] |
| Multiple | Settled dust in rooms adjacent to water damage | Total of 340 pg/cm² | [5][6] |
Experimental Protocols for Analysis
The analysis of this compound and other phenylspirodrimanes from complex environmental matrices requires sophisticated analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Collection and Extraction
-
Sample Collection : Samples of contaminated building materials (e.g., gypsum board, wallpaper) or settled dust are collected from the indoor environment.[5][7] Dust can be collected from surfaces that are not regularly cleaned.[5]
-
Extraction : A common method for extracting mycotoxins from these samples is solvent extraction.
-
Weigh a known amount of the homogenized sample material (e.g., 1 gram of dust or ground building material).
-
Add a suitable volume of extraction solvent, such as methanol or a mixture of acetonitrile and water.[3]
-
Agitate the sample for a specified period (e.g., 60 minutes) using a shaker or sonicator to ensure efficient extraction.
-
Centrifuge the sample to pellet the solid material.
-
Carefully collect the supernatant for further cleanup and analysis.
-
Sample Cleanup (Optional but Recommended)
For complex matrices, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering compounds. The choice of SPE cartridge and solvents will depend on the specific properties of this compound and the sample matrix.
UPLC-MS/MS Analysis
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate : A typical flow rate for UPLC is in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection :
-
Ionization : Electrospray ionization (ESI) in positive mode is commonly used for phenylspirodrimanes.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for this compound are monitored. This provides high selectivity and sensitivity.
-
Instrument Parameters : Parameters such as capillary voltage, cone voltage, and collision energy need to be optimized for this compound to achieve maximum sensitivity.[8]
-
Biological Effects and Signaling Pathways
The biological effects and specific signaling pathways of this compound are not well-characterized in the scientific literature. Much of the research on the toxicity of S. chartarum has focused on the macrocyclic trichothecenes, which are potent inhibitors of protein synthesis and activators of stress-related signaling pathways.[9][10]
It is known that all tested S. chartarum strains are capable of producing immunosuppressive phenylspirodrimanes.[2] While less acutely toxic than macrocyclic trichothecenes, phenylspirodrimanes may contribute to chronic health effects. Some studies have evaluated the cytotoxicity of various phenylspirodrimanes against cancer cell lines, with some showing weak to moderate activity.[11][12]
Given the lack of specific data for this compound, the signaling pathways for the more studied macrocyclic trichothecenes produced by S. chartarum are presented below for context. It is crucial to note that this compound, as a phenylspirodrimane, may have different cellular targets and mechanisms of action.
Macrocyclic trichothecenes are known to cause "ribotoxic stress" by binding to the ribosome, which triggers a signaling cascade involving mitogen-activated protein kinases (MAPKs).[9] This can lead to both inflammatory responses and apoptosis.
Conclusion and Future Directions
This compound is a secondary metabolite produced by Stachybotrys chartarum that can be found in indoor environments, although quantitative data on its prevalence are still scarce. Reliable analytical methods based on LC-MS/MS exist for its detection. However, a significant knowledge gap remains regarding its specific toxicological profile and the cellular signaling pathways it perturbs.
Future research should focus on:
-
Quantitative Occurrence : More extensive surveys of indoor environments are needed to establish typical concentration ranges of this compound in dust and on various building materials.
-
Toxicological Studies : In-depth in vitro and in vivo studies are required to elucidate the specific mechanisms of action of this compound, including its cellular targets and effects on key signaling pathways related to inflammation, apoptosis, and immunomodulation.
-
Comparative Toxicology : Studies directly comparing the toxic potency and effects of phenylspirodrimanes like this compound with macrocyclic trichothecenes will help to better understand the overall health risks associated with exposure to S. chartarum.
By addressing these research questions, the scientific community can develop a more comprehensive understanding of the potential health risks posed by this compound and other mycotoxins in the indoor environment.
References
- 1. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. psecommunity.org [psecommunity.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. realtimelab.com [realtimelab.com]
- 11. In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Stachybotrysin B in Fungal Cultures Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Stachybotrysin B, a phenylspirodrimane mycotoxin produced by certain species of the fungus Stachybotrys. The protocol outlines a straightforward "dilute-and-shoot" sample preparation procedure for fungal culture extracts, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. This method is suitable for researchers in mycotoxin analysis, drug discovery, and indoor environmental quality assessment.
Introduction
Stachybotrys chartarum, often referred to as "black mold," is known to produce a variety of mycotoxins that can pose health risks to humans and animals.[1][2] These toxins are categorized into three main structural groups: macrocyclic trichothecenes, atranones, and phenylspirodrimanes (PSDs).[1][2] this compound belongs to the PSD class of mycotoxins.[1][3] Accurate quantification of specific mycotoxins like this compound is crucial for toxicological risk assessment and for understanding the metabolic profiles of different Stachybotrys strains.[1][4] LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the determination of mycotoxins in complex matrices.[5][6] This application note provides a detailed protocol for the quantification of this compound from fungal cultures.
Experimental
Sample Preparation (Fungal Culture Extracts)
A modified micro-scale extraction method is employed for its efficiency and cost-effectiveness.[1][4]
Protocol:
-
From a fungal culture plate (e.g., Potato Dextrose Agar - PDA), collect three agar plugs (1.3 cm in diameter).
-
Transfer the plugs into a 2 mL microcentrifuge tube.
-
Add 1 mL of an extraction solvent mixture of acetonitrile/water/acetic acid (79:20:1, v/v/v).
-
Vortex the tube vigorously for 60 minutes.
-
Centrifuge the sample to pellet the agar and fungal debris.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. This "dilute-and-shoot" approach is simple and rapid.[1]
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Nucleodur® C18 Gravity-SB (100 × 2 mm, 3 μm) or equivalent |
| Guard Column | C18 guard cartridge (4 × 3 mm i.d.) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) with 0.1% Formic Acid |
| Gradient | Refer to specific instrument method for optimal gradient profile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer is used for the detection and quantification of this compound.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | As per instrument optimization |
| Source Temperature | As per instrument optimization |
| Collision Gas | Nitrogen |
| Detection Mode | Selected Reaction Monitoring (SRM) |
Table 3: SRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | [Value to be determined from standard] | [Value to be determined from standard] | [Value to be determined from standard] |
Note: The specific m/z values for precursor and product ions for this compound should be optimized by direct infusion of a certified reference standard.
Method Validation
The analytical method should be validated according to established guidelines to ensure reliability of the results.[7][8][9] Key validation parameters include:
-
Linearity: A calibration curve should be constructed using a series of standard solutions of this compound. The coefficient of determination (R²) should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined as the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: Assessed by analyzing replicate samples at different concentration levels. Accuracy is expressed as the percentage recovery, and precision is expressed as the relative standard deviation (RSD).
-
Matrix Effects: Evaluated to determine if components of the sample matrix interfere with the ionization of the analyte.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for mycotoxin analysis using LC-MS/MS. The specific values for this compound need to be experimentally determined.
Table 4: Representative Method Performance Data
| Parameter | Expected Range |
| Linearity (R²) | > 0.99 |
| LOD | 0.5 - 10 µg/kg |
| LOQ | 1 - 25 µg/kg |
| Recovery | 70 - 120% |
| Repeatability (RSDr) | < 15% |
| Within-Laboratory Reproducibility (RSDw) | < 20% |
Workflow Diagram
References
- 1. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. mdpi.com [mdpi.com]
- 8. researchportal.vub.be [researchportal.vub.be]
- 9. Frontiers | Development and validation of a QuEChERS-LC-MS/MS method for determination of multiple mycotoxins in maize and sorghum from Botswana [frontiersin.org]
Application Notes and Protocols for the Extraction of Stachybotrysin B from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachybotrysin B is a phenylspirodrimane mycotoxin produced by certain species of the fungus Stachybotrys, notably Stachybotrys chartarum.[1] As a member of a class of biologically active secondary metabolites, this compound is of significant interest to researchers in toxicology, pharmacology, and drug development. This document provides detailed protocols for the cultivation of Stachybotrys chartarum and the subsequent extraction and quantification of this compound. The methodologies described are based on established techniques for mycotoxin analysis and have been adapted to specifically target this compound.
Data Presentation
The production of this compound by Stachybotrys chartarum is influenced by culture conditions and incubation time. The following table summarizes the quantitative analysis of this compound and other major phenylspirodrimanes produced by S. chartarum (ATCC 34916) on Potato Dextrose Agar (PDA) over a 21-day period.[2]
| Metabolite | 7 Days (% of Total Metabolites) | 14 Days (% of Total Metabolites) | 21 Days (% of Total Metabolites) |
| This compound (St B) | 32% | 35% | 33% |
| L-671,776 (L-671) | 31% | 29% | 30% |
| Stachybotrydial (Stdial) | 18% | 19% | 20% |
| Stachybotrysin C (St C) | 3.9% | 4.1% | 4.0% |
| Stachybonoid D (Stbon D) | 3.7% | 3.5% | 3.8% |
| Stachybotryamide (Stam) | 3.5% | 3.0% | 2.8% |
Data adapted from Re-evaluation of Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS. The percentages represent the relative abundance of each metabolite out of the total quantified phenylspirodrimanes.[2]
Experimental Protocols
Fungal Culture and Growth
This protocol outlines the steps for cultivating Stachybotrys chartarum for the production of this compound. Potato Dextrose Agar (PDA) is recommended as a suitable medium for promoting the production of phenylspirodrimanes.[2][3]
Materials:
-
Stachybotrys chartarum strain (e.g., ATCC 34916)
-
Potato Dextrose Agar (PDA) plates
-
Incubator set to 25°C
-
Sterile inoculation loop or scalpel
-
Parafilm
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), inoculate the center of a PDA plate with a small amount of S. chartarum mycelium or spores using a sterile inoculation loop or scalpel.
-
Seal the plates with Parafilm to prevent contamination and dehydration.
-
Incubate the plates in the dark at 25°C for 14-21 days.[2] Fungal growth and mycotoxin production are typically optimal under these conditions.[1][4]
-
After the incubation period, the fungal culture, including the mycelium and the agar medium, can be harvested for extraction. For long-term storage, cultures can be kept at -20°C.[5]
Extraction of this compound
This protocol describes a method for the extraction of this compound from fungal cultures grown on agar plates. The choice of solvent is critical for efficient extraction. A mixture of acetonitrile and water has been shown to be effective for extracting a broad range of mycotoxins from Stachybotrys cultures.[5]
Materials:
-
Harvested fungal cultures (mycelium and agar)
-
Extraction solvent: Acetonitrile/Water (84:16, v/v)
-
Blender or stomacher
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator or nitrogen evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (for SPE conditioning and elution)
-
Water (for SPE equilibration and sample dilution)
Procedure:
-
Transfer the entire content of the agar plate (fungal biomass and agar) into a blender or a stomacher bag.
-
Add a sufficient volume of the acetonitrile/water (84:16, v/v) extraction solvent to completely cover the culture. A common ratio is 50 mL of solvent per 90 mm agar plate.[5]
-
Homogenize the mixture for 5 minutes to ensure thorough extraction.
-
Filter the resulting slurry through filter paper to separate the liquid extract from the solid debris.
-
Concentrate the filtrate using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 50°C to near dryness.
-
Purification (Optional but Recommended): a. Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. b. Re-dissolve the concentrated extract in a small volume of water and dilute it to a final acetonitrile concentration of less than 10%. c. Load the diluted extract onto the conditioned SPE cartridge. d. Wash the cartridge with 5 mL of water to remove polar impurities. e. Elute the retained mycotoxins, including this compound, with 5 mL of methanol.
-
Evaporate the eluted fraction to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis.
Quantification by LC-MS/MS
The quantitative analysis of this compound is best performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2]
Instrumentation and Conditions (Example):
-
LC System: UHPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.7 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.35 mL/min
-
Column Temperature: 40-60°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required). Phenylspirodrimanes have been detected in both modes.[2]
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound.
Procedure:
-
Prepare a series of calibration standards of purified this compound in the same solvent as the final extract.
-
Inject the prepared standards and the sample extracts into the LC-MS/MS system.
-
Identify and quantify this compound in the samples by comparing the retention time and the MRM signal with those of the calibration standards.
Experimental Workflow Diagram
Caption: Workflow for the extraction and analysis of this compound.
References
- 1. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zombiemyco.com [zombiemyco.com]
- 5. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Analytical Standards for Stachybotrysin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachybotrysin B is a phenylspirodrimane mycotoxin produced by various species of the fungus Stachybotrys, notably Stachybotrys chartarum.[1][2] As a secondary metabolite of a mold commonly found in water-damaged buildings, this compound and its related compounds are of significant interest to researchers studying indoor air quality and its impact on human health.[3][4] The development of reliable and accurate analytical standards for this compound is crucial for toxicological studies, exposure assessment, and as a reference material in drug discovery and development programs.[3] These application notes provide detailed protocols for the development of an analytical standard for this compound, from fungal culture to purification and analytical characterization.
I. Workflow for Analytical Standard Development
The development of an analytical standard for this compound involves a multi-step process that begins with the cultivation of a known producing fungal strain, followed by extraction, purification, and rigorous analytical characterization to confirm its identity and purity.
Caption: Workflow for this compound Analytical Standard Development.
II. Experimental Protocols
A. Fungal Cultivation and Biomass Production
The production of this compound requires the cultivation of a suitable Stachybotrys strain. S. chartarum is a known producer of a diverse range of phenylspirodrimanes, including this compound.[1][3] The choice of culture media can significantly influence the metabolic profile of the fungus.[5]
Protocol 1: Cultivation of Stachybotrys chartarum
-
Strain Selection: Obtain a well-characterized strain of Stachybotrys chartarum known to produce phenylspirodrimanes. Strains can be acquired from culture collections such as ATCC or DSMZ.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and Malt Extract Agar (MEA).[6][7] These are common media that support the growth and secondary metabolite production of S. chartarum.
-
Potato Dextrose Agar (PDA): Suspend 39 g of PDA powder in 1 L of distilled water. Heat to boiling to dissolve completely. Autoclave at 121°C for 15 minutes.
-
Malt Extract Agar (MEA): Suspend 48 g of MEA powder in 1 L of distilled water. Heat to boiling to dissolve completely. Autoclave at 121°C for 15 minutes.
-
-
Inoculation: In a sterile environment, inoculate the center of the agar plates with a small amount of the S. chartarum culture.
-
Incubation: Incubate the plates in the dark at 25°C for 14-21 days.[5] The fungus requires high water activity for growth.[1]
-
Biomass Harvesting: After the incubation period, scrape the fungal biomass from the surface of the agar plates. The biomass can be air-dried or freeze-dried before extraction.[6]
B. Extraction and Purification of this compound
The extraction and purification process aims to isolate this compound from the complex mixture of fungal metabolites. This typically involves solvent extraction followed by chromatographic techniques.[2][3]
Protocol 2: Extraction of Crude Mycotoxin Mixture
-
Sample Preparation: Transfer the harvested and dried fungal biomass to a suitable flask.
-
Solvent Extraction: Add a solvent mixture of acetonitrile/water/acetic acid (79:20:1, v/v/v) to the biomass.[6] The ratio of solvent to biomass should be sufficient to ensure complete immersion.
-
Extraction Procedure: Agitate the mixture for a designated period (e.g., overnight) on a shaker at room temperature.
-
Filtration and Centrifugation: Filter the mixture to remove the fungal biomass. Centrifuge the resulting extract to pellet any remaining solids.
-
Concentration: Evaporate the solvent from the supernatant under reduced pressure to obtain a crude extract.
Protocol 3: Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column with a suitable non-polar solvent.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane to ethyl acetate can be used.
-
Fraction Collection: Collect fractions of the eluate.
-
Thin-Layer Chromatography (TLC) Analysis: Monitor the collected fractions by TLC to identify those containing this compound. A reference standard, if available, can be co-spotted.
-
Pooling and Concentration: Pool the fractions containing the compound of interest and evaporate the solvent to yield a partially purified product.
-
Reversed-Phase HPLC: For final purification, subject the partially purified product to reversed-phase high-performance liquid chromatography (RP-HPLC). Use a C18 column with a mobile phase gradient of water and acetonitrile. Monitor the elution profile using a UV detector.
-
Final Product: Collect the peak corresponding to this compound and remove the solvent to obtain the purified analytical standard.
III. Analytical Characterization
The identity and purity of the final product must be confirmed using spectroscopic and spectrometric techniques.
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the sensitive and specific detection and quantification of mycotoxins.[8][9]
Protocol 4: LC-MS/MS Analysis of this compound
-
Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile). Create a series of dilutions for calibration.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Determine the specific precursor and product ions for this compound through infusion or a product ion scan.
-
-
Data Analysis: Confirm the identity of this compound by its retention time and the presence of characteristic precursor-product ion transitions. Assess the purity by analyzing the chromatogram for any additional peaks.
Caption: LC-MS/MS Workflow for this compound Analysis.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of the isolated compound.[3]
Protocol 5: NMR Analysis of this compound
-
Sample Preparation: Dissolve a sufficient amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Data Acquisition: Acquire a series of NMR spectra, including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
-
Data Analysis: Analyze the spectra to confirm the chemical structure of this compound. Compare the obtained data with published spectroscopic data if available.
IV. Quantitative Data
The production of this compound can vary depending on the fungal strain and culture conditions. The following table summarizes quantitative data for this compound and related compounds from a study analyzing secondary metabolites of Stachybotrys species.
| Compound | Concentration on PDA (ng/g) | Concentration on MEA (ng/g) |
| This compound | - | - |
| Stachybotryamide | 109,000 | 62,500 |
| Stachybotrylactam | 27,100 | 46,300 |
| Note: Specific quantitative data for this compound was not available in the provided search results, but data for related phenylspirodrimanes is included for context.[6][10] Further literature review is recommended for specific yield information. |
V. Conclusion
The development of a high-purity analytical standard for this compound is a critical step in advancing research into the health effects of Stachybotrys exposure. The protocols outlined in these application notes provide a comprehensive framework for the production, isolation, purification, and characterization of this important mycotoxin. Adherence to these detailed methodologies will ensure the generation of a reliable and well-characterized analytical standard suitable for a wide range of research and development applications.
References
- 1. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psecommunity.org [psecommunity.org]
- 7. zombiemyco.com [zombiemyco.com]
- 8. Mass Spectrometry-Based Strategy for Direct Detection and Quantification of Some Mycotoxins Produced by Stachybotrys and Aspergillus spp. in Indoor Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
Application of Stachybotrysin B in Neurotoxicity Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachybotrysin B is a macrocyclic trichothecene mycotoxin produced by Stachybotrys chartarum, a fungus commonly known as "black mold". While research specifically detailing the neurotoxic effects of this compound is limited, extensive studies on its close structural analog, Satratoxin G (SG), provide a strong framework for understanding its potential mechanisms of neurotoxicity. Macrocyclic trichothecenes are potent inhibitors of protein synthesis and are known to induce a ribotoxic stress response, leading to the activation of mitogen-activated protein kinases (MAPKs) and subsequent inflammatory and apoptotic signaling pathways.[1][2][3] This document outlines the application of this compound in neurotoxicity research, with protocols and data largely extrapolated from studies on the well-characterized Satratoxin G. It is presumed that due to their structural similarities, the neurotoxic profile and mechanisms of action of this compound will be comparable to those of Satratoxin G.
Key Applications in Neurotoxicity Research
-
Investigating Neuronal Apoptosis: this compound can be utilized to study the molecular pathways of programmed cell death in various neuronal cell models.
-
Modeling Neuroinflammation: The toxin can serve as a tool to explore the mechanisms of inflammatory responses in the central nervous system, including the activation of microglia and astrocytes.
-
Screening for Neuroprotective Agents: this compound-induced neurotoxicity models can be employed to screen for and evaluate the efficacy of potential neuroprotective compounds.
-
Studying Ribotoxic Stress Response: As a potent protein synthesis inhibitor, this compound is a valuable tool for investigating the cellular stress response pathways in neurons.
Data Presentation: Neurotoxic Effects of Satratoxin G (as a proxy for this compound)
The following tables summarize quantitative data from neurotoxicity studies on Satratoxin G. These values provide an expected range of effective concentrations for this compound in similar experimental setups.
Table 1: In Vivo Neurotoxicity of Satratoxin G in a Murine Model
| Parameter | Model System | Dosage | Time Point | Observed Effect | Reference |
| No-Effect Level | Intranasal instillation in mice | 5 µg/kg body weight | 24 hours | No observable apoptosis of olfactory sensory neurons (OSNs) | [1][4] |
| Lowest-Effect Level | Intranasal instillation in mice | 25 µg/kg body weight | 24 hours | Induction of apoptosis in OSNs | [1][4] |
| Cumulative Effect | Intranasal instillation in mice | 100 µg/kg body weight/day for 5 days | 5 days | Atrophy and apoptosis of olfactory epithelium, similar to a single 500 µg/kg dose | [1][5] |
| Maximum Atrophy | Intranasal instillation in mice | 500 µg/kg body weight | 3 days | Maximum atrophy of the olfactory epithelium | [1][5] |
Table 2: In Vitro Neurotoxicity of Satratoxin G
| Parameter | Cell Line | Concentration | Time Point | Observed Effect | Reference |
| Apoptosis Induction | PC-12 rat pheochromocytoma cells | ≥ 10 ng/mL | 48 hours | DNA fragmentation characteristic of apoptosis | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neurotoxicity in PC-12 Cells via MTT Assay
This protocol determines the cytotoxicity of this compound on the PC-12 neuronal cell line.
Materials:
-
PC-12 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed PC-12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Toxin Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Protocol 2: Detection of Apoptosis by DNA Fragmentation Analysis
This protocol visualizes the characteristic DNA laddering associated with apoptosis.
Materials:
-
PC-12 cells
-
This compound
-
Cell lysis buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol
-
TE buffer
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
6X DNA loading dye
Procedure:
-
Cell Treatment: Culture PC-12 cells in 6-well plates and treat with this compound (e.g., 10, 50, 100 ng/mL) for 48 hours.
-
Cell Lysis: Harvest the cells and lyse them in cell lysis buffer.
-
RNA and Protein Digestion: Treat the lysate with RNase A followed by Proteinase K.
-
DNA Extraction: Perform DNA extraction using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.
-
DNA Resuspension: Resuspend the DNA pellet in TE buffer.
-
Agarose Gel Electrophoresis: Mix an aliquot of the DNA with loading dye and run on a 1.5% agarose gel containing a DNA stain.
-
Visualization: Visualize the DNA fragmentation under UV light. Apoptotic cells will show a characteristic ladder pattern.
Signaling Pathways and Experimental Workflows
This compound-Induced Neurotoxic Signaling Pathway
Caption: Proposed signaling cascade of this compound-induced neurotoxicity.
Experimental Workflow for Assessing Neurotoxicity
Caption: Workflow for in vitro neurotoxicity assessment of this compound.
Logical Relationship of Neurotoxic Events
Caption: Logical progression from this compound exposure to neurotoxicity.
References
- 1. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Satratoxin G–Induced Apoptosis in PC-12 Neuronal Cells is Mediated by PKR and Caspase Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 5. Introduction - NTP Technical Report on the Toxicity Study of Stachybotrys chartarum (CASRN 67892-26-6) Administered by Inhalation to B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Stachybotrysin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of Stachybotrysin B, a phenylspirodrimane mycotoxin produced by the fungus Stachybotrys chartarum. This document includes detailed protocols for common cytotoxicity assays and summarizes the available data on the cytotoxic effects of this compound.
Introduction to this compound and its Cytotoxicity
This compound is a secondary metabolite of Stachybotrys chartarum, a fungus commonly known as "black mold". While much of the toxicity of S. chartarum is attributed to macrocyclic trichothecenes, other metabolites like this compound also exhibit significant biological activity. Notably, this compound has been identified for its ability to reverse multidrug resistance (MDR) in cancer cell lines at non-cytotoxic concentrations[1][2][3]. This suggests a more nuanced biological profile than acute cytotoxicity. Understanding its direct cytotoxic effects is crucial for evaluating its potential as a pharmacological agent and for assessing the health risks associated with exposure to S. chartarum.
Quantitative Data Summary
Available research indicates that this compound exhibits low cytotoxicity in several cell lines. The following table summarizes the known non-cytotoxic concentrations of this compound.
| Cell Line | Description | Treatment Duration | Non-Cytotoxic Concentration | Reference |
| KB | Human oral epidermoid carcinoma | 72 hours | < 10 µM | [1] |
| KBv200 | Multidrug-resistant (ABCB1-overexpressing) KB subline | 72 hours | < 10 µM | [1] |
| HeLa | Human cervical adenocarcinoma | 72 hours | < 80 µM | [1] |
| HeLa/VCR | Multidrug-resistant HeLa subline | 72 hours | < 80 µM | [1] |
| H9C2 | Rat cardiac myoblasts (normal cell line) | Not specified | < 40 µM | [1] |
Experimental Protocols
The following are detailed protocols for standard in vitro cytotoxicity assays that can be adapted for the evaluation of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[4][7]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell lines (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5% DMSO).
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
MTT Assay Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.[9][10][11]
Principle: LDH released from the cytosol of damaged cells catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[10]
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
It is crucial to include controls for maximum LDH release (cells treated with lysis solution provided in the kit) and spontaneous LDH release (untreated cells).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Stopping the Reaction and Measuring Absorbance:
-
Add 50 µL of the stop solution from the kit to each well.
-
Gently mix the contents of the wells.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used.[10]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
LDH Assay Workflow
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12][13][15]
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well plates or culture flasks
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or culture flasks and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include untreated and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).
-
-
Cell Harvesting:
-
Harvest the cells, including any floating cells in the medium, by trypsinization followed by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical injury)
-
Simplified Apoptosis Signaling Pathway
Conclusion
The provided protocols for MTT, LDH, and Annexin V/PI assays offer a robust framework for investigating the in vitro cytotoxicity of this compound. Based on current data, this compound appears to have low direct cytotoxicity in the cell lines tested. Its role in reversing multidrug resistance at non-cytotoxic concentrations highlights the importance of comprehensive toxicological and pharmacological profiling. Researchers are encouraged to adapt these protocols to their specific cell models and experimental questions to further elucidate the biological activities of this mycotoxin.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylspirodrimane with Moderate Reversal Effect of Multidrug Resistance Isolated from the Deep-Sea Fungus Stachybotrys sp. 3A00409 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. scientificlabs.ie [scientificlabs.ie]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Animal Models for Studying Stachybotrysin B Inhalation Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachybotrysin B is a mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as black mold. Inhalation of S. chartarum spores and their associated mycotoxins can lead to a range of adverse health effects, primarily targeting the respiratory system. Animal models are indispensable tools for investigating the mechanisms of this compound-induced toxicity, identifying potential biomarkers of exposure and effect, and developing therapeutic interventions. This document provides detailed application notes and protocols for utilizing animal models to study the inhalation toxicity of this compound.
Application Notes
Animal models, primarily rodents such as mice and rats, have been instrumental in elucidating the toxicological profile of inhaled Stachybotrys spores and their toxins.[1] The choice of animal model can influence the observed outcomes, with different mouse strains exhibiting varying sensitivity to S. chartarum-induced lung injury. For instance, BALB/c mice have been shown to exhibit a more pronounced inflammatory response compared to C57BL/6J mice.
Exposure methods in these models typically involve inhalation of aerosolized spores or direct instillation of spores or purified toxins into the respiratory tract (intratracheal or intranasal).[1][2][3] Inhalation exposure using systems like the acoustical generator system (AGS) offers a more physiologically relevant model of environmental exposure compared to instillation methods.[2][3]
The toxicity of S. chartarum is largely attributed to its production of mycotoxins, particularly macrocyclic trichothecenes like satratoxins.[4][5] Studies comparing viable, toxin-producing spores to heat-inactivated or toxin-extracted spores have demonstrated that the presence of these mycotoxins is critical for inducing pulmonary inflammation and injury.[2][6]
Key toxicological endpoints evaluated in animal models of Stachybotrys inhalation toxicity include:
-
Pulmonary Inflammation: Characterized by the influx of inflammatory cells such as neutrophils, macrophages, eosinophils, and lymphocytes into the airways. This is often assessed through analysis of bronchoalveolar lavage (BAL) fluid.[6][7]
-
Lung Injury: Measured by increases in markers of cytotoxicity (e.g., lactate dehydrogenase) and vascular permeability (e.g., albumin, hemoglobin) in BAL fluid.[1]
-
Histopathological Changes: Microscopic examination of lung tissue reveals lesions such as perivascular inflammation, histiocytic cellular infiltration, goblet cell metaplasia, and bronchiolar epithelium hyperplasia.[6] Lesions in the larynx, including epithelial squamous metaplasia, have also been observed.[6]
-
Pulmonary Arterial Hypertension (PAH): Repeated exposure to S. chartarum spores has been shown to induce PAH in mice, characterized by thickening of the pulmonary arterial walls and increased right ventricular systolic pressure.[4]
-
Systemic Effects: Changes in body weight and organ weights, particularly an increase in lung weight, are common findings.[4][6]
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the inhalation toxicity of Stachybotrys chartarum in animal models.
Table 1: Effects of S. chartarum Inhalation on Body and Lung Weight in B6C3F1/N Mice
| Exposure Group | Change in Body Weight | Absolute Lung Weight (mg) | Relative Lung Weight (mg/g) |
| Male Mice | |||
| Air Control | No significant effect | 179 ± 6 | 5.9 ± 0.2 |
| Heat-Inactivated | No significant effect | 181 ± 4 | 6.0 ± 0.1 |
| Viable S. chartarum | No significant effect | 198 ± 7 | 6.2 ± 0.2 |
| Female Mice | |||
| Air Control | No significant effect | 158 ± 4 | 5.9 ± 0.1 |
| Heat-Inactivated | No significant effect | 161 ± 5 | 6.0 ± 0.1 |
| Viable S. chartarum | No significant effect | 210 ± 10 | 7.9 ± 0.3 |
Data are presented as mean ± standard error. Exposure was to an estimated pulmonary dose of 1 × 10⁴ conidia, twice a week for 3 months. *Significantly different from air control (p ≤ 0.01). (Source: NTP Technical Report on the Toxicity Study of Stachybotrys chartarum)[6][8]
Table 2: Bronchoalveolar Lavage (BAL) Fluid Analysis in B6C3F1/N Mice Following S. chartarum Exposure
| Exposure Group | Total Cells (x10⁴) | Macrophages (x10⁴) | Neutrophils (x10⁴) | Eosinophils (x10⁴) | Lymphocytes (x10⁴) |
| 4-Week Exposure (Strain A) | |||||
| Air Control | 5.8 ± 0.4 | 5.7 ± 0.4 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.1 ± 0.0 |
| Viable S. chartarum | 18.9 ± 2.1 | 10.1 ± 1.1 | 4.5 ± 1.0 | 3.9 ± 0.7 | 0.4 ± 0.1 |
| 13-Week Exposure (Strain A) | |||||
| Air Control | 6.5 ± 0.5 | 6.4 ± 0.5 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.1 ± 0.0 |
| Viable S. chartarum | 25.4 ± 3.2 | 12.3 ± 1.5 | 2.9 ± 0.8 | 8.8 ± 1.9 | 1.4 ± 0.3 |
Data are presented as mean ± standard error. Exposure was to an estimated pulmonary dose of 1 × 10⁴ viable conidia, twice a week. *Significantly different from air control. (Adapted from Croston et al., 2019)[7]
Table 3: Hemodynamic and Morphometric Changes in Mice with S. chartarum-Induced Pulmonary Arterial Hypertension
| Parameter | Control Group | S. chartarum Exposed Group | P-value |
| Right Ventricular Systolic Pressure (mmHg) | 12.0 ± 2.4 | 20.1 ± 5.7 | < 0.01 |
| RV/(LV+S) Ratio | 0.37 ± 0.03 | 0.44 ± 0.06 | < 0.05 |
| Body Weight (g) at 12 weeks | 50.9 ± 5.22 | 45.6 ± 4.04 | < 0.05 |
Data are presented as mean ± standard deviation. Exposure was via repeated intratracheal injection of 1 × 10⁴ spores/mouse up to 18 times over 12 weeks. RV/(LV+S) = Right ventricular to left ventricular plus septal weight ratio. (Source: Ochiai et al., 2008)[4]
Experimental Protocols
Animal Model and Housing
-
Species: Mouse (e.g., B6C3F1/N, BALB/c, C57BL/6J) or Rat (e.g., Charles River-Dawley).
-
Age: Typically 6-8 weeks old at the start of the study.
-
Housing: Animals should be housed in an AAALAC-accredited facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.
-
Acclimation: Allow at least one week for acclimation to the facility before initiating any procedures.
Preparation of S. chartarum Spores
-
Cultivation: Culture S. chartarum on a suitable medium such as potato dextrose agar or rice.
-
Harvesting: Harvest spores from mature cultures.
-
Heat Inactivation (for control groups): Heat a suspension of spores at a temperature sufficient to render them non-viable (e.g., 121°C for 15 minutes).
-
Quantification: Determine the concentration of spores using a hemocytometer or other particle counting methods.
-
Mycotoxin Analysis: Analyze the mycotoxin content (e.g., this compound) of the spore preparation using methods like liquid chromatography-mass spectrometry (LC-MS).
Inhalation Exposure Protocol (Acoustical Generator System)
-
Apparatus: Utilize a nose-only inhalation exposure system coupled with an acoustical generator system (AGS) to aerosolize dry spores.[2][3]
-
Exposure Chamber: Place animals in individual pods within the exposure chamber.
-
Aerosol Generation: Use the AGS to generate a stable and consistent aerosol of S. chartarum spores.
-
Monitoring: Continuously monitor the mass concentration and particle size distribution of the aerosol in real-time.
-
Dosimetry: Calculate the estimated pulmonary deposition of spores based on the aerosol concentration, particle size, and the minute volume of the animals.
-
Exposure Schedule: A typical subchronic exposure regimen involves exposing the animals twice a week for several weeks to months.[6][7]
Intratracheal Instillation Protocol
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
-
Tracheal Exposure: Surgically expose the trachea.
-
Instillation: Using a syringe with a fine-gauge needle or a specialized catheter, carefully instill a specific volume of the spore suspension directly into the trachea.[9]
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
Bronchoalveolar Lavage (BAL) Protocol
-
Euthanasia: Euthanize the animal via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[10]
-
Tracheal Cannulation: Expose the trachea and insert a cannula.[11]
-
Lavage: Instill a known volume of sterile saline or phosphate-buffered saline (PBS) into the lungs through the cannula and then gently aspirate the fluid.[11][12] Repeat this process multiple times.
-
Sample Processing:
-
Pool the collected BAL fluid.
-
Centrifuge the fluid to separate the cellular components from the supernatant.[12]
-
Use the cell pellet for total and differential cell counts (e.g., using a hemocytometer and cytospin preparations with staining).[10][11]
-
Use the supernatant for biochemical analyses (e.g., total protein, albumin, LDH, cytokine levels via ELISA or multiplex assays).[13]
-
Histopathology Protocol
-
Tissue Collection: Following euthanasia, carefully dissect the lungs and larynx.
-
Fixation: Inflate the lungs with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure to preserve the architecture, and then immerse the entire organ in the fixative.
-
Processing: Embed the fixed tissues in paraffin.
-
Sectioning: Cut thin sections (e.g., 5 µm) from the paraffin blocks.
-
Staining: Stain the tissue sections with standard histological stains such as hematoxylin and eosin (H&E). Special stains can be used to highlight specific features (e.g., Masson's trichrome for collagen).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides to identify and score any histopathological lesions.
Visualizations
Caption: Experimental workflow for studying this compound inhalation toxicity.
Caption: Signaling pathway of trichothecene mycotoxin-induced toxicity.
Caption: Logical relationship from exposure to lung pathology.
References
- 1. researchgate.net [researchgate.net]
- 2. Cultivation and aerosolization of Stachybotrys chartarum for modeling pulmonary inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction - NTP Technical Report on the Toxicity Study of Stachybotrys chartarum (CASRN 67892-26-6) Administered by Inhalation to B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhalation of Stachybotrys chartarum causes pulmonary arterial hypertension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. NTP Technical Report on the Toxicity Study of Stachybotrys chartarum (CASRN 67892-26-6) Administered by Inhalation to B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhalation of Stachybotrys chartarum Fragments Induces Pulmonary Arterial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table 5, Summary of Lung Weights and Lung-Weight-to-Body-Weight Ratios of Male and Female Mice in the Three-month Inhalation Study of Stachybotrys chartarum - NTP Technical Report on the Toxicity Study of Stachybotrys chartarum (CASRN 67892-26-6) Administered by Inhalation to B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Repeated Mouse Lung Exposures to Stachybotrys chartarum Shift Immune Response from Type 1 to Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 11. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Stachybotrysin B in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachybotrys chartarum, a toxigenic fungus commonly found in water-damaged buildings, produces a variety of mycotoxins that pose a significant health risk.[1][2] These secondary metabolites can be broadly categorized into macrocyclic trichothecenes (MCTs), atranones, and phenylspirodrimanes (PSDs).[3] Stachybotrysin B, a member of the phenylspirodrimane family, along with other toxins, is of particular concern due to its potential adverse health effects.[1][3] Accurate and sensitive detection of these mycotoxins in environmental samples like dust and air is crucial for assessing human exposure and managing indoor environmental quality.[4]
These application notes provide detailed protocols for the collection of air and dust samples, subsequent extraction of mycotoxins, and their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]
Mycotoxin Classification
Stachybotrys species produce a diverse array of secondary metabolites. A simplified classification of the major mycotoxin groups is essential for targeted analysis.
Caption: Classification of major mycotoxin groups produced by Stachybotrys.
Experimental Workflow Overview
The overall process for detecting this compound involves sample collection from the environment, extraction of the target analytes from the sample matrix, and subsequent instrumental analysis for identification and quantification.
Caption: General experimental workflow for mycotoxin analysis.
Protocols
Protocol 1: Air Sample Collection
Airborne mycotoxins are often associated with fungal spores, fragments, or other particulates.[7] High-volume air sampling is required to collect sufficient material for analysis.
4.1. Materials
-
High-volume air sampler (e.g., Andersen GPS-1 PUF, SpinCon PAS 450-10).[8][9]
-
Glass microfiber filters (e.g., 90-mm diameter, 2.7-µm pore size GF/D) for collecting larger particles and conidia.[8]
-
Highly efficient filters (e.g., EPM-2000) for collecting smaller particles.[8]
-
Polycarbonate membrane filters with decreasing pore sizes (e.g., 5.0 µm, 1.2 µm, 0.4 µm) for particle size fractionation.[7]
-
Sterile forceps.
-
Sealed, sterile sample bags or containers.
4.2. Procedure
-
Assemble the sampler according to the manufacturer's instructions, placing the desired filter or series of filters into the collection module using sterile forceps.[8]
-
Position the sampler in the target area, typically 3 to 5 feet above the ground.[8]
-
Set the flow rate as required. For example, the Andersen GPS-1 can be set to 150 liters per minute (lpm).[8]
-
Conduct sampling under both static (undisturbed) and disturbed conditions to get a comprehensive profile of airborne contaminants. Disturbance can be created by a fan or standardized walking activity.[8]
-
Sampling times can vary from 10 minutes to over 24 hours, depending on the anticipated level of contamination. Longer sampling times increase the amount of toxin collected.[8]
-
After sampling, carefully retrieve the filters using sterile forceps and place them in labeled, sealed containers.
-
Store samples at 4°C or -20°C until extraction to prevent degradation.
Protocol 2: Settled Dust Sample Collection
Settled dust can be a significant reservoir for mycotoxins and provides an integrated sample of contamination over time.[5][10]
4.1. Materials
-
Vacuum cleaner with a specialized dust sampling nozzle or cassette.
-
Pre-weighed, sterile collection vials (e.g., 50-mL Falcon tubes).[10]
-
Sterile brushes and pans for manual collection.
-
Sample labels and logbook.
4.2. Procedure
-
Identify sampling locations that are not regularly cleaned, such as the tops of shelves, door frames, or behind furniture, to collect representative long-term dust.[10]
-
If using a vacuum-based method, attach the sampling nozzle/cassette and vacuum a defined area (e.g., 1 square meter).
-
Alternatively, manually brush settled dust from the surface into a sterile pan and transfer it to a pre-weighed collection vial.
-
Record the location, date, and approximate area of collection.
-
Store the sealed and labeled vials at -20°C prior to extraction.[10]
Protocol 3: Mycotoxin Extraction from Samples
This protocol is based on methods developed for the broad-spectrum analysis of fungal metabolites.[3][11]
4.1. Materials
-
Extraction Solvent: Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v).[11]
-
Vortex mixer.
-
Ultrasonic bath.
-
Centrifuge capable of >10,000 x g.
-
Autosampler vials with inserts.
-
Syringe filters (0.22 µm, PTFE).
4.2. Procedure
-
For Air Filters: Cut the filter into small pieces and place them into a centrifuge tube. Add a sufficient volume of extraction solvent to fully submerge the filter material.
-
For Dust Samples: Weigh approximately 20-50 mg of dust into a centrifuge tube. Add extraction solvent at a defined ratio (e.g., 1 mL per 20 mg of dust).
-
Vortex the samples vigorously for 1-2 minutes.
-
Place the samples in an ultrasonic bath for 15-30 minutes to enhance extraction efficiency.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the debris.
-
Carefully collect the supernatant (the extracted liquid).
-
Filter the supernatant through a 0.22 µm syringe filter directly into an autosampler vial.
-
Store the final extract at -20°C until LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis
This method utilizes Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a Triple Quadrupole (QqQ) mass spectrometer for sensitive and selective quantification.[5][12]
4.1. Instrumentation & Columns
-
UHPLC System: Agilent Infinity 1290 or equivalent.[5]
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole (QqQ) or equivalent.[5]
-
Column: Agilent Poroshell 120 Phenyl-Hexyl (e.g., 2.1 × 100 mm, 2.7 µm).[12]
4.2. Chromatographic Conditions
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.[12]
-
Column Temperature: 40°C.[12]
-
Injection Volume: 2-5 µL.
-
Gradient: A typical gradient would start at ~10% B, ramp up to 95-100% B over 10-15 minutes, hold for several minutes, and then re-equilibrate. Method optimization is required.
4.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to cover a wide range of mycotoxins.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound and other target analytes using analytical standards. This is a critical step for method development.
-
Instrument Parameters: Optimize gas temperatures, gas flows, and ion optics for maximum sensitivity of the target analytes.
Quantitative Data from Literature
The following table summarizes reported concentrations of Stachybotrys spores and associated mycotoxins in environmental samples. These values provide a benchmark for expected environmental levels.
| Sample Type | Analyte/Toxin Group | Concentration Range | Units | Reference |
| Air (Indoor) | Macrocyclic Trichothecenes | <10 to >1,300 | pg/m³ | [8][9] |
| Air (Indoor) | S. chartarum Spores | 0.1 to 9.3 | spores/m³ | [13] |
| Air (Outdoor) | Stachybotrys Spores (Mean) | 57.7 | spores/m³ | [14] |
| Settled Dust | Macrocyclic Trichothecenes (Roridin E) | 10 | pg/cm² | [5][10] |
| Settled Dust | Spirocyclic Drimanes | 340 to 600 | pg/cm² | [5][10] |
| Settled Dust | S. chartarum Spores | 0.4 to 2.1 x 10³ | spores/mg | [13] |
| Building Material | Stachybotryamide | 62,500 to 109,000 | ng/g | [11] |
| Building Material | Stachybotrylactam | 27,100 to 46,300 | ng/g | [11] |
References
- 1. Stachybotrys chartarum (atra) contamination of the indoor environment: Health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fungus stachybotrys chartarum: Topics by Science.gov [science.gov]
- 3. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Detection of Airborne Stachybotrys chartarum Macrocyclic Trichothecene Mycotoxins on Particulates Smaller than Conidia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Airborne Stachybotrys chartarum Macrocyclic Trichothecene Mycotoxins in the Indoor Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. psecommunity.org [psecommunity.org]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Evaluation of Stachybotrys chartarum in the house of an infant with pulmonary hemorrhage: quantitative assessment before, during, and after remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. industrialhygiene.com [industrialhygiene.com]
Application Notes and Protocols for Culturing Stachybotrys chartarum for Mycotoxin Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachybotrys chartarum, a greenish-black mold, is a significant organism of interest in biomedical research and drug development due to its production of potent mycotoxins, particularly macrocyclic trichothecenes such as satratoxins.[1][2][3] These secondary metabolites are powerful inhibitors of protein synthesis and have been investigated for their cytotoxic and apoptotic activities, making them relevant to studies on toxicology, immunology, and oncology.[1] The effective in vitro production of these mycotoxins is crucial for consistent and reliable research.
This document provides detailed application notes and protocols for the successful cultivation of S. chartarum and the subsequent extraction and analysis of its mycotoxins. The provided methodologies are based on established scientific literature to ensure reproducibility and optimal yield of the desired compounds.
Data Presentation
Optimal Growth and Mycotoxin Production Conditions
Successful cultivation of S. chartarum and induction of mycotoxin biosynthesis are dependent on several environmental factors. The following table summarizes the optimal conditions for these processes.
| Parameter | Optimal Range | Notes |
| Temperature | 20-25 °C | Growth can occur at temperatures as low as 2.5 °C, but optimal mycotoxin production is within this range.[2] No growth is observed above 37 °C.[2] |
| pH | 5.6 - 6.0 | The fungus can tolerate a wide pH range (3.0-9.8), but this narrower range is optimal for growth.[2] |
| Water Activity (aw) | > 0.90 | As a tertiary colonizer, S. chartarum requires high water activity for growth.[2] |
| Relative Humidity (RH) | > 90% | Correlates with the high water activity requirement. |
Culture Media for Mycotoxin Production
The composition of the culture medium significantly influences the production of mycotoxins by S. chartarum. Media rich in cellulose and low in nitrogen generally stimulate the production of secondary metabolites.[4] The table below compares different commonly used media and their effectiveness in promoting mycotoxin production.
| Culture Medium | Mycotoxin Production Level | Key Components |
| Potato Dextrose Agar (PDA) | High | Potato infusion, Dextrose, Agar.[4] |
| Cellulose Agar (CEL) | High | Cellulose, Mineral Salts, Agar.[4] |
| Malt Extract Agar (MEA) | Intermediate | Malt Extract, Peptone, Dextrose, Agar.[4] |
| Glucose-Yeast-Peptone-Agar (GYP) | Poor | Glucose, Yeast Extract, Peptone, Agar.[4] |
| Sabouraud-Dextrose-Agar (SAB) | Poor | Dextrose, Peptone, Agar.[4] |
Recent studies have also focused on the development of chemically defined media to allow for more controlled studies of the impact of specific nutrients on mycotoxin production. A key finding is that nitrate stimulates macrocyclic trichothecene production, while ammonium suppresses it.[5][6]
Experimental Protocols
Protocol 1: Culturing Stachybotrys chartarum on Solid Media
This protocol details the steps for the routine culture and propagation of S. chartarum for mycotoxin production.
Materials:
-
Stachybotrys chartarum culture (genotype S for macrocyclic trichothecene production)
-
Potato Dextrose Agar (PDA) or Cellulose Agar (CEL) plates
-
Sterile inoculating loops or sterile swabs
-
Parafilm or laboratory sealing film
-
Incubator set to 25 °C
Procedure:
-
Preparation: Under sterile conditions (e.g., in a laminar flow hood), prepare PDA or CEL plates according to the manufacturer's instructions.
-
Inoculation:
-
Using a sterile inoculating loop, pick a small portion of a sporulating S. chartarum culture.
-
Gently streak the inoculum onto the center of a fresh agar plate. For quantitative studies, a three-point inoculation can be performed to observe colony interactions.
-
-
Incubation:
-
Observation:
-
Monitor the plates periodically for growth and the characteristic black, slimy appearance of mature, sporulating colonies.
-
Protocol 2: Mycotoxin Extraction from Agar Cultures
This protocol describes a method for extracting mycotoxins from mature S. chartarum cultures for subsequent analysis.
Materials:
-
Mature S. chartarum culture plates (from Protocol 1)
-
Sterile scalpel or spatula
-
50 mL polypropylene centrifuge tubes
-
Extraction solvent: Acetonitrile/Water (84:16, v/v)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Vials for LC-MS/MS analysis
Procedure:
-
Harvesting:
-
Under a fume hood, open the mature culture plate.
-
Using a sterile scalpel, excise the agar plugs containing the fungal biomass.
-
Transfer the agar plugs to a 50 mL centrifuge tube.
-
-
Extraction:
-
Add a sufficient volume of the extraction solvent to the tube to completely submerge the agar plugs (e.g., 10-20 mL).
-
Vortex the tube vigorously for 1-2 minutes to break up the agar and facilitate extraction.
-
Place the tube on a shaker or rotator for 1-2 hours at room temperature.
-
-
Clarification:
-
Centrifuge the tube at 4000 x g for 10 minutes to pellet the agar and fungal debris.
-
Carefully collect the supernatant containing the extracted mycotoxins.
-
-
Filtration and Sample Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial suitable for LC-MS/MS analysis.
-
The sample is now ready for quantitative analysis.
-
Protocol 3: Mycotoxin Analysis by LC-MS/MS
This protocol provides a general workflow for the analysis of macrocyclic trichothecenes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer (e.g., QTOF).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier such as formic acid or ammonium formate.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for trichothecenes.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of specific mycotoxins.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of the target mycotoxins (e.g., Satratoxin G, Satratoxin H, Roridin E) in the extraction solvent.
-
Sample Injection: Inject a small volume (e.g., 5-10 µL) of the filtered extract (from Protocol 2) and the calibration standards into the LC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode, monitoring for the specific precursor-to-product ion transitions for each mycotoxin of interest.
-
Quantification: Construct a calibration curve from the standard injections and use it to determine the concentration of each mycotoxin in the samples.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from culturing S. chartarum to the analysis of its mycotoxins.
Caption: Experimental workflow for mycotoxin production and analysis.
Generalized Signaling Pathway for Mycotoxin Production
While the specific signaling pathways for mycotoxin biosynthesis in S. chartarum are not fully elucidated, a generalized model based on other filamentous fungi, such as Aspergillus and Fusarium, can be proposed. G-protein signaling pathways are known to regulate both sporulation and mycotoxin production in these fungi, and a similar mechanism is likely in S. chartarum.[7][8]
Caption: Generalized signaling pathway for mycotoxin production in fungi.
References
- 1. realtimelab.com [realtimelab.com]
- 2. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stachybotrysin B and Related Phenylspirodrimanes in Immunology and Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachybotrysin B is a member of the phenylspirodrimane (PSD) class of meroterpenoids produced by fungi of the genus Stachybotrys. While detailed immunological and inflammatory studies specifically on this compound are limited in publicly available literature, the broader class of PSDs has garnered attention for its potential anti-inflammatory properties. This document provides an overview of the known anti-inflammatory activities of PSDs, with a focus on their mechanism of action and relevant experimental protocols. The information presented here is intended to serve as a guide for researchers interested in investigating this compound and other PSDs for their potential as modulators of immune and inflammatory responses.
Fungi belonging to the genus Stachybotrys are known to produce a wide array of mycotoxins, which are categorized into three main structural groups: macrocyclic trichothecenes (MTs), atranones, and phenylspirodrimanes (PSDs)[1]. Among these, PSDs represent the largest and most structurally diverse group of over 80 meroterpenoids[1]. While much of the research on Stachybotrys has focused on the potent toxicity of macrocyclic trichothecenes, recent studies have begun to explore the bioactivities of PSDs, revealing their potential in various pharmacological applications, including anti-inflammatory effects[1][2].
Anti-inflammatory Activity of Phenylspirodrimanes
Recent investigations into the secondary metabolites of marine-derived Stachybotrys species have identified novel PSDs with significant anti-inflammatory potential[2]. These compounds have been shown to inhibit key inflammatory mediators in cellular models of inflammation.
Inhibition of Nitric Oxide (NO) Production
Several PSDs have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. NO is a critical signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases. The inhibitory effects of selected PSDs on NO production are summarized in the table below.
| Compound | IC50 for NO Inhibition (μM) | Cell Line | Stimulant | Reference |
| Chartarlactam U | > 30 | RAW 264.7 | LPS | [2] |
| Chartarlactam V | > 30 | RAW 264.7 | LPS | [2] |
| Chartarlactam W | > 30 | RAW 264.7 | LPS | [2] |
| Chartarlactam X | > 30 | RAW 264.7 | LPS | [2] |
| Compound 10 | 12.4 | RAW 264.7 | LPS | [2] |
| Stachybotrylactam | 21.7 | RAW 264.7 | LPS | [2] |
Table 1: Inhibitory concentration (IC50) values of various phenylspirodrimanes on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. "Compound 10" refers to a specific phenylspirodrimane identified in the cited study.[2]
Modulation of Pro-inflammatory Cytokines
The anti-inflammatory effects of PSDs extend to the regulation of pro-inflammatory cytokine production. In LPS-stimulated RAW 264.7 macrophages, a notable PSD (referred to as "compound 10" in the source) was found to significantly reduce the secretion of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)[2]. These cytokines are pivotal in orchestrating the inflammatory response, and their inhibition is a key target for anti-inflammatory therapies.
Mechanism of Action: NF-κB and ROS Signaling Pathways
The anti-inflammatory activity of promising PSDs appears to be mediated through the modulation of the nuclear factor-kappa B (NF-κB) and reactive oxygen species (ROS) signaling pathways[2].
In the context of inflammation, LPS stimulation of macrophages typically leads to the activation of the NF-κB pathway. This involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus. Once in the nucleus, p65 initiates the transcription of genes encoding pro-inflammatory mediators, including iNOS (which produces NO), IL-1β, IL-6, and TNF-α.
Studies have shown that effective PSDs can suppress the phosphorylation of IκBα and p65, thereby inhibiting the nuclear translocation of p65 and downregulating the expression of pro-inflammatory genes[2].
Furthermore, these compounds have been observed to reduce the intracellular accumulation of ROS in LPS-stimulated macrophages[2]. ROS can act as secondary messengers in inflammatory signaling, and their reduction may contribute to the overall anti-inflammatory effect.
Caption: Phenylspirodrimane anti-inflammatory signaling pathway.
Experimental Protocols
The following are generalized protocols based on methodologies employed in the study of phenylspirodrimane anti-inflammatory activity[2]. Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for protein or RNA extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or other PSDs for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine measurements).
-
Caption: Experimental workflow for cell treatment.
Nitric Oxide (NO) Assay (Griess Assay)
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Centrifuge to remove any cellular debris.
-
Measure the concentrations of IL-1β, IL-6, and TNF-α in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for NF-κB Pathway Proteins
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Intracellular ROS Measurement
-
After pre-treatment with the PSD and stimulation with LPS, wash the cells with PBS.
-
Incubate the cells with 10 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Conclusion and Future Directions
The available evidence suggests that phenylspirodrimanes, a class of compounds that includes this compound, possess promising anti-inflammatory properties. Their ability to inhibit the production of nitric oxide and pro-inflammatory cytokines through the modulation of the NF-κB and ROS signaling pathways makes them interesting candidates for further investigation in the context of inflammatory diseases.
Future research should focus on:
-
Specific activity of this compound: Isolating or synthesizing pure this compound to conduct detailed immunological and anti-inflammatory assays to determine its specific activity compared to other PSDs.
-
In vivo studies: Evaluating the efficacy and safety of promising PSDs in animal models of inflammation.
-
Structure-activity relationship (SAR) studies: Investigating how the chemical structure of different PSDs influences their anti-inflammatory potency.
-
Target identification: Elucidating the precise molecular targets of PSDs within the inflammatory signaling cascades.
These application notes and protocols provide a foundational framework for researchers to explore the therapeutic potential of this compound and other related phenylspirodrimanes in immunology and inflammation.
References
- 1. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chartarlactams U-X: Novel Phenylspirodrimanes from a Marine Derived Fungus Stachybotrys sp. SZU-W23 with Anti-Inflammatory Activity Mediated by the NF-κB/ROS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Stachybotrysin B: Application Notes and Protocols for a Potential Mold Exposure Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachybotrys chartarum, often referred to as "black mold," is a toxigenic fungus known to produce a variety of mycotoxins. Exposure to these toxins in damp indoor environments has been linked to a range of adverse health effects. Among the mycotoxins produced by S. chartarum are the phenylspirodrimanes (PSDs), a class of compounds that includes Stachybotrysin B. While much of the focus on Stachybotrys toxicity has been on macrocyclic trichothecenes like satratoxins, the abundant production of PSDs by various Stachybotrys species suggests they may also play a significant role in the health effects of mold exposure.
This document provides detailed application notes and protocols regarding the potential use of this compound as a biomarker for mold exposure. It summarizes current quantitative data, outlines experimental methodologies for its detection and analysis, and explores its potential toxicological mechanisms.
Data Presentation
Quantitative Analysis of this compound in Stachybotrys Cultures
The production of this compound can vary significantly depending on the Stachybotrys strain and the culture medium. The following table summarizes the quantitative analysis of this compound and related compounds from fungal culture extracts, as determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Compound | Stachybotrys Strain | Culture Medium | Concentration (µg/g) | Reference |
| This compound | S. chartarum (IBT 40293) | PDA | 130 | [1] |
| This compound | S. chartarum (IBT 40293) | MEA | 80 | [1] |
| This compound | S. chartarum (IBT 40293) | SNA | 110 | [1] |
| This compound | S. chartarum (IBT 40293) | CYA | 150 | [1] |
| Stachybotrysin C | S. chartarum (IBT 40293) | PDA | 40 | [1] |
| Stachybotrylactam | S. chartarum (on PDA) | PDA | 27.1 | [2] |
| Stachybotryamide | S. chartarum (on PDA) | PDA | 109 | [2] |
PDA: Potato Dextrose Agar, MEA: Malt Extract Agar, SNA: Synthetic Nutrient-Poor Agar, CYA: Czapek Yeast Autolysate Agar
Cytotoxicity of Phenylspirodrimanes
This compound and related phenylspirodrimanes have demonstrated cytotoxic effects against various human cancer cell lines. This data is crucial for understanding their potential toxicological impact.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Stachybochartin A | MDA-MB-231 (Breast Cancer) | MTT | 15.3 | [3] |
| Stachybochartin A | U-2OS (Osteosarcoma) | MTT | 21.7 | [3] |
| Stachybochartin B | MDA-MB-231 (Breast Cancer) | MTT | 18.4 | [3] |
| Stachybochartin B | U-2OS (Osteosarcoma) | MTT | 12.5 | [3] |
| Stachybochartin C | MDA-MB-231 (Breast Cancer) | MTT | 9.8 | [3] |
| Stachybochartin C | U-2OS (Osteosarcoma) | MTT | 4.5 | [3] |
| Stachybochartin G | MDA-MB-231 (Breast Cancer) | MTT | 11.2 | [3] |
| Stachybochartin G | U-2OS (Osteosarcoma) | MTT | 6.3 | [3] |
| This compound | KBv200 (Multidrug-Resistant) | MTT | >40 | [4][5] |
| This compound | Hela/VCR (Multidrug-Resistant) | MTT | >40 | [4][5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Cultures
This protocol is adapted from methodologies used for the extraction of phenylspirodrimanes from Stachybotrys cultures for LC-MS/MS analysis.[1]
Materials:
-
Stachybotrys chartarum culture plates (e.g., PDA, MEA)
-
Methanol (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sterile scalpel
-
50 mL polypropylene centrifuge tubes
-
Ultrasonic bath
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Procedure:
-
Harvesting: Aseptically scrape the fungal mycelium from the surface of the agar plate using a sterile scalpel and transfer it to a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of a methanol/ethyl acetate mixture (1:1, v/v) to the centrifuge tube.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes to facilitate cell lysis and extraction of metabolites.
-
Centrifugation: Centrifuge the tube at 4000 x g for 10 minutes to pellet the fungal debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new 50 mL centrifuge tube.
-
Re-extraction: Add another 10 mL of the extraction solvent to the pellet, vortex vigorously for 1 minute, and repeat the centrifugation step.
-
Pooling: Combine the supernatants from both extractions.
-
Evaporation: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of methanol/water (1:1, v/v) with 0.1% formic acid.
-
Filtration: Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an LC-MS vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the parameters for the detection and quantification of this compound using a triple quadrupole mass spectrometer.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 10% B
-
10.1-12 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Multiple Reaction Monitoring (MRM) Transitions for this compound:
-
Precursor Ion (m/z): 431.2
-
Product Ions (m/z): 203.1 (quantifier), 147.1 (qualifier)
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.
-
Protocol 3: Proposed Method for Detection of this compound-Albumin Adducts in Serum
This protocol is a proposed adaptation of the methodology used for detecting satratoxin G-albumin adducts and would require validation for this compound.[6][7][8]
Materials:
-
Human serum sample
-
Phosphate-buffered saline (PBS)
-
Pronase (from Streptomyces griseus)
-
Amino-peptidase M
-
Trichloroacetic acid (TCA)
-
Immunoaffinity column with anti-Stachybotrysin B antibodies (requires development)
-
Solid-phase extraction (SPE) C18 cartridges
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Protein Precipitation and Albumin Isolation:
-
To 1 mL of serum, add 1 mL of 20% TCA to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Wash the protein pellet twice with 1 mL of acetone.
-
(Optional) Further purify albumin using affinity chromatography if necessary.
-
-
Proteolytic Digestion:
-
Resuspend the protein pellet in 1 mL of PBS.
-
Add Pronase to a final concentration of 1 mg/mL and incubate at 37°C for 16 hours.
-
Add Amino-peptidase M to a final concentration of 0.5 units/mL and incubate for an additional 8 hours.
-
-
Affinity Enrichment of Adducts:
-
Pass the digested sample through an immunoaffinity column coupled with anti-Stachybotrysin B antibodies to specifically capture this compound-amino acid adducts.
-
Wash the column with PBS to remove unbound peptides.
-
Elute the adducts with a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralize with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the eluted and neutralized sample onto the cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the adducts with methanol.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS.
-
Analyze the sample using LC-MS/MS, monitoring for the specific mass transitions of expected this compound-amino acid adducts (e.g., this compound-lysine, this compound-cysteine).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways of this compound toxicity.
Caption: Proposed workflow for this compound-albumin adduct biomarker analysis.
Caption: Experimental workflow for sample preparation of this compound.
Discussion and Future Directions
The available data suggests that this compound is a consistently produced metabolite of S. chartarum and exhibits cytotoxic properties. Its potential as a biomarker for mold exposure is promising, particularly through the detection of stable protein adducts in serum. The formation of such adducts with abundant, long-half-life proteins like serum albumin could provide a time-integrated measure of exposure.[7]
However, several critical research gaps need to be addressed to validate this compound as a reliable biomarker:
-
In Vivo Detection: There is a pressing need for studies to detect and quantify this compound and its metabolites or adducts in biological samples (e.g., blood, urine) from individuals with documented exposure to S. chartarum.
-
Antibody Development: The development of specific monoclonal or polyclonal antibodies against this compound is crucial for creating sensitive immunoassays and for the immunoaffinity enrichment of this compound and its adducts from complex biological matrices.
-
Toxicological Mechanisms: While initial studies point towards apoptosis induction, the precise molecular targets and signaling pathways affected by this compound require further elucidation. Understanding these mechanisms will strengthen the link between exposure and potential health effects. Some research suggests that PSDs may inhibit serine proteases and multidrug resistance proteins, which warrants further investigation.[4][5]
-
Correlation with Health Outcomes: Epidemiological studies are needed to correlate the levels of this compound biomarkers with specific health symptoms and outcomes in populations exposed to indoor mold.
References
- 1. researchgate.net [researchgate.net]
- 2. psecommunity.org [psecommunity.org]
- 3. Stachybotrychromenes A–C: novel cytotoxic meroterpenoids from Stachybotrys sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stachybotrys chartarum toxins: Topics by Science.gov [science.gov]
- 5. irp.cdn-website.com [irp.cdn-website.com]
- 6. Global gene expression changes underlying Stachybotrys chartarum toxin-induced apoptosis in murine alveolar macrophages: evidence of multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Stachybotrysin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachybotrysin B is a phenylspirodrimane (PSD) mycotoxin produced by fungi of the genus Stachybotrys, notably Stachybotrys chartarum. Phenylspirodrimanes are a class of meroterpenoids characterized by a drimane-type sesquiterpene skeleton linked to a benzene ring via a spirofuran ring.[1][2][3] Recent studies have highlighted the therapeutic potential of this compound, particularly its ability to reverse multidrug resistance (MDR) in cancer cells.[1][4][5] This activity is primarily attributed to its interaction with the ABCB1 (P-glycoprotein) transporter, a key player in the efflux of chemotherapeutic agents from cancer cells.[1][4][5] The commercial inaccessibility of many Stachybotrys toxins necessitates robust and reliable purification protocols for laboratory-scale research and drug development.[6][7]
These application notes provide a detailed protocol for the purification of this compound from fungal cultures, methods for its characterization, and an overview of its known biological activities.
Biological Activity of this compound: Reversal of Multidrug Resistance
This compound has been identified as a promising agent for overcoming multidrug resistance in cancer therapy. MDR is a significant challenge in oncology, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene.[8][9] P-gp functions as an efflux pump, reducing the intracellular concentration of various anticancer drugs.
This compound has been shown to reverse MDR in cancer cell lines overexpressing ABCB1, such as KBv200 and Hela/VCR, at non-cytotoxic concentrations.[1][4][5] The proposed mechanism of action involves the direct or indirect inhibition of the P-gp transporter. Molecular docking analyses suggest that this compound can interact with amino acid residues within the transmembrane regions of ABCB1.[1] This interaction is believed to inhibit the efflux of P-gp substrates, such as doxorubicin, leading to their increased intracellular accumulation and restored chemosensitivity.[1][4][5]
The signaling pathways that regulate ABCB1 expression are complex and can include the MAPK, PI3K/Akt, and PKC pathways.[8] By targeting the function of the ABCB1 transporter, this compound offers a potential strategy to circumvent this resistance mechanism.
Mechanism of this compound in reversing multidrug resistance.
Experimental Protocols
Fungal Strain and Culture Conditions
The purification protocol described is based on the cultivation of Stachybotrys sp. MCCC 3A00409.[1]
-
Seed Culture:
-
Inoculate the fungal strain into a 500 mL shake flask containing 150 mL of liquid medium.
-
Liquid medium composition: 2.0% mannitol, 2.0% maltose, 1.0% glucose, 1.0% monosodium glutamate, 0.05% KH₂PO₄, 0.03% MgSO₄·7H₂O, 0.3% yeast extract, 0.1% corn steep liquor, and 3.0% sea salt.[1]
-
Incubate on a rotary shaker at 165 rpm and 28 °C for 2 days.[1]
-
-
Solid-State Fermentation:
Purification of this compound
The following multi-step purification protocol is designed to isolate this compound from the solid-state fungal culture.
Workflow for the purification of this compound.
Step 1: Extraction
-
After incubation, extract the solid culture with methanol three times.[1]
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Step 2: Silica Gel Column Chromatography
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute with a step gradient of petroleum ether/acetone (from 100:0 to 0:100, v/v) to yield multiple fractions.[1]
Step 3: C18 ODS Column Chromatography
-
Fraction 4 (5.1 g) from the silica gel chromatography is further separated on a C18 ODS column.[1]
-
Elute with a step gradient of methanol/water (from 5% to 100%) to obtain subfractions.[1]
Step 4: Sephadex LH-20 Column Chromatography
-
Separate subfraction 4.3 on a Sephadex LH-20 column using methanol as the eluent to yield further subfractions.[1]
Step 5: Semi-preparative High-Performance Liquid Chromatography (HPLC)
-
Purify subfraction 4.3.4 by semi-preparative HPLC to yield pure this compound (20 mg).[1]
-
HPLC Conditions:
Data Presentation
The following table summarizes the expected yield and purity at each stage of the purification process. The values are illustrative and may vary depending on the specific culture conditions and extraction efficiency.
| Purification Step | Starting Material (g) | Elution System | Fraction Containing this compound | Yield (mg) | Purity (%) |
| Methanol Extraction | ~2 kg (wet weight) | Methanol | Crude Extract | ~50,000 | <1 |
| Silica Gel Chromatography | 50 | Petroleum ether/Acetone gradient | Fraction 4 | 5,100 | ~5-10 |
| C18 ODS Chromatography | 5.1 | Methanol/Water gradient | Subfraction 4.3 | 800 | ~20-30 |
| Sephadex LH-20 Chromatography | 0.8 | Methanol | Subfraction 4.3.4 | 150 | ~60-70 |
| Semi-preparative HPLC | 0.15 | 85% Methanol in Water (isocratic) | This compound peak | 20 | >98 |
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) can be used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The spectroscopic data for this compound have been previously reported and can be used for comparison.[6][7]
Conclusion
This document provides a comprehensive guide for the purification of this compound from Stachybotrys cultures for laboratory use. The detailed protocol, from fungal cultivation to final HPLC purification, is intended to enable researchers to obtain this valuable compound for further investigation into its biological activities, particularly its potential as an agent to overcome multidrug resistance in cancer. The provided diagrams illustrate the mechanism of action and the purification workflow, while the tabulated data offers a clear overview of the expected outcomes of the purification process. Adherence to these protocols will facilitate the production of high-purity this compound for scientific research and drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Phenylspirodrimane with Moderate Reversal Effect of Multidrug Resistance Isolated from the Deep-Sea Fungus Stachybotrys sp. 3A00409 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Regulation and Therapeutic Implications of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stachybotrysin B Yield in Stachybotrys Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Stachybotrysin B from Stachybotrys cultures. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal culture media for producing this compound?
A1: The production of secondary metabolites, such as this compound, in Stachybotrys is highly dependent on the culture medium.[1][2][3][4][5] Studies on related macrocyclic trichothecenes show that media rich in complex carbohydrates and low in nitrogen favor high yields.[1][2] Potato Dextrose Agar (PDA) and cellulose-based agars have been shown to support robust mycotoxin production.[1][2][3][4][5] Conversely, media containing high levels of peptone, such as Glucose-Yeast-Peptone-Agar (GYP) and Sabouraud-Dextrose-Agar (SAB), tend to result in poor mycotoxin yields despite supporting good fungal growth.[1][2][4][5]
Q2: What are the ideal physical parameters for Stachybotrys cultivation to maximize this compound yield?
A2: Stachybotrys chartarum has specific requirements for temperature, humidity, and light to optimize secondary metabolite production. The optimal temperature for growth and toxin production is typically between 20-25°C.[6] This fungus requires high moisture levels, with a relative humidity of 93% or greater and a water activity (aw) of at least 0.95 being necessary for significant mycotoxin synthesis.[6][7] Cultures are generally incubated in the dark to promote mycotoxin production.[1][3]
Q3: How do the carbon and nitrogen sources in the medium affect this compound production?
A3: The nature of the carbon and nitrogen sources is critical. A chemically defined medium has been shown to be effective for studying the specific impact of nutrients.[8][9][10] For nitrogen, nitrate sources (e.g., sodium nitrate) have a positive effect on mycotoxin production, whereas ammonium sources tend to be inhibitory.[8][9] Regarding carbon sources, complex carbohydrates like potato starch have been identified as superior for promoting high yields of macrocyclic trichothecenes.[8][9] It is also suggested that a high cellulose and low nitrogen content stimulates Stachybotrys to produce these secondary metabolites.[2]
Q4: Is there a correlation between fungal growth, sporulation, and this compound yield?
A4: While good mycelial growth is a prerequisite, it does not always correlate with high mycotoxin production.[11] However, several studies indicate a strong link between sporulation and the production of macrocyclic trichothecenes in S. chartarum.[8][12] Conditions that promote robust sporulation often lead to higher toxin yields.[12] It has been observed that the level of sporulation correlates with the production of macrocyclic trichothecenes.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Yield Despite Good Mycelial Growth | Inappropriate Culture Medium: The medium may be rich in nitrogen sources like peptones, which suppress mycotoxin synthesis.[1][2] | Switch to a medium known to induce mycotoxin production, such as Potato Dextrose Agar (PDA) or a cellulose-based medium.[1][3][4] Alternatively, use a chemically defined medium with nitrate as the nitrogen source and potato starch as the carbon source.[8][9] |
| Sub-optimal Physical Conditions: Temperature or humidity may be outside the optimal range.[6][7] | Ensure the incubation temperature is maintained between 20-25°C and the relative humidity is at or above 93%.[6] Incubate cultures in complete darkness.[1] | |
| Use of Ammonium-Based Nitrogen: Ammonium salts in the medium can inhibit the production of secondary metabolites.[8][9] | If using a custom or defined medium, replace any ammonium-based nitrogen sources with a nitrate-based source, such as sodium nitrate.[8][9] | |
| Inconsistent this compound Yields Between Batches | Variability in Complex Media: Components of complex media like PDA (e.g., potato infusion vs. potato peptone) can vary between manufacturers, affecting mycotoxin production.[12] | For maximum consistency, prepare a chemically defined medium where all components are of a known concentration.[8][9][10] If using a commercial medium, record the manufacturer and lot number for each experiment to track variability. |
| Genetic Drift of the Fungal Strain: Repeated sub-culturing can lead to a decrease in the strain's ability to produce secondary metabolites. | Return to a long-term stock culture (e.g., stored at -80°C) to start fresh cultures for production experiments.[2] | |
| Difficulty in Extracting and Detecting this compound | Inefficient Extraction Protocol: The chosen solvent system may not be optimal for extracting this compound from the mycelium and agar. | Use a proven solvent system, such as an acetonitrile/water mixture (e.g., 84/16, v/v), for extraction.[1] Ensure thorough homogenization or sonication to disrupt the fungal cells.[13] |
| Low Analyte Concentration: The concentration of this compound in the extract may be below the detection limit of the analytical instrument. | Concentrate the extract before analysis (e.g., by solvent evaporation and resuspension in a smaller volume). Utilize a highly sensitive analytical method such as LC-MS/MS for quantification.[1][3] |
Quantitative Data Summary
Table 1: Influence of Different Culture Media on Total Macrocyclic Trichothecene Yield in S. chartarum (Genotype S) after 21 days.
| Culture Medium | Key Components | Relative Mycotoxin Yield |
| Potato-Dextrose-Agar (PDA) | Potato Infusion, Dextrose, Agar | High[1][3][4] |
| Cellulose-Agar (CEL) | Cellulose, Mineral Salts, Agar | High[1][3][4] |
| Malt-Extract-Agar (MEA) | Malt Extract, Soy Peptone, Agar | Intermediate[1][3][4] |
| Glucose-Yeast-Peptone-Agar (GYP) | Glucose, Yeast Extract, Peptone, Agar | Poor[1][3][4] |
| Sabouraud-Dextrose-Agar (SAB) | Dextrose, Peptone, Agar | Poor[1][3][4] |
Data adapted from studies on satratoxins and other macrocyclic trichothecenes to provide a model for this compound optimization.[1][3][4]
Table 2: Effect of Nitrogen and Carbon Sources on Macrocyclic Trichothecene (MT) Production in a Chemically Defined Medium.
| Nitrogen Source (250 mg N/L) | Carbon Source (4 g C/L) | Relative MT Concentration (ng/cm²) |
| Sodium Nitrate (NaNO₃) | Potato Starch | High |
| Sodium Nitrate (NaNO₃) | Glucose | Moderate |
| Sodium Nitrate (NaNO₃) | Cellulose | Moderate |
| Ammonium Nitrate (NH₄NO₃) | Potato Starch | Low to None |
| Ammonium Chloride (NH₄Cl) | Potato Starch | Low to None |
This table summarizes findings that nitrate is a superior nitrogen source, while ammonium is inhibitory. Potato starch is an excellent carbon source for mycotoxin production.[8][9]
Experimental Protocols
Protocol 1: Cultivation of Stachybotrys chartarum for this compound Production
-
Strain Activation: Revive a cryopreserved culture of S. chartarum on a nutrient-rich medium like 2% Malt Extract Agar (MEA).[1][2] Incubate at 25°C in the dark until sufficient growth is observed.
-
Inoculation: Aseptically transfer three agar plugs (approx. 6 mm diameter) from the actively growing edge of the starter culture to the production plates (e.g., PDA or a defined medium).
-
Incubation: Incubate the production plates at 25°C in complete darkness for 21 days.[1][3] Ensure high humidity is maintained throughout the incubation period.
-
Harvesting: After incubation, the entire content of the petri dish (mycelium and agar) can be harvested for extraction. For quantitative analysis, it is recommended to harvest the entire plate.[1]
Protocol 2: Extraction and Quantification of this compound
-
Extraction: Transfer the harvested culture to a suitable container (e.g., a mixing bag or beaker). Add 50 mL of an acetonitrile/water (84:16, v/v) solution per plate.[1]
-
Homogenization: Homogenize the mixture for 5 minutes using a bag mixer or a high-speed blender to ensure thorough extraction of the metabolites.[1]
-
Clarification: Filter the resulting slurry to remove solid debris. The filtrate contains the crude extract of this compound.
-
Sample Preparation: For LC-MS/MS analysis, dilute the crude extract with the initial mobile phase to a suitable concentration. An internal standard should be added to correct for matrix effects.
-
Quantification: Analyze the prepared sample using a validated LC-MS/MS method. Develop a calibration curve with a this compound analytical standard to quantify the concentration in the extract.
Visualizations
Caption: Workflow for this compound production and analysis.
Caption: A generalized signaling pathway for mycotoxin production in fungi.
References
- 1. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media [mdpi.com]
- 2. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxin Production by <i>Stachybotrys chartarum</i> Genotype S on Different Culture Media [agris.fao.org]
- 6. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoor Mold, Toxigenic Fungi, and Stachybotrys chartarum: Infectious Disease Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Mycotoxins: Factors influencing production and control strategies [aimspress.com]
- 12. mdpi.com [mdpi.com]
- 13. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stachybotrysin B Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of Stachybotrysin B.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analytical determination of this compound?
A1: The analysis of this compound, a phenylspirodrimane mycotoxin produced by Stachybotrys species, presents several challenges. These include the co-existence of multiple chemotypes of the fungus, leading to variability in mycotoxin profiles.[1] Analytical challenges also encompass sample preparation from complex matrices, potential for matrix effects in sensitive analytical methods like LC-MS/MS, and the commercial unavailability of certified reference standards for all related metabolites.[2]
Q2: What are the primary analytical methods for the quantification of this compound?
A2: The primary methods for the quantification of this compound and other Stachybotrys toxins are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is highly sensitive and specific, allowing for the simultaneous detection of multiple mycotoxins.[2][3] ELISAs can be a high-throughput screening tool, though their specificity can be lower than LC-MS/MS.
Q3: How can I assess the cytotoxic effects of this compound?
A3: The cytotoxicity of this compound can be assessed using various cell-based assays. A common and well-established method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[4][5]
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH; Column degradation; Sample overload. | Optimize mobile phase pH to ensure proper ionization of this compound. Use a guard column and ensure the analytical column is not degraded. Dilute the sample to avoid overloading the column. |
| Low Signal Intensity / Poor Sensitivity | Ion suppression due to matrix effects; Suboptimal ionization source parameters; Inefficient extraction. | Implement strategies to mitigate matrix effects such as matrix-matched calibration, stable isotope-labeled internal standards, or sample dilution.[6][7] Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Evaluate and optimize the extraction solvent and procedure for better recovery. |
| Inconsistent Retention Times | Fluctuation in column temperature; Inconsistent mobile phase composition; Column equilibration issues. | Use a column oven to maintain a stable temperature. Ensure precise and consistent mobile phase preparation. Allow for adequate column equilibration time between injections. |
| High Background Noise | Contaminated mobile phase or LC system; Matrix interferences. | Use high-purity solvents and additives. Flush the LC system thoroughly. Employ a more selective sample clean-up method to remove interfering matrix components. |
MTT Cytotoxicity Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Absorbance in Blank Wells | Contaminated medium or reagents; Phenol red in the medium. | Use fresh, sterile medium and reagents. Use a medium without phenol red or subtract the background absorbance from a blank well containing only medium and MTT reagent.[1] |
| Low Absorbance Readings | Cell number per well is too low; Insufficient incubation time with MTT; Incomplete solubilization of formazan crystals. | Optimize the initial cell seeding density. Increase the incubation time with the MTT reagent until purple formazan crystals are visible. Ensure complete solubilization by gentle mixing and allowing sufficient time for the solubilization solution to act.[8] |
| Inconsistent Results Between Replicates | Uneven cell plating; Pipetting errors; Cell clumping. | Ensure a homogeneous cell suspension before plating. Use calibrated pipettes and consistent technique. Gently triturate cell suspension to break up clumps before plating. |
| No Purple Color Development | Cells are not viable or metabolically inactive; Incorrect MTT reagent concentration. | Check cell viability before starting the assay. Ensure the MTT reagent is prepared at the correct concentration (typically 5 mg/mL in PBS) and stored properly.[8] |
Quantitative Data Summary
Table 1: LC-MS/MS Method Performance for Mycotoxin Analysis
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Aflatoxin B1 | Wine | 0.05 | 0.14 | 85-94 | [9] |
| Ochratoxin A | Wine | 0.03 | 0.08 | 98-108 | [9] |
| Zearalenone | Wine | 0.27 | 0.81 | 77-85 | [9] |
| Aflatoxins | Cereal Flour | 0.00075-0.00093 | - | - | [4] |
| Deoxynivalenol | Cereal Flour | 0.15 | - | - | [4] |
| Fumonisin B1 | Maize Flour | 200 | 400 | 89.0-94.0 | [5] |
| Zearalenone | Maize Flour | 50 | 100 | 84.0-92.0 | [5] |
Note: Data for this compound is limited. The values presented are for other common mycotoxins to provide a general reference for LC-MS/MS method performance.
Table 2: Cytotoxicity of Stachybotrys chartarum Extracts
| Cell Line | Assay | Endpoint | Result | Reference |
| Swine Kidney Cells | MTT | Cytotoxicity | Extracts of well-sporulated cultures showed the highest cytotoxicity. | [10] |
| Pancreatic Ductal Adenocarcinoma Cells | Cell Proliferation | Inhibition | Verrucarin A (a macrocyclic trichothecene) inhibited cell proliferation. | [11] |
Experimental Protocols
LC-MS/MS Analysis of this compound
This protocol is a generalized procedure based on methods described for the analysis of Stachybotrys secondary metabolites.[2]
1.1. Sample Extraction
-
Homogenize 1 gram of the sample matrix (e.g., fungal culture, building material).
-
Add 5 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid 79:20:1, v/v/v).
-
Vortex vigorously for 1 minute.
-
Sonicate for 15 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
1.2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6490 Triple Quadrupole or equivalent with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and Negative (run separately).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and other target analytes.
MTT Cytotoxicity Assay
This protocol is a standard procedure for assessing cell viability.[4][5]
2.1. Cell Plating
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
2.2. Treatment with this compound
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include untreated control wells (medium only) and solvent control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
2.3. MTT Assay Procedure
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.
-
Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
2.4. Data Analysis
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
Visualizations
Caption: this compound induced signaling pathway.
Caption: General workflow for LC-MS/MS analysis.
Caption: Troubleshooting decision tree for analysis.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. Untargeted LC-MS workflow - mzmine documentation [mzmine.github.io]
- 11. researchgate.net [researchgate.net]
improving the stability of Stachybotrysin B in analytical solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stachybotrysin B. The focus is on maintaining the stability of this compound in analytical solvents to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound standard is showing signs of degradation in my analytical runs. What are the common causes?
A1: Degradation of this compound in analytical solvents can be attributed to several factors. Much like other complex mycotoxins, its stability is influenced by the solvent composition, storage temperature, light exposure, and pH of the solution. For instance, some mycotoxins, like certain zearalenone derivatives, have shown gradual degradation in acetonitrile at -18°C[1]. It is crucial to evaluate each of these factors in your experimental setup.
Q2: What is the best solvent for dissolving and storing this compound standards?
Q3: How should I store my this compound stock and working solutions?
A3: For long-term storage of stock solutions, it is generally recommended to use amber glass vials to protect the compound from light and to store them at low temperatures, such as -18°C or below[1]. For working solutions that are used more frequently, storage at 4°C in a refrigerator is a common practice, but their stability should be monitored more frequently. It is advisable to prepare fresh working solutions from the stock solution regularly.
Q4: Can pH affect the stability of this compound in my solvent mixture?
A4: Yes, pH can significantly impact the stability of many organic molecules. While specific data on this compound is limited, studies on other mycotoxins suggest that acidification of aqueous-organic solvent mixtures, for example with 0.1% formic acid, can help prevent degradation[1]. If your mobile phase or solvent system involves aqueous components, it is crucial to control and monitor the pH.
Q5: How can I test the stability of this compound in my specific analytical solvent?
A5: A stability study should be conducted. This involves preparing a solution of this compound at a known concentration in your solvent of choice and analyzing it at defined time points (e.g., 0, 24, 48, 72 hours) under different storage conditions (e.g., room temperature, 4°C, -20°C, light, dark). The concentration of this compound is monitored using a calibrated analytical method, such as HPLC-UV or LC-MS/MS. A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Analogous Stability of Various Mycotoxins in Different Solvents at -18°C (for reference)
Disclaimer: The following data is based on a study of other mycotoxins and is provided for analogous reference only. The stability of this compound may differ.
| Mycotoxin Class | Solvent | Storage Duration | Stability Outcome | Citation |
| Aflatoxins | Acetonitrile | 14 months | Stable | [1] |
| Ochratoxin A | Acetonitrile | 14 months | Stable | [1] |
| Zearalenone | Acetonitrile | 14 months | Stable | [1] |
| α-, β-zearalenol | Acetonitrile | 14 months | Gradual degradation | [1] |
| Type A Trichothecenes | Acetonitrile | 14 months | Generally Stable | [1] |
| Type B Trichothecenes | Acetonitrile | 14 months | Concentration monitoring recommended | [1] |
| Type B Trichothecenes | Methanol | 14 months | More stable than in acetonitrile | [1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Analytical Solvent
1. Objective: To determine the stability of this compound in a specific analytical solvent under defined storage conditions over a set period.
2. Materials:
-
This compound standard of known purity
-
High-purity analytical solvent (e.g., acetonitrile, methanol, or a mixture)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Amber glass autosampler vials with caps
-
HPLC-UV or LC-MS/MS system
-
Refrigerator (4°C)
-
Freezer (-20°C or -80°C)
-
Benchtop space exposed to ambient light and a dark space (e.g., a drawer or covered with aluminum foil)
3. Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound standard.
-
Dissolve the standard in the chosen analytical solvent in a volumetric flask to achieve a known concentration (e.g., 1 mg/mL). Ensure complete dissolution. This is your stock solution.
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the same analytical solvent to a working concentration suitable for your analytical method (e.g., 10 µg/mL).
-
Aliquot the working solution into multiple amber glass autosampler vials.
-
-
Time-Zero (T0) Analysis:
-
Immediately analyze three aliquots of the freshly prepared working solution using your validated HPLC-UV or LC-MS/MS method.
-
The average peak area or concentration from these initial runs will serve as the baseline (100% stability).
-
-
Storage and Time-Point Analysis:
-
Store the aliquoted vials under the different conditions to be tested (e.g., room temperature/light, room temperature/dark, 4°C/dark, -20°C/dark).
-
At each scheduled time point (e.g., 6, 12, 24, 48, 72 hours, and weekly thereafter), retrieve three vials from each storage condition.
-
Allow the vials to equilibrate to room temperature before analysis.
-
Analyze the samples using the same analytical method as for the T0 analysis.
-
-
Data Analysis:
-
Calculate the average peak area or concentration for each set of triplicates at each time point and condition.
-
Determine the percentage of this compound remaining relative to the T0 measurement: % Remaining = (Average Peak Area at Tx / Average Peak Area at T0) * 100
-
Plot the percentage of this compound remaining against time for each condition. A significant decrease (e.g., >10%) indicates instability under those conditions.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Analysis of Stachybotrys Toxins in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sample preparation of Stachybotrys toxins, such as macrocyclic trichothecenes (e.g., satratoxins), atranones, and phenylspirodrimanes, from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in preparing samples for Stachybotrys toxin analysis?
A1: The primary challenges stem from the low concentrations of toxins typically found in environmental and biological samples, the complexity of the sample matrices, and the chemical properties of the toxins themselves. Common issues include:
-
Matrix Effects: Complex matrices like building materials, dust, and biological tissues can contain compounds that interfere with the analytical measurement, leading to either suppression or enhancement of the analyte signal in techniques like LC-MS/MS.[1]
-
Low Recovery: The extraction and cleanup steps can result in the loss of the target analytes, leading to underestimation of the toxin concentration.
-
Co-extraction of Interfering Compounds: The extraction process can co-extract other compounds from the matrix that have similar chemical properties to the toxins, which can complicate chromatographic separation and detection.
-
Analyte Stability: Some Stachybotrys metabolites may be unstable and can degrade during the sample preparation process. For instance, spontaneous dialdehyde/lactone isomerization has been observed for some secondary metabolites.[2]
-
Variability in Toxin Production: The profile and quantity of toxins produced by Stachybotrys can vary significantly depending on the strain, substrate (e.g., culture medium, building material), and environmental conditions, making the development of a universal preparation method challenging.[1][2]
Q2: Which extraction solvents are most effective for Stachybotrys toxins?
A2: The choice of extraction solvent depends on the specific toxins being targeted and the sample matrix. Generally, polar solvents or mixtures of polar and non-polar solvents are used. Acetonitrile (ACN) or mixtures of ACN and water are commonly employed for the extraction of a broad range of mycotoxins, including those from Stachybotrys.[1] Methanol has also been used for extracting toxins from fungal biomass.[3] For some applications, a simple extraction with an appropriate organic solvent followed by a cleanup step is sufficient.
Q3: What is the purpose of a cleanup step, and what are the common techniques?
A3: A cleanup step is crucial for removing co-extracted matrix components that can interfere with the analysis. This leads to a cleaner extract, reduces matrix effects, and can improve the sensitivity and longevity of the analytical instrument. The most common cleanup technique for Stachybotrys toxins is Solid-Phase Extraction (SPE).[1] Various SPE sorbents can be used, with polymeric reversed-phase materials being a popular choice.[1]
Q4: How important is the choice of culture medium when analyzing toxin production in the lab?
A4: The culture medium has a profound impact on the type and quantity of mycotoxins produced by Stachybotrys chartarum.[1][4] Studies have shown that media rich in cellulose or potato dextrose agar (PDA) tend to stimulate the production of macrocyclic trichothecenes.[1][4] In contrast, other media like glucose-yeast-peptone-agar may lead to poor mycotoxin production.[1] Therefore, for studies investigating the toxigenic potential of a Stachybotrys isolate, the choice of culture medium is a critical experimental parameter.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and method. Consider using a solvent mixture (e.g., acetonitrile/water). Increase extraction time or use techniques like ultrasonication or mechanical shaking to improve efficiency.[1] |
| Loss of analyte during solvent evaporation. | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 50°C) to prevent loss of volatile or heat-labile toxins.[1] | |
| Inappropriate SPE cartridge or procedure. | Ensure the SPE sorbent is appropriate for the target analytes. Condition and equilibrate the cartridge according to the manufacturer's instructions. Optimize the loading, washing, and elution steps. | |
| High Matrix Effects in LC-MS/MS | Insufficient cleanup of the sample extract. | Improve the cleanup procedure. This may involve using a different SPE sorbent or adding a secondary cleanup step. Diluting the final extract can also mitigate matrix effects, but this may compromise the limit of detection. |
| Co-elution of matrix components with the analyte. | Modify the chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of the analyte from interfering matrix components. | |
| Poor Reproducibility | Inhomogeneous sample. | For solid samples like building materials or grains, ensure the sample is finely ground and thoroughly homogenized before taking a subsample for extraction. |
| Variation in experimental conditions. | Strictly control all parameters of the sample preparation protocol, including volumes, times, and temperatures. | |
| Inconsistent culture growth and toxin production. | Standardize the culture conditions, including the medium, temperature, and incubation time, as these factors significantly influence mycotoxin production.[1][2] | |
| Presence of Unexpected Peaks in the Chromatogram | Contamination of solvents, glassware, or instrument. | Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to check for system contamination. |
| Isomerization or degradation of analytes. | Investigate the stability of the target toxins under the experimental conditions. Spontaneous isomerization of some Stachybotrys metabolites has been reported.[2] Adjust pH or temperature if necessary. |
Experimental Protocols
Protocol 1: Extraction and Cleanup of Stachybotrys Toxins from Culture Media
This protocol is a generalized procedure based on methodologies described in the literature.[1]
1. Extraction: a. After cultivation, add a suitable volume of extraction solvent (e.g., acetonitrile/water, 80/20, v/v) to the culture plate. b. Scrape the fungal material from the surface of the agar. c. Transfer the solvent and fungal material to a blender or homogenizer and mix for a specified time (e.g., 5 minutes). d. Filter the extract through a paper filter to remove solid debris.
2. Solid-Phase Extraction (SPE) Cleanup: a. Use a polymeric reversed-phase SPE cartridge (e.g., 600 mg/6 mL). b. Conditioning: Pass 5 mL of methanol through the cartridge. c. Equilibration: Pass 5 mL of deionized water through the cartridge. d. Loading: Load a specific volume (e.g., 10 mL) of the filtered extract onto the cartridge. e. Washing: Wash the cartridge with a suitable solvent (e.g., 5 mL of water/acetonitrile, 90/10, v/v) to remove polar interferences. f. Elution: Elute the toxins with a suitable organic solvent (e.g., 5 mL of acetonitrile).
3. Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C. b. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., acetonitrile/water, 30/70, v/v). c. Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.
Quantitative Data Summary
The following tables summarize the concentrations of various Stachybotrys metabolites detected in different culture media.
Table 1: Concentration of Spirocyclic Drimanes in S. chartarum Cultures
| Metabolite | Concentration on PDA (ng/g) | Concentration on MEA (ng/g) | Reference |
| Stachybotryamide | 109,000 | 62,500 | [3][5] |
| Stachybotrylactam | 27,100 | 46,300 | [3][5] |
PDA: Potato Dextrose Agar; MEA: Malt Extract Agar
Table 2: Relative Abundance of Secondary Metabolites in S. chartarum Cultures after One Week of Growth
| Metabolite | Relative Amount (%) | Reference |
| Stachybotrysin B | 32 | [2] |
| L-671,776 | 31 | [2] |
| Stachybotrydial | 18 | [2] |
| Stachybotrysin C | 3.9 | [2] |
| Stachybonoid D | 3.7 | [2] |
| Stachybotryamide | 3.5 | [2] |
| Satratoxin G | 0.24 | [2] |
| Satratoxin H | 0.51 | [2] |
Visualizations
Caption: General workflow for the sample preparation of Stachybotrys toxins.
Caption: Troubleshooting logic for common sample preparation issues.
References
- 1. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psecommunity.org [psecommunity.org]
- 4. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
minimizing ion suppression effects in Stachybotrysin B mass spectrometry
Technical Support Center: Stachybotrysin B Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in this compound analysis?
A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1] These interfering components compete with this compound for ionization in the mass spectrometer's source, leading to decreased sensitivity, poor reproducibility, and inaccurate quantification.[2] Given that this compound is often analyzed in complex matrices such as environmental samples, building materials, or biological fluids, ion suppression is a significant challenge that must be addressed for reliable results.[3]
Q2: What are the primary strategies to minimize ion suppression for this compound?
A2: The main strategies can be grouped into three categories:
-
Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and simple dilution.[4][5]
-
Chromatographic Separation: Optimizing the Liquid Chromatography (LC) method to separate this compound from matrix components that cause suppression.[4]
-
Calibration and Internal Standards: Using methods that compensate for signal loss, such as matrix-matched calibration or, ideally, a stable isotope-labeled internal standard.[1][6]
Q3: Is a stable isotope-labeled internal standard available for this compound?
A3: The availability of commercial stable isotope-labeled standards for specific Stachybotrys toxins can be limited. However, Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for accurate mycotoxin quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[7][8][9] If a specific standard for this compound is not available, using an analogue internal standard with similar chemical properties and retention time can be a viable alternative.[10]
Troubleshooting Guides
Issue 1: Low this compound Signal Intensity and Poor Sensitivity
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Evaluate Matrix Effects: To confirm that ion suppression is the issue, perform a post-extraction addition experiment. Compare the signal of this compound in a neat solvent with the signal of this compound spiked into a blank sample extract. A significantly lower signal in the matrix indicates suppression.[1][4]
-
Optimize Sample Preparation:
-
Dilution: A simple first step is to dilute the sample extract. Dilution by a factor of 25-40 can significantly reduce ion suppression, provided the concentration of this compound remains above the limit of quantification (LOQ).[4]
-
Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the sample. For mycotoxins, C18 and polymeric mixed-mode cation exchange cartridges have been shown to be effective at removing matrix components.[5]
-
Liquid-Liquid Extraction (LLE): LLE can provide clean extracts, but recovery of more polar analytes may be a concern.[5]
-
-
Enhance Chromatographic Separation:
-
Adjust the gradient elution profile to increase the separation between this compound and the region of the chromatogram where suppression is observed.
-
Experiment with different mobile phase additives. Formic acid is often a good choice for positive ion mode electrospray ionization (ESI).[11]
-
Workflow for Diagnosing and Mitigating Ion Suppression
Caption: Troubleshooting workflow for ion suppression.
Issue 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Variable matrix effects between samples and lack of appropriate calibration.
Troubleshooting Steps:
-
Implement Stable Isotope Dilution Analysis (SIDA): This is the most robust method to correct for variability. A stable isotope-labeled internal standard for this compound will co-elute and experience the same degree of ion suppression, allowing for accurate correction.[9]
-
Use Matrix-Matched Calibration: If a stable isotope-labeled standard is unavailable, prepare calibration standards in a blank matrix that is identical to the samples being analyzed.[5][12] This helps to compensate for predictable ion suppression.
-
Standard Addition: For samples with highly variable matrices where a blank matrix is not available, the standard addition method can be effective. This involves spiking the analyte at different concentrations into aliquots of the actual sample.[1]
Logical Relationship of Calibration Strategies
Caption: Hierarchy of calibration strategies.
Experimental Protocols
Protocol 1: General Sample Preparation for Fungal Extracts
This protocol is a starting point based on the "dilute-and-shoot" approach mentioned for fungal extracts.[13]
-
Extraction:
-
Extract the sample (e.g., fungal culture on agar) with an appropriate solvent mixture. A common mixture for mycotoxins is acetonitrile/water (e.g., 80:20 v/v) with a small amount of acid, such as 0.1% formic acid.[9]
-
Vortex or sonicate the sample for 20-30 minutes to ensure efficient extraction.
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes to pellet solid debris.
-
-
Dilution:
-
Take an aliquot of the supernatant.
-
Dilute it with the initial mobile phase of your LC method. A dilution factor of 1:10 to 1:50 is a good starting point to reduce matrix effects.[4]
-
-
Analysis:
-
Filter the diluted extract through a 0.22 µm syringe filter into an LC vial.
-
Inject into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol provides a more thorough cleanup for complex matrices.
-
Extraction:
-
Perform the initial extraction as described in Protocol 1.
-
Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Reconstitute the residue in a loading buffer appropriate for the SPE cartridge (e.g., water with a low percentage of organic solvent).
-
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the reconstituted sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a stronger solvent, such as methanol or acetonitrile.
-
-
Final Steps:
-
Evaporate the eluate to dryness.
-
Reconstitute in the initial mobile phase.
-
Filter and inject into the LC-MS/MS system.
-
Data Presentation
The following tables summarize typical performance data for mycotoxin analysis using different strategies to mitigate ion suppression. While not specific to this compound, they provide a reference for expected outcomes.
Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Dilute-and-Shoot (1:50) | 85 - 110 | < 15 | [4] |
| Solid-Phase Extraction (SPE) | 70 - 120 | < 10 | [5] |
| Liquid-Liquid Extraction (LLE) | 60 - 110 | < 15 | [5] |
Table 2: Impact of Calibration Method on Quantification Accuracy
| Calibration Method | Typical Apparent Recovery (%) | Notes | Reference |
| External Calibration (in solvent) | 20 - 150 (highly variable) | Prone to significant error due to matrix effects. | [1] |
| Matrix-Matched Calibration | 90 - 110 | Compensates for consistent matrix effects. | [5][12] |
| Stable Isotope Dilution (SIDA) | 95 - 105 | The most accurate method; corrects for sample-to-sample variability. | [9] |
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. realtimelab.com [realtimelab.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization, Validation, and Application of Cleanup-Coupled Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Analyses of 35 Mycotoxins and Their Derivatives in Cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Sick of Toxic Black Mould? Development of a Stable-Isotope Dilution Assay for the Quantification of Stachybotrys chartarum Trichothecenes in New Zealandâs Leaky Buildings - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of type B fumonisin mycotoxins in maize and maize-based products by liquid chromatography/tandem mass spectrometry using a QqQlinear ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Stachybotrysin B Detection by LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of LC-MS/MS parameters for enhanced Stachybotrysin B detection.
Frequently Asked Questions (FAQs)
Q1: What are the recommended LC-MS/MS parameters for the detection of this compound?
A1: For optimal detection of this compound, a targeted LC-MS/MS method using electrospray ionization (ESI) in positive mode is recommended. The key parameters, including precursor and product ions for selected reaction monitoring (SRM), are detailed in the table below. These parameters have been optimized for sensitivity and specificity.[1][2]
Q2: What type of analytical column is best suited for this compound analysis?
A2: A C18 reversed-phase column is a suitable choice for the chromatographic separation of this compound and other related phenylspirodrimanes. A column with a particle size of 3 µm and dimensions of 100 x 2 mm has been shown to provide good separation and peak shape.[2]
Q3: What are the typical sample preparation steps for analyzing this compound from fungal cultures?
A3: A micro-scale extraction method is effective for preparing samples from fungal cultures. This involves extracting a small agar plug with acetonitrile, followed by a "dilute-and-shoot" approach. This method is simple, fast, and cost-effective.[1]
Q4: Can this compound be analyzed in other matrices besides fungal cultures?
A4: Yes, LC-MS/MS methods can be adapted for the analysis of this compound and other Stachybotrys toxins in various environmental matrices, such as building materials and dust.[3] Sample preparation for these matrices may require more extensive cleanup steps to remove interfering substances.
Q5: Is this compound commercially available as a reference standard?
A5: The availability of commercial standards for many Stachybotrys toxins, including this compound, is limited. Researchers often need to isolate and purify these compounds from fungal cultures to use as analytical standards for quantitative analysis.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Problem 1: No or Low Signal/Peak Intensity for this compound
| Potential Cause | Troubleshooting Step |
| Incorrect MS/MS Parameters | Verify that the precursor and product ion m/z values, collision energy, and declustering potential are correctly entered in the instrument method. Refer to the optimized parameters in Table 1. |
| Poor Ionization | Optimize the electrospray ionization (ESI) source parameters, including ion source temperature, ion spray voltage, and gas flows, to maximize the signal for this compound. |
| Sample Degradation | This compound stability in solution should be considered. Prepare fresh standards and samples, and store them at appropriate temperatures (e.g., ≤ -15 °C) to prevent degradation. |
| Matrix Effects (Ion Suppression) | Complex sample matrices can suppress the ionization of the target analyte. Dilute the sample extract, use a matrix-matched calibration curve, or employ an internal standard to compensate for matrix effects. |
| Inefficient Extraction | Ensure the extraction solvent and procedure are appropriate for the sample matrix to achieve good recovery of this compound. |
Problem 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace the column. Use a guard column to protect the analytical column from contaminants. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for the analyte and column. Check for proper mixing and degassing of the mobile phases. For this compound, a mobile phase of water and acetonitrile/methanol with 0.1% formic acid is a good starting point.[2] |
| Injector Issues | Inspect the injector for blockages or leaks. Ensure the injection volume is appropriate for the column dimensions. |
| Co-elution with Interfering Compounds | Adjust the chromatographic gradient to improve the separation of this compound from other matrix components. |
Problem 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Pump Malfunction | Check the LC pump for leaks and ensure it is delivering a stable flow rate. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phases daily and ensure accurate composition. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable column temperature. |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
Data Presentation
Table 1: Optimized LC-MS/MS Parameters for this compound Detection
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Declustering Potential (V) | Collision Energy (V) |
| This compound | 447.2 | 221.1 | 203.1 | 60 | 25 |
Data sourced from the supplementary material of "Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS".
Table 2: Quantitative Data of this compound in Different Stachybotrys Strains on Potato Dextrose Agar (PDA)
| Stachybotrys Strain | This compound Concentration (µg/g) |
| S. chlorohalonata IBT 9293 | 1.2 |
| S. chartarum CT A DSM 63425 | Not Detected |
| S. chartarum CT A IBT 40288 | Not Detected |
| S. chartarum CT S IBT 40293 | 0.8 |
| S. chartarum CT S ATCC 34916 | 0.5 |
Data adapted from "Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS". Concentrations were originally reported in mg/cm² and have been converted for illustrative purposes.
Experimental Protocols
Micro-scale Extraction of this compound from Fungal Cultures
-
Sample Collection: Using a sterile scalpel, excise a small agar plug (approximately 1.3 cm²) from a Stachybotrys culture plate.
-
Extraction: Place the agar plug into a 2 mL microcentrifuge tube and add 1 mL of acetonitrile.
-
Vortexing: Vortex the tube for 60 minutes to ensure thorough extraction of the mycotoxins.
-
Centrifugation: Centrifuge the tube to pellet the agar and any solid debris.
-
Dilution: Transfer the supernatant to a new tube and dilute it with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for LC-MS/MS analysis.
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.[1]
Liquid Chromatography Method
-
Column: C18 reversed-phase column (e.g., Nucleodur® C18 Gravity-SB, 100 × 2 mm, 3 μm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step at the initial conditions.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Ion Source Parameters: Optimize source temperature, ion spray voltage, and nebulizer and drying gas flows for the specific instrument used.
-
SRM Transitions: Use the optimized precursor and product ions, declustering potential, and collision energy as detailed in Table 1.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low this compound signal.
References
preventing Stachybotrysin B degradation during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Stachybotrysin B to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a phenylspirodrimane mycotoxin produced by the fungus Stachybotrys chartarum.[1][2] Like many complex organic molecules, it can be susceptible to degradation, which can compromise the accuracy of experimental results, leading to underestimation of its concentration and biological effects. Factors such as temperature, light, pH, and the storage solvent can all influence its stability.
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively documented, general principles of mycotoxin stability suggest that the following factors are critical:
-
Temperature: Higher temperatures generally accelerate chemical reactions, including degradation.
-
Light: Exposure to UV light can induce photochemical degradation.
-
pH: Extremes of pH can catalyze hydrolysis or other chemical transformations.
-
Oxidation: The presence of oxidizing agents can lead to the modification of the molecule.
-
Solvent: The choice of solvent can impact the stability of the dissolved mycotoxin.
Q3: What is the recommended solvent for storing this compound?
For many mycotoxins, methanol or acetonitrile are common solvents for stock solutions.[3] A study on various mycotoxins found that methanol solutions of many were stable when stored at -18°C.[3] For long-term storage, it is advisable to use a solvent in which this compound is highly soluble and which is of high purity to minimize contaminants that could promote degradation.
Troubleshooting Common Issues
Issue 1: I see a decrease in this compound concentration in my samples over time.
-
Possible Cause: Degradation due to improper storage conditions.
-
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure samples are consistently stored at or below -20°C.[4] Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting samples into smaller, single-use vials can mitigate this.
-
Protect from Light: Store samples in amber vials or in the dark to prevent photodegradation.
-
Check Solvent Quality: Use high-purity (e.g., HPLC-grade) solvents to prepare your solutions. Impurities in the solvent can catalyze degradation.
-
Evaluate Container Type: Use silanized glass vials to minimize adsorption of the analyte to the container walls, which can be mistaken for degradation.[3]
-
Issue 2: I observe unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause: Presence of degradation products.
-
Troubleshooting Steps:
-
Review Storage History: Correlate the appearance of new peaks with the age of the sample and its storage conditions.
-
Consider Potential Degradation Pathways: Phenylspirodrimanes can undergo oxidation (addition of oxygen) or desaturation.[5] These modifications would result in products with different masses and retention times.
-
Use a Fresh Standard: Analyze a freshly prepared standard of this compound to confirm the identity of the main peak and to use as a reference for identifying potential degradation products.
-
Data on Mycotoxin Stability
Due to the limited availability of specific stability data for this compound, the following table summarizes general storage recommendations for mycotoxins based on available literature. These are considered best practices and should be adapted for your specific experimental needs.
Table 1: General Recommendations for Mycotoxin Sample Storage
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C or lower for long-term storage. | Reduces the rate of chemical degradation.[3] |
| Solvent | High-purity methanol or acetonitrile. | Minimizes solvent-induced degradation.[3] |
| Container | Amber, silanized glass vials. | Protects from light and prevents adsorption to surfaces.[3] |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen) if possible. | Minimizes oxidation. |
| Freeze-Thaw Cycles | Minimize by preparing single-use aliquots. | Repeated cycling can accelerate degradation. |
Experimental Protocols
Protocol: Assessment of this compound Stability in a Given Solvent
This protocol outlines a general procedure to evaluate the stability of this compound under specific storage conditions.
1. Materials:
- This compound standard
- High-purity solvent (e.g., methanol, acetonitrile)
- Amber, silanized glass vials with PTFE-lined caps
- Analytical balance
- Volumetric flasks
- Pipettes
- HPLC-MS/MS or other suitable analytical instrument
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
- Prepare Working Solutions: Dilute the stock solution to a working concentration suitable for your analytical method (e.g., 1 µg/mL).
- Aliquot Samples: Dispense the working solution into multiple amber, silanized glass vials.
- Initial Analysis (Time Zero): Immediately analyze a subset of the vials to establish the initial concentration of this compound.
- Storage: Store the remaining vials under the desired conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature exposed to light).
- Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition and analyze the concentration of this compound.
- Data Analysis: Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.
Visualizations
Diagram 1: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Diagram 2: Potential Degradation Pathways of Phenylspirodrimanes
Caption: Potential degradation pathways for phenylspirodrimanes.[5]
References
- 1. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Detection of Stachybotrysin B
Welcome to the technical support center for the detection of Stachybotrysin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the sensitive detection of low levels of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound is a member of the phenylspirodrimane (PSD) class of mycotoxins produced by certain species of the fungus Stachybotrys, such as Stachybotrys chartarum.[1][2] These fungi are often found in water-damaged buildings.[3] Sensitive detection is crucial for assessing potential exposure and contamination in indoor environments, as well as for research into the toxicological effects of these compounds.
Q2: What are the primary analytical methods for detecting this compound?
The primary methods for the detection and quantification of this compound and other Stachybotrys mycotoxins are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][5] Enzyme-Linked Immunosorbent Assays (ELISAs) are also used for screening purposes, often for a class of related mycotoxins.
Q3: What are the typical limits of detection (LOD) for this compound?
The limit of detection for this compound can vary significantly depending on the analytical method, instrument sensitivity, and sample matrix. LC-MS/MS methods can achieve very low detection limits, often in the picogram (pg) to nanogram (ng) range per sample.[4][6]
Troubleshooting Guides
Issue 1: Low or No Signal Detected for this compound
Possible Cause 1: Inefficient Extraction from Sample Matrix
-
Question: My this compound signal is weak or absent when analyzing complex samples like building materials or dust. What can I do?
-
Answer: Inefficient extraction is a common issue. Phenylspirodrimanes like this compound require effective liberation from the sample matrix.
-
Recommendation 1: Solvent Selection: Ensure you are using an appropriate extraction solvent. A mixture of acetonitrile and water (e.g., 84:16 v/v) is commonly used for fungal cultures.[4] For complex matrices, optimization of the solvent system may be necessary.
-
Recommendation 2: Physical Disruption: Employ physical disruption methods to enhance extraction efficiency. Sonication or bead beating can help break down the sample matrix and improve solvent penetration.
-
Recommendation 3: Sample Cleanup: Complex matrices can introduce interfering substances that cause ion suppression in LC-MS/MS. Consider using solid-phase extraction (SPE) cartridges to clean up your sample extract before analysis.
-
Possible Cause 2: Suboptimal LC-MS/MS Parameters
-
Question: I am using LC-MS/MS, but my sensitivity for this compound is poor. How can I optimize my method?
-
Answer: Optimizing your Liquid Chromatography and Mass Spectrometry parameters is critical for achieving high sensitivity.
-
Recommendation 1: Column Choice: Use a high-efficiency HPLC or UHPLC column, such as a C18 or Phenyl-Hexyl column, to achieve good chromatographic separation and peak shape.
-
Recommendation 2: Mobile Phase Additives: The choice of mobile phase additives can significantly impact ionization efficiency. Formic acid (e.g., 0.1%) is a common additive for positive ion mode ESI to promote the formation of [M+H]⁺ ions.
-
Recommendation 3: MS Source Parameter Optimization: Carefully optimize the electrospray ionization (ESI) source parameters, including gas temperatures, gas flows, and capillary voltage. These parameters can be compound-dependent and require fine-tuning for optimal signal.[7]
-
Recommendation 4: MRM Transition Optimization: Ensure you are using the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions for this compound. This involves optimizing the precursor ion, product ions, and collision energy.
-
Issue 2: High Background Noise and Poor Signal-to-Noise Ratio (S/N)
-
Question: My chromatograms have a high baseline, making it difficult to detect low levels of this compound. How can I reduce the noise?
-
Answer: A high signal-to-noise ratio is essential for low-level detection.[7][8]
-
Recommendation 1: Check Solvent and Reagent Purity: Use high-purity solvents and reagents (e.g., LC-MS grade) to minimize chemical noise from contaminants.
-
Recommendation 2: Implement a Divert Valve: Use a divert valve to direct the flow from the LC to waste during the initial and final parts of the run when highly polar or non-polar contaminants may elute, preventing them from entering the mass spectrometer.
-
Recommendation 3: Improve Sample Cleanup: As mentioned previously, a robust sample cleanup procedure will reduce matrix components that can contribute to background noise.
-
Recommendation 4: System Maintenance: Ensure your LC-MS system is clean and well-maintained. A dirty ion source or contaminated transfer optics can be a significant source of noise.
-
Quantitative Data Summary
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Throughput | Specificity |
| LC-MS/MS | 0.1 - 10 ng/g[4] | 0.3 - 30 ng/g | Medium | High |
| ELISA | Varies by kit (often pg/mL range) | Varies by kit | High | Moderate (potential for cross-reactivity) |
Note: The values presented are estimates and can vary based on the specific instrument, method, and sample matrix.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for this compound Analysis
This protocol is a general guideline. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation (Extraction):
-
Weigh a known amount of the homogenized sample (e.g., 1 gram of dust or ground building material).
-
Add 5 mL of extraction solvent (e.g., acetonitrile/water, 84:16 v/v).
-
Vortex vigorously for 1 minute.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
(Optional but Recommended) Perform solid-phase extraction (SPE) for sample cleanup.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity or equivalent
-
Column: C18 or Phenyl-Hexyl, e.g., 2.1 x 100 mm, 2.7 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor at least two specific transitions for this compound (quantifier and qualifier). These must be determined by infusing a pure standard.
-
Protocol 2: General ELISA Protocol for Mycotoxin Screening
This is a generalized protocol. Always follow the specific instructions provided with your commercial ELISA kit.
-
Sample Preparation: Prepare sample extracts as per the kit's instructions. This may involve a specific extraction solvent and dilution steps.
-
Assay Procedure:
-
Add standards, controls, and samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated toxin (tracer).
-
Incubate for the specified time at the recommended temperature. During this step, the sample toxin and the tracer compete for binding to the antibodies.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution. The enzyme on the bound tracer will convert the substrate to a colored product.
-
Stop the reaction after a specified time.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
-
Data Analysis: Calculate the concentration of the mycotoxin in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. mdpi.com [mdpi.com]
- 2. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stachybotrys chartarum - Wikipedia [en.wikipedia.org]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. psecommunity.org [psecommunity.org]
- 6. Mass Spectrometry-Based Strategy for Direct Detection and Quantification of Some Mycotoxins Produced by Stachybotrys and Aspergillus spp. in Indoor Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cell Culture Contamination in Stachybotrysin B Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage cell culture contamination during experiments with Stachybotrysin B.
Troubleshooting Guides
This section addresses specific issues that may arise during your cell culture experiments involving this compound.
Issue: Sudden Turbidity and pH Change in Culture Medium
Question: My cell culture medium suddenly became cloudy and changed color overnight. What should I do?
Answer:
This is a classic sign of bacterial or yeast contamination.[1][2][3][4] Immediate action is required to prevent cross-contamination of other cultures.
Recommended Actions:
-
Isolate and Discard: Immediately isolate the contaminated flask or plate. The best practice is to discard the culture to prevent the spread of contamination.[2][5]
-
Decontaminate: Thoroughly decontaminate the biosafety cabinet (BSC) with 70% ethanol, followed by a stronger disinfectant like a 10% bleach solution.[5][6][7] Also, decontaminate the incubator and any equipment that came into contact with the contaminated culture.[5]
-
Inspect Other Cultures: Carefully inspect all other cultures in the same incubator for any signs of contamination.
-
Review Aseptic Technique: This is a critical moment to review your laboratory's aseptic technique protocols. Ensure all personnel are adhering to best practices.[6][7][8]
Issue: Suspected Mycoplasma Contamination
Question: My cells are growing slower than usual and appear stressed, but the medium is clear. Could this be mycoplasma contamination?
Answer:
Yes, these are common signs of mycoplasma contamination.[2][9] Mycoplasma are small bacteria that lack a cell wall, making them difficult to detect by visual inspection and resistant to many common antibiotics.[9][10][11]
Recommended Actions:
-
Quarantine: Immediately quarantine the suspected cell line and any other cultures it may have come into contact with.[5]
-
Detection: Use a reliable mycoplasma detection method. The most common methods are PCR-based assays, DNA staining (e.g., Hoechst or DAPI), and microbiological culture.[9][12] It is advisable to use at least two different methods for confirmation.[12]
-
Elimination (if necessary): If discarding the cell line is not an option due to its value, specific anti-mycoplasma antibiotics can be used.[13] However, successful elimination is not always guaranteed and can affect cell physiology.[13]
-
Preventative Measures: Routinely test all cell banks for mycoplasma, especially new cell lines introduced to the lab.[1][5] Using 0.1 µm filters for media and reagents can also help reduce the risk.
Issue: Fungal Growth in Culture
Question: I've noticed fuzzy, filamentous structures growing in my cell culture. What is this and how do I handle it?
Answer:
This indicates fungal (mold) contamination.[2][4] Fungal spores are airborne and can easily enter cultures if aseptic technique is compromised.[4]
Recommended Actions:
-
Immediate Discard: Due to the rapid spread of fungal spores, it is highly recommended to discard the contaminated culture immediately.[4] Attempting to salvage the culture is rarely successful and poses a high risk to other experiments.[4]
-
Thorough Decontamination: Fungal spores are resilient. A comprehensive decontamination of the entire work area, including the BSC, incubator, and all equipment, is crucial.[4][10] Consider using a commercial fungicide for laboratory equipment.
-
Check for Sources: Inspect the lab for potential sources of fungal spores, such as damp areas, cardboard packaging, and ventilation systems.[14]
-
Filter Air Supply: Ensure the HEPA filters in your BSC are certified and functioning correctly.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about preventing and managing cell culture contamination when working with this compound.
General Contamination
What are the primary sources of contamination in cell culture?
The most common sources of biological contaminants include:
-
Personnel: Skin flakes, aerosols from talking or coughing.[15]
-
Reagents and Media: Contaminated serum, media, or supplements.[2][16]
-
Equipment: Improperly sterilized glassware, pipettes, or contaminated incubators and water baths.[2]
-
Environment: Airborne particles, dust, and spores.[2]
-
Cross-contamination: Introduction of another cell line into the culture.[3][14]
How can I maintain a sterile work environment?
Maintaining a sterile work environment is fundamental to preventing contamination.[17] Key practices include:
-
Biosafety Cabinet (BSC): Perform all cell culture manipulations in a certified Class II BSC.[17]
-
Disinfection: Regularly wipe down the BSC and all items entering it with 70% ethanol.[6][7]
-
Aseptic Technique: Follow strict aseptic techniques, such as flaming the necks of bottles and minimizing the time vessels are open.[6]
-
Personal Protective Equipment (PPE): Always wear a clean lab coat, gloves, and safety glasses.[6]
This compound Specifics
Does this compound affect the appearance of contamination?
This compound is a potent cytotoxic agent. At concentrations used in experiments, it may cause cell death and detachment, which could potentially mask the early signs of a low-level microbial contamination that also affects cell health. Therefore, it is crucial to be extra vigilant in monitoring cultures for any subtle changes in turbidity or pH, in addition to observing cell morphology.
What special precautions should I take when handling this compound to avoid contamination?
Beyond standard aseptic techniques, consider the following when working with this compound:
-
Dedicated Reagents: Use dedicated stocks of media, serum, and supplements for your this compound experiments to prevent cross-contamination with other projects.
-
Enhanced PPE: Due to the toxic nature of this compound, ensure your PPE provides adequate protection against both microbial contamination and chemical exposure.
-
Waste Disposal: Decontaminate all liquid and solid waste containing this compound according to your institution's safety protocols before disposal. This will also kill any potential microbial contaminants in the waste.
Mycoplasma
How often should I test for mycoplasma?
It is recommended to test your cell cultures for mycoplasma every 1 to 2 months.[5][9] New cell lines should be quarantined and tested upon arrival before being introduced into the general cell culture lab.[5][13]
What are the consequences of undetected mycoplasma contamination?
Data Presentation
Table 1: Common Microbial Contaminants and Their Characteristics
| Contaminant | Appearance in Culture | Typical pH Change | Detection Methods |
| Bacteria | Turbid medium, sometimes a film on the surface.[3][4] | Usually acidic (yellow)[3] | Visual, Microscopy, Gram Staining |
| Yeast | Turbid medium, may see budding particles under microscope.[18] | Usually acidic (yellow)[5] | Visual, Microscopy |
| Mold (Fungi) | Filamentous growth, sometimes forming visible colonies.[2][18] | Can be acidic or alkaline | Visual, Microscopy |
| Mycoplasma | No visible change in medium clarity; cells may look unhealthy.[2][9] | Minimal to no change | PCR, DNA Staining, ELISA, Microbiological Culture[9][12] |
Table 2: Recommended Actions for Contamination Events
| Contamination Type | Recommended Immediate Action | Subsequent Actions |
| Bacterial/Yeast | Discard contaminated culture(s)[5] | Decontaminate BSC and incubator; review aseptic technique.[5] |
| Fungal | Discard contaminated culture(s) immediately[4] | Thoroughly decontaminate entire work area and equipment; inspect for environmental sources.[4] |
| Mycoplasma | Quarantine suspected culture(s)[5] | Test with at least two methods; if positive, discard or treat valuable cultures.[12] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been cultured for at least 72 hours without antibiotics.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new microcentrifuge tube and centrifuge at 13,000 x g for 10 minutes to pellet the mycoplasma.
-
Carefully discard the supernatant and resuspend the pellet in the buffer provided by the PCR kit.
-
-
DNA Extraction:
-
Follow the kit's instructions for lysing the mycoplasma and extracting their DNA. This typically involves a heating step.
-
-
PCR Amplification:
-
Prepare the PCR master mix according to the kit's protocol. This usually includes primers that target the 16S rRNA gene of various mycoplasma species, dNTPs, polymerase, and buffer.
-
Add the extracted DNA to the master mix.
-
Run the PCR reaction in a thermal cycler using the recommended cycling conditions.
-
-
Analysis:
-
Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.
-
Protocol 2: Aseptic Technique for Handling this compound and Cell Cultures
-
Preparation:
-
Procedure:
-
Arrange materials in the BSC to maintain a clear workflow from clean to dirty areas.
-
When opening sterile containers (e.g., media bottles, flasks), briefly flame the neck of the container before and after opening.[6]
-
Use sterile, individually wrapped pipettes for each transfer. Do not touch the tip of the pipette to any non-sterile surface.
-
Minimize the time that culture vessels are open.
-
Handle only one cell line at a time to prevent cross-contamination.[3]
-
When working with this compound, use dedicated pipette aids and tips.
-
-
Post-Procedure:
-
Close all containers securely.
-
Wipe down the work surface of the BSC with 70% ethanol.
-
Dispose of all waste, especially waste containing this compound, in designated biohazard and chemical waste containers according to institutional guidelines.
-
Wash hands thoroughly after removing gloves.
-
Mandatory Visualization
Caption: Decision workflow for troubleshooting suspected cell culture contamination.
Caption: Aseptic workflow for conducting cell culture experiments with this compound.
References
- 1. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Mastering Aseptic Technique: The Foundation of Successful Cell Culture | Lab Manager [labmanager.com]
- 7. editverse.com [editverse.com]
- 8. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 10. Cell contamination | Proteintech Group [ptglab.com]
- 11. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 12. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellculturedish.com [cellculturedish.com]
- 14. corning.com [corning.com]
- 15. fibercellsystems.com [fibercellsystems.com]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. gmpplastic.com [gmpplastic.com]
- 18. chemie-brunschwig.ch [chemie-brunschwig.ch]
Validation & Comparative
A Comparative Analysis of the Toxicity of Stachybotrys Mycotoxins: Stachybotrysin B in Context
For researchers, scientists, and drug development professionals, understanding the diverse toxicological profiles of mycotoxins produced by Stachybotrys chartarum is critical. This guide provides a comparative overview of the toxicity of Stachybotrysin B and other prominent Stachybotrys mycotoxins, supported by available experimental data. While direct comparative quantitative data for this compound against other toxins is limited, this guide synthesizes current knowledge to provide a clear perspective on their relative toxicities and mechanisms of action.
Stachybotrys chartarum, a fungus commonly found in water-damaged buildings, produces a variety of mycotoxins. These fall into distinct chemical classes, with the most notable being the highly potent macrocyclic trichothecenes (e.g., satratoxins, roridins, and verrucarins) and the phenylspirodrimanes, which include this compound.
Comparative Cytotoxicity of Stachybotrys Mycotoxins
The available scientific literature consistently points to the macrocyclic trichothecenes as the most cytotoxic compounds produced by S. chartarum.[1][2] These toxins are potent inhibitors of protein synthesis.[1] In contrast, data on the cytotoxicity of this compound, a phenylspirodrimane, suggests a significantly lower toxic potential. One study reports that this compound is active against HIV but is not cytotoxic.[3]
The following tables summarize the available quantitative and qualitative data on the cytotoxicity of various Stachybotrys mycotoxins.
Table 1: Cytotoxicity of Phenylspirodrimanes (including Stachybotrysin Analogues)
| Compound | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | - | Not cytotoxic | [3] |
| Stachybochartin A | MDA-MB-231, U-2OS | 4.5 - 21.7 | [4] |
| Stachybochartin B | MDA-MB-231, U-2OS | 4.5 - 21.7 | [4] |
| Stachybochartin C | MDA-MB-231, U-2OS | 4.5 - 21.7 | [4] |
| Stachybochartin D | MDA-MB-231, U-2OS | 4.5 - 21.7 | [4] |
| Stachybochartin G | MDA-MB-231, U-2OS | 4.5 - 21.7 | [4] |
| Stachybotrysin A | SF-268, MCF-7, HepG-2, A549 | 8.88 - 22.73 | [5] |
| Stachybotrane A | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | Moderate cytotoxicity | [6] |
| Stachybotrane B | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | Moderate cytotoxicity | [6] |
| Stachybotrylactam | MP41, 786, 786R, CAL33, CAL33RR | 0.3 - 2.2 | [7][8] |
| Stachybotrylactam acetate | MP41, 786, 786R, CAL33, CAL33RR | 0.3 - 2.2 | [7][8] |
| 2α-acetoxystachybotrylactam acetate | MP41, 786, 786R, CAL33, CAL33RR | 0.3 - 2.2 | [7][8] |
Table 2: Toxicity of Macrocyclic Trichothecenes
| Toxin Class | Toxin Examples | General Toxicity | In Vivo Data | Reference(s) |
| Satratoxins | Satratoxin G, Satratoxin H | Highly cytotoxic; potent inhibitors of protein synthesis. | LD50 in mice is ~1 mg/kg of body weight.[2] | [1][2] |
| Roridins | Roridin E | Highly cytotoxic; potent inhibitors of protein synthesis. | - | [1] |
| Verrucarins | Verrucarin J | Highly cytotoxic; potent inhibitors of protein synthesis. | - | [1] |
Experimental Protocols
The cytotoxicity of Stachybotrys mycotoxins is often evaluated using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Assay for Mycotoxin Cytotoxicity Assessment
Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Toxin Exposure: Remove the culture medium and expose the cells to various concentrations of the mycotoxin dissolved in a suitable solvent (e.g., DMSO) and diluted in a serum-free medium. Include a solvent control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, remove the toxin-containing medium and add 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability compared to the solvent control and determine the IC50 value (the concentration of toxin that inhibits cell viability by 50%).
Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways in Stachybotrys Mycotoxin-Induced Apoptosis
The high toxicity of macrocyclic trichothecenes is largely attributed to their ability to induce apoptosis, or programmed cell death. This process is initiated through a complex cascade of signaling events known as the "ribotoxic stress response."
Key Signaling Pathways:
-
Ribotoxic Stress Response: Macrocyclic trichothecenes bind to the ribosome, inhibiting protein synthesis. This triggers a stress response that activates various mitogen-activated protein kinases (MAPKs), including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).[1]
-
MAPK-Mediated Apoptosis: The activation of MAPKs, particularly p38 and JNK, plays a crucial role in initiating the apoptotic cascade.[1]
-
p53-Mediated Signaling: The tumor suppressor protein p53 can be activated in response to cellular stress, leading to the transcription of pro-apoptotic genes.
-
TNF-Mediated Signaling: Tumor necrosis factor (TNF) is a pro-inflammatory cytokine that can also induce apoptosis through its receptor.
-
NF-κB Signaling: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is also involved, though its role can be complex, sometimes promoting survival and other times contributing to apoptosis.
Signaling pathways in macrocyclic trichothecene-induced apoptosis.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PubMed [pubmed.ncbi.nlm.nih.gov]
Stachybotrysin B: A Non-Specific Indicator for Toxigenic Stachybotrys chartarum
A Comparative Guide for Researchers
This guide provides a critical evaluation of Stachybotrysin B as a biomarker for the toxigenic strains of the fungus Stachybotrys chartarum. Through a comparison with established indicators and presentation of experimental data, this document demonstrates that while this compound is a metabolite of S. chartarum, it is not a specific indicator of its toxigenic potential. The primary toxic compounds of concern from S. chartarum, the macrocyclic trichothecenes (MCTs), are produced by a specific chemotype (S), and the presence of this compound does not reliably differentiate this toxigenic chemotype from non-toxigenic strains.
Executive Summary
Stachybotrys chartarum is famously known as "black mold" and is a significant concern in water-damaged buildings due to its production of mycotoxins. The species is categorized into two main chemotypes:
-
Chemotype S: Produces highly potent macrocyclic trichothecenes (MCTs), such as satratoxins, which are strong protein synthesis inhibitors. This chemotype is considered the primary toxic threat.
-
Chemotype A: Does not produce MCTs but instead produces atranones and dolabellanes, which are less toxic.
Data Presentation: Metabolite Production Across Stachybotrys Strains
The following table summarizes quantitative data from a comparative metabolite profiling study of different Stachybotrys strains. The data clearly illustrates that while phenylspirodrimanes (represented by this compound and others) are produced by both toxigenic (MCT-producing) and non-toxigenic (atranone-producing) strains, macrocyclic trichothecenes (Satratoxin G and H) are exclusive to the toxigenic strain.
Table 1: Quantitative Analysis of Secondary Metabolites in Stachybotrys Strains
| Metabolite Class | Analyte | S. chartarum (Chemotype S) | S. chlorohalonata (Atranone/PSD Producer) | Specificity for Toxigenic Strain |
| Phenylspirodrimanes (PSDs) | This compound | 102 µg/cm² | 114 µg/cm² | No |
| Stachybotrysin C | 12.5 µg/cm² | 15.0 µg/cm² | No | |
| Stachybonoid D | 11.8 µg/cm² | 11.1 µg/cm² | No | |
| Macrocyclic Trichothecenes (MCTs) | Satratoxin G | 0.77 µg/cm² | Not Detected | Yes |
| Satratoxin H | 1.63 µg/cm² | Not Detected | Yes |
Data adapted from Allinger et al., 2019. "Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS". Strains were cultivated on potato dextrose agar for 7 days.
Comparative Analysis of Indicators
| Indicator | Class | Specificity for Toxigenic S. chartarum | Method of Detection | Advantages | Disadvantages |
| This compound | Phenylspirodrimane | Low | LC-MS/MS | Indicates presence of Stachybotrys | Not specific to toxigenic strains. |
| Satratoxins (G, H, etc.) | Macrocyclic Trichothecene | High | LC-MS/MS, ELISA | Direct confirmation of toxigenic potential. | May not be produced under all growth conditions. |
| sat gene cluster | Genetic Marker | High | PCR, qPCR | Highly specific and sensitive. | Does not confirm active toxin production. |
| Atranones | Diterpenoid | High (for Chemotype A) | LC-MS/MS | Specific marker for non-MCT producing strains. | Absence does not confirm presence of Chemotype S. |
Experimental Protocols
Fungal Culture and Metabolite Extraction
Objective: To cultivate Stachybotrys strains for secondary metabolite analysis.
Protocol:
-
Culture Media: Potato Dextrose Agar (PDA) is a suitable medium for promoting the production of both phenylspirodrimanes and macrocyclic trichothecenes.[3]
-
Inoculation: Inoculate the center of the PDA plates with a small piece of mycelium from a stock culture of the desired Stachybotrys strain.
-
Incubation: Incubate the plates in the dark at 25°C for 7-21 days. Mycotoxin production is often linked to sporulation, which may increase with incubation time.[4][5]
-
Extraction:
-
Excise a defined area of the fungal culture (e.g., 1 cm² agar plugs).
-
Place the agar plugs into a microcentrifuge tube.
-
Add an appropriate extraction solvent. A common solvent is acetonitrile/water (84/16, v/v).[6]
-
Vortex vigorously for 60 minutes.
-
Centrifuge the sample to pellet the fungal biomass and agar.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis. For a "dilute-and-shoot" approach, the supernatant can be directly diluted with the initial mobile phase of the chromatography.[1][7]
-
LC-MS/MS Analysis for this compound and Satratoxins
Objective: To simultaneously detect and quantify this compound and satratoxins in fungal extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer (MS/MS).
Protocol:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm particle size) is commonly used.[8][9]
-
Mobile Phase A: 10 mM ammonium acetate in water.[9]
-
Mobile Phase B: Methanol with 2% acetic acid.[9]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes, as different compounds may ionize more efficiently in one mode. Phenylspirodrimanes like this compound are often detected in negative mode, while satratoxins can be detected in positive mode.[1][10]
-
Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte.
-
MRM Transitions (Example):
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z)
-
Satratoxin G: Precursor Ion (m/z) -> Product Ion (m/z)
-
Satratoxin H: Precursor Ion (m/z) -> Product Ion (m/z) (Specific m/z values would be determined by infusing pure standards into the mass spectrometer to optimize fragmentation.)
-
-
-
Quantification: Generate calibration curves using certified reference standards for each analyte of interest. The concentration of the analytes in the samples is then determined by comparing their peak areas to the calibration curve.
Visualizations
Caption: Metabolite production by S. chartarum chemotypes.
Caption: Workflow for comparative metabolite analysis.
Conclusion
References
- 1. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media [mdpi.com]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS [mdpi.com]
- 8. Mass Spectrometry-Based Strategy for Direct Detection and Quantification of Some Mycotoxins Produced by Stachybotrys and Aspergillus spp. in Indoor Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Stachybotrysin B Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of Stachybotrysin B, a toxic phenylspirodrimane mycotoxin produced by Stachybotrys species, is critical for toxicological assessments, environmental monitoring, and drug development programs. This guide provides a comprehensive comparison of the primary analytical methods employed for this compound analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (specifically, Enzyme-Linked Immunosorbent Assay or ELISA). While LC-MS/MS offers high specificity and quantification for this compound, immunoassays provide a broader, high-throughput screening approach for Stachybotrys contamination.
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of LC-MS/MS and a representative ELISA for Stachybotrys antigens. It is important to note that a commercially available ELISA specifically for this compound is not readily documented in the reviewed literature; therefore, the data for ELISA is based on assays for other Stachybotrys components and serves as a general comparison of the technology.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound | Enzyme-Linked Immunosorbent Assay (ELISA) for Stachybotrys chartarum Antigens |
| Analyte | This compound and other specific mycotoxins | Stachybotrys chartarum proteins/antigens |
| Specificity | High (discriminates between different mycotoxins) | Variable (may cross-react with other fungal antigens)[1] |
| Sensitivity (LOD/LOQ) | Low ng/mL to pg/mL range | 0.2 ng antigen/g of dust (0.2 ppb)[2] |
| Quantitative Capability | Yes (accurate quantification) | Semi-quantitative to quantitative |
| Sample Throughput | Lower | Higher |
| Instrumentation Cost | High | Moderate |
| Analysis Time per Sample | Longer (includes sample preparation and chromatographic run time) | Shorter |
| Confirmatory Method | Yes | Screening method |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound
This protocol is a synthesized methodology based on established practices for the analysis of Stachybotrys secondary metabolites.[3][4][5]
1. Sample Preparation (from Fungal Culture): a. Fungal mycelium is harvested from an agar plate or liquid culture. b. The sample is extracted with a solvent mixture, typically acetonitrile/water/acetic acid (e.g., 79:20:1, v/v/v).[4] c. The mixture is vortexed or sonicated to ensure thorough extraction. d. The extract is centrifuged to pellet solid debris. e. The supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions: a. Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source. c. Chromatographic Column: A C18 reversed-phase column is commonly used. d. Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization. e. Mass Spectrometry Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantitative analysis on a triple quadrupole instrument or by acquiring full scan and product ion spectra on a high-resolution instrument. Specific precursor-to-product ion transitions for this compound are monitored.
Enzyme-Linked Immunosorbent Assay (ELISA) for Stachybotrys Antigens
The following is a general protocol for a capture ELISA, based on available information for S. chartarum antigen detection.[2]
1. Plate Coating: a. Microtiter plate wells are coated with a capture antibody specific for a Stachybotrys chartarum antigen. b. The plate is incubated to allow the antibody to bind to the well surface. c. The plate is washed to remove any unbound antibody. d. A blocking buffer is added to prevent non-specific binding in subsequent steps.
2. Sample and Standard Incubation: a. Standards of known antigen concentration and prepared samples (e.g., dust extracts) are added to the wells. b. The plate is incubated to allow the antigen in the sample to bind to the capture antibody. c. The plate is washed to remove unbound sample components.
3. Detection Antibody Incubation: a. A detection antibody, also specific for the S. chartarum antigen and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to the wells. b. The plate is incubated to allow the detection antibody to bind to the captured antigen. c. The plate is washed to remove any unbound detection antibody.
4. Substrate Addition and Signal Detection: a. A substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product. b. The plate is incubated to allow for color development. c. A stop solution is added to terminate the reaction. d. The absorbance of each well is read using a microplate reader at a specific wavelength. The intensity of the color is proportional to the amount of antigen present in the sample.
Visualizations
Caption: Workflow for the cross-validation of LC-MS/MS and ELISA methods.
References
- 1. Production and Characterization of IgM Monoclonal Antibodies Against Hyphal Antigens of Stachybotrys Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paracellabs.com [paracellabs.com]
- 3. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psecommunity.org [psecommunity.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Mycotoxin Profiles in Stachybotrys chartarum Chemotypes
For Researchers, Scientists, and Drug Development Professionals
Stachybotrys chartarum, a fungus commonly found in water-damaged buildings, is a significant concern for human health due to its production of potent mycotoxins. The species is broadly classified into two distinct chemotypes, designated S and A, which exhibit mutually exclusive mycotoxin profiles with differing biological activities. This guide provides a comprehensive comparative analysis of the mycotoxin profiles of these two chemotypes, supported by experimental data and detailed methodologies, to aid in research and drug development efforts targeting mycotoxin-producing fungi.
Mycotoxin Profiles: A Tale of Two Chemotypes
The primary distinction between S. chartarum chemotypes lies in the class of secondary metabolites they produce. Chemotype S is characterized by the production of highly cytotoxic macrocyclic trichothecenes, while chemotype A produces the less acutely toxic atranones.[1][2][3] This production is genetically determined, with chemotype S possessing the sat gene cluster responsible for satratoxin biosynthesis and chemotype A containing the atr gene cluster for atranone production.[2][4][5] A third genotype, H, has been identified which contains genes for atranone production but an incomplete set for macrocyclic trichothecenes.[2][6]
Table 1: Mycotoxin Profiles of Stachybotrys chartarum Chemotypes S and A
| Mycotoxin Class | Chemotype S | Chemotype A |
| Macrocyclic Trichothecenes | ||
| Satratoxins (e.g., G, H) | Produced | Not Produced |
| Roridins (e.g., E, L-2) | Produced | Not Produced |
| Verrucarins (e.g., J) | Produced | Not Produced |
| Atranones | Not Produced | Produced (e.g., A-G) |
| Simple Trichothecenes | ||
| Trichodermin | Not typically reported | Sometimes produced |
| Phenylspirodrimanes | Produced | Produced |
Quantitative Comparison of Mycotoxin Production
Quantitative analysis reveals significant differences in the mycotoxin yields between the two chemotypes. Studies have shown that chemotype S strains can produce substantial amounts of macrocyclic trichothecenes, with yields varying depending on the substrate and culture conditions. For instance, growth on potato dextrose agar (PDA) and cellulose agar (CEL) has been shown to support high levels of macrocyclic trichothecene production.
In contrast, chemotype A strains produce atranones, and while direct quantitative comparisons with macrocyclic trichothecenes under identical conditions are limited in the literature, the focus on chemotype S is largely due to the significantly higher toxicity of its mycotoxins.
Table 2: Quantitative Mycotoxin Production by Stachybotrys chartarum Chemotype S on Potato Dextrose Agar (PDA)
| Mycotoxin | Average Concentration (ng/g) |
| Roridin E | 198,956.6 |
| Satratoxin H | 29,601.4 |
| Satratoxin G | 4,520.4 |
| Verrucarin J | 202.4 |
| Satratoxin F | 127.0 |
| Roridin L-2 | 77.3 |
Data adapted from a study analyzing four genotype S strains. Concentrations represent the highest average values observed on PDA.
Experimental Protocols
Accurate analysis of mycotoxin profiles is crucial for research and risk assessment. The following sections detail common methodologies for the extraction and quantification of mycotoxins from S. chartarum.
Mycotoxin Extraction from Fungal Cultures
A widely used method for extracting mycotoxins from fungal cultures involves solvent extraction followed by clean-up and analysis.
Protocol:
-
Culture Preparation: Cultivate S. chartarum strains on a suitable medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA), for a specified period (e.g., 21 days) at an appropriate temperature (e.g., 25°C) in the dark.
-
Extraction:
-
For agar cultures, excise a known area of the fungal culture and place it in a suitable vessel.
-
Add an extraction solvent. A common solvent mixture is acetonitrile/water (84:16, v/v).[7] Another option is a mixture of ethyl acetate, dichloromethane, and methanol (3:2:1, v/v/v) with 1% formic acid.[8]
-
Agitate the mixture to ensure efficient extraction. This can be done using a bag mixer or by sonication.[7][8]
-
-
Filtration and Concentration:
-
Filter the extract to remove fungal biomass and agar.
-
Evaporate the solvent from a known volume of the filtrate, often under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis, such as an acetonitrile/water mixture.
-
Clean-up (Optional but Recommended): Use a solid-phase extraction (SPE) column (e.g., MycoSep) to remove interfering compounds.
Mycotoxin Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of mycotoxins.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in multiple reaction monitoring (MRM) mode.
Typical LC-MS/MS Parameters:
-
Column: A reverse-phase column, such as a C18 or Phenyl-Hexyl column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for these mycotoxins.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target mycotoxin to ensure specificity and sensitivity.
Signaling Pathways and Biological Effects
The distinct mycotoxin profiles of chemotypes S and A lead to different biological effects, primarily mediated through their interaction with distinct cellular signaling pathways.
Chemotype S: Macrocyclic Trichothecenes and the Ribotoxic Stress Response
Macrocyclic trichothecenes are potent inhibitors of protein synthesis in eukaryotic cells.[9] They bind to the 60S ribosomal subunit, leading to a cellular stress cascade known as the ribotoxic stress response .[10][11][12] This response involves the activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[10][12] The activation of these kinases can trigger downstream events such as the expression of pro-inflammatory cytokines and, at higher concentrations, apoptosis (programmed cell death).[10][11] The Src family kinase Hck has been identified as a critical upstream kinase in this pathway.[1]
Ribotoxic stress response pathway induced by macrocyclic trichothecenes.
Chemotype A: Atranones and Inflammatory Responses
The mechanism of action for atranones is less well-defined compared to macrocyclic trichothecenes. However, studies have demonstrated that atranones are capable of inducing a significant inflammatory response.[1][10][12] Exposure to atranones has been shown to increase the levels of pro-inflammatory cytokines and chemokines, such as macrophage inflammatory protein-2 (MIP-2), tumor necrosis factor (TNF), and interleukin-6 (IL-6), in lung models.[1] This suggests that atranones can contribute to the inflammatory conditions associated with exposure to mold-contaminated environments, although their cytotoxic effects are considered to be lower than those of the macrocyclic trichothecenes.[2]
Inflammatory response pathway induced by atranones.
Experimental Workflow
A typical workflow for the comparative analysis of mycotoxin profiles in S. chartarum chemotypes is outlined below.
Workflow for comparative mycotoxin profiling of S. chartarum.
Conclusion
The distinct mycotoxin profiles of Stachybotrys chartarum chemotypes S and A underscore the importance of accurate identification and characterization in research and public health. Chemotype S, with its production of highly potent macrocyclic trichothecenes, represents a significant toxicological threat through its ability to induce the ribotoxic stress response. Chemotype A, while considered less acutely toxic, contributes to inflammatory responses through the production of atranones. Understanding the quantitative differences in mycotoxin production, the specific biological pathways affected, and the methodologies for their analysis is critical for developing effective strategies to mitigate the health risks associated with this toxigenic mold. Further research into the precise mechanisms of atranone toxicity and the factors regulating mycotoxin gene expression in both chemotypes will be invaluable for the development of novel therapeutics and diagnostics.
References
- 1. Comparison of inflammatory responses in mouse lungs exposed to atranones A and C from Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Evolution of the Satratoxin and Atranone Gene Clusters of Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JoF | Free Full-Text | The Evolution of the Satratoxin and Atranone Gene Clusters of Stachybotrys chartarum [mdpi.com]
- 5. The Evolution of the Satratoxin and Atranone Gene Clusters of Stachybotrys chartarum [oa-fund.ub.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stachybotrys chartarum: The Toxic Indoor Mold [apsnet.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Pulmonary Responses to Stachybotrys chartarum and Its Toxins: Mouse Strain Affects Clearance and Macrophage Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Atranone-an underestimated secondary metabolite? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Stachybotrysin B and Trichothecenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of Stachybotrysin B, a phenylspirodrimane produced by Stachybotrys chartarum, and the well-characterized family of mycotoxins, the trichothecenes. While extensive research has elucidated the mechanisms of trichothecene toxicity, specific biological data for this compound is limited. This document summarizes the available information on both, highlighting key differences and similarities in their known biological activities.
Executive Summary
Trichothecenes are potent inhibitors of protein synthesis, inducing a ribotoxic stress response that activates key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway and leads to apoptosis.[1][2] They are also known to induce oxidative stress. This compound belongs to the phenylspirodrimane class of metabolites, which are also produced by Stachybotrys chartarum.[3][4] While direct, quantitative data on the biological effects of this compound are scarce, studies on related phenylspirodrimanes indicate cytotoxic and enzyme-inhibiting properties.[5][6] This guide will compare the known effects of trichothecenes with the available information on phenylspirodrimanes, including this compound, to provide a framework for understanding their potential biological impacts.
Mechanism of Action
Trichothecenes: Potent Inhibitors of Protein Synthesis
The primary mechanism of action for trichothecenes is the inhibition of protein synthesis in eukaryotic cells.[1][7] They achieve this by binding to the 60S ribosomal subunit, thereby interfering with the peptidyl transferase activity and disrupting different stages of translation, including initiation, elongation, and termination.[7][8] This disruption of protein synthesis triggers a "ribotoxic stress response," a cellular signaling cascade initiated by ribosome inactivation.[2][9]
This compound and Phenylspirodrimanes: A Different Profile
subgraph "cluster_Trichothecenes" { label="Trichothecenes"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#4285F4"]; Trichothecenes [label="Trichothecenes"]; Ribosome [label="60S Ribosomal Subunit"]; ProteinSynthesis [label="Protein Synthesis"]; RibotoxicStress [label="Ribotoxic Stress Response"];
}
subgraph "cluster_Stachybotrysin_B" { label="this compound (Phenylspirodrimanes)"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#34A853"]; StachybotrysinB [label="this compound"]; Enzymes [label="Various Enzymes\n(e.g., Complement System, Proteases)"]; EnzymeActivity [label="Enzyme Activity"];
} }
Cytotoxicity
Trichothecenes: High Cytotoxic Potential
Trichothecenes exhibit a wide range of cytotoxic effects on various cell types. Their cytotoxicity is directly linked to their ability to inhibit protein synthesis, which is particularly detrimental to rapidly proliferating cells. The cytotoxic potency of different trichothecenes varies depending on their chemical structure. Macrocyclic trichothecenes, such as satratoxins produced by Stachybotrys chartarum, are generally considered to be among the most potent.[10][11]
This compound and Phenylspirodrimanes: Moderate and Selective Cytotoxicity
While specific IC50 values for this compound are not available, studies on other phenylspirodrimane derivatives isolated from Stachybotrys chartarum have demonstrated moderate cytotoxic activities against various human cancer cell lines, including breast cancer (MDA-MB-231) and osteosarcoma (U-2OS) cells, with IC50 values in the low micromolar range.[12] Some phenylspirodrimanes have shown selective cytotoxicity, being more effective against certain cancer cell lines than others.[13][14]
Table 1: Comparative Cytotoxicity Data
| Compound Class | Compound Examples | Cell Line(s) | IC50 Values | Reference(s) |
| Trichothecenes | Satratoxin G | Murine Macrophages (RAW 264.7) | ~1-10 ng/mL | [10] |
| T-2 Toxin | Human Epidermoid Carcinoma (KB) | ~1.5 ng/mL | [10] | |
| Deoxynivalenol (DON) | Human Colon Carcinoma (HCT116) | ~1-10 µg/mL | [10] | |
| Phenylspirodrimanes | Stachybochartins A-D, G | Human Breast Cancer (MDA-MB-231), Human Osteosarcoma (U-2OS) | 4.5 - 21.7 µM | [12] |
| Stachybotranes A, B | Human Promyelocytic Leukemia (HL-60), Human Hepatoma (SMMC-7721), Human Lung Carcinoma (A-549), Human Breast Cancer (MCF-7), Human Colon Carcinoma (SW-480) | 10.2 - 38.4 µM | [3] |
Note: The IC50 values for trichothecenes can vary significantly based on the specific compound, cell line, and experimental conditions.
Effects on Signaling Pathways
Trichothecenes: Activation of MAPK Pathways
A key consequence of the ribotoxic stress induced by trichothecenes is the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[2][9] Activation of these pathways plays a crucial role in mediating the downstream effects of trichothecenes, such as the induction of inflammatory cytokines and apoptosis.[15][16]
subgraph "cluster_pathway" { label="Trichothecene-Induced Signaling"; style=filled; fillcolor="#F1F3F4";
} }
This compound and Phenylspirodrimanes: Unknown Effects on MAPK Signaling
Currently, there is no published data on the effects of this compound or other phenylspirodrimanes on MAPK signaling pathways. This represents a significant knowledge gap in understanding their potential cellular effects.
Induction of Oxidative Stress
Trichothecenes: A Known Inducer of Oxidative Stress
Trichothecenes have been shown to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS) and depleting endogenous antioxidants.[17] This oxidative stress contributes to their overall toxicity, leading to damage of cellular components such as lipids, proteins, and DNA.
This compound and Phenylspirodrimanes: Uninvestigated Area
The potential for this compound and other phenylspirodrimanes to induce oxidative stress has not been investigated.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to assess the biological effects of mycotoxins.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
A [label="Seed cells in a\n96-well plate"]; B [label="Treat cells with varying\nconcentrations of toxin"]; C [label="Add MTT reagent\nand incubate"]; D [label="Add solubilization\nsolution"]; E [label="Measure absorbance\nat 570 nm"];
A -> B -> C -> D -> E; }
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18][19]
-
Toxin Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (e.g., this compound or a trichothecene). Incubate for a specified period (e.g., 24, 48, or 72 hours).[18][20]
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[20]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[18][20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[18][20]
Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)
This assay measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid, [³H]-leucine, into newly synthesized proteins.
Protocol:
-
Cell Culture and Treatment: Culture cells to a suitable density and expose them to different concentrations of the mycotoxin for a defined period.[1]
-
Radiolabeling: Add [³H]-leucine to the cell culture medium and incubate for a short period (e.g., 1-2 hours) to allow for incorporation into proteins.[1]
-
Cell Lysis and Protein Precipitation: Wash the cells to remove unincorporated [³H]-leucine. Lyse the cells and precipitate the proteins using an acid such as trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated protein on a filter and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity indicates inhibition of protein synthesis.[1]
MAPK Activation Assay (Western Blotting)
Western blotting is a widely used technique to detect specific proteins in a sample. Phospho-specific antibodies can be used to determine the activation state of signaling proteins like MAPKs.
A [label="Treat cells with toxin"]; B [label="Lyse cells and\nquantify protein"]; C [label="Separate proteins\nby SDS-PAGE"]; D [label="Transfer proteins\nto a membrane"]; E [label="Probe with primary and\nsecondary antibodies"]; F [label="Detect and quantify\nprotein bands"];
A -> B -> C -> D -> E -> F; }
Protocol:
-
Cell Treatment and Lysis: Treat cells with the mycotoxin for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21][22]
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.[23]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16][24]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of phosphorylated MAPK.[17] The membrane can then be stripped and re-probed with an antibody for the total form of the MAPK to normalize for protein loading.[16]
Oxidative Stress Assay (DCFDA Assay)
The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method for measuring intracellular reactive oxygen species (ROS).
Protocol:
-
Cell Seeding and Staining: Seed cells in a microplate. Load the cells with DCFDA solution (e.g., 10-20 µM) and incubate for 30-60 minutes at 37°C.[13][14]
-
Toxin Treatment: Remove the DCFDA solution and treat the cells with the mycotoxin.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.[13]
Conclusion
The biological effects of trichothecenes are well-documented, with their primary mechanism being the inhibition of protein synthesis, leading to a cascade of cellular events including the activation of stress-activated protein kinases and apoptosis. In contrast, specific data on the biological activities of this compound are largely unavailable. Based on studies of related phenylspirodrimanes, it is likely that this compound possesses cytotoxic and enzyme-inhibiting properties, but its mechanism of action appears to differ significantly from that of trichothecenes.
Further research is imperative to elucidate the specific biological effects and mechanisms of action of this compound and other understudied metabolites from Stachybotrys chartarum. Such studies will be crucial for a comprehensive understanding of the health risks associated with exposure to this mold and for the potential development of novel therapeutic agents. This guide serves as a starting point for researchers, highlighting the current state of knowledge and the critical gaps that need to be addressed.
References
- 1. In Vitro Assay of Translation Inhibition by Trichothecenes Using a Commercially Available System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 3. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. psecommunity.org [psecommunity.org]
- 7. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. stachybotrys chartarum infectious: Topics by Science.gov [science.gov]
- 10. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. plant-stress.weebly.com [plant-stress.weebly.com]
- 12. researchgate.net [researchgate.net]
- 13. abcam.com [abcam.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Activation of ERK and JNK signaling pathways by mycotoxin citrinin in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Indoor Mold, Toxigenic Fungi, and Stachybotrys chartarum: Infectious Disease Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. realtimelab.com [realtimelab.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Differential Cytotoxicity of Stachybotrysin B and Related Phenylspirodrimanes Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Stachybotrysin B and other phenylspirodrimane derivatives isolated from Stachybotrys species across a range of cancer cell lines. The information is compiled from recent studies to support research and development in oncology and toxicology.
Executive Summary
Phenylspirodrimanes, a class of meroterpenoids produced by Stachybotrys fungi, have demonstrated a spectrum of biological activities, including cytotoxic effects against cancer cells. While comprehensive data on the differential cytotoxicity of this compound is limited, studies on related compounds reveal moderate to potent cytotoxic activity against various human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through caspase-dependent pathways. This guide synthesizes the available quantitative data, outlines the experimental methodologies used in these studies, and visualizes the key processes and pathways.
Comparative Cytotoxicity Data
The cytotoxic activity of this compound and other phenylspirodrimanes is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The following table summarizes the available IC50 values for various phenylspirodrimanes across different cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | KB, KBv200 | Human cervical cancer | > 10 (non-cytotoxic) | [1] |
| Hela, Hela/VCR | Human cervical cancer | > 80 (non-cytotoxic) | [1] | |
| H9C2 | Rat cardiomyocyte | > 40 (non-cytotoxic) | [1] | |
| Stachybochartin A | MDA-MB-231 | Human breast cancer | 12.3 | [2][3] |
| U-2OS | Human osteosarcoma | 15.8 | [2][3] | |
| Stachybochartin B | MDA-MB-231 | Human breast cancer | 18.5 | [2][3] |
| U-2OS | Human osteosarcoma | 21.7 | [2][3] | |
| Stachybochartin C | MDA-MB-231 | Human breast cancer | 4.5 | [2][3] |
| U-2OS | Human osteosarcoma | 6.2 | [2][3] | |
| Stachybochartin D | MDA-MB-231 | Human breast cancer | 9.8 | [2][3] |
| U-2OS | Human osteosarcoma | 11.4 | [2][3] | |
| Stachybochartin G | MDA-MB-231 | Human breast cancer | 7.6 | [2][3] |
| U-2OS | Human osteosarcoma | 9.1 | [2][3] | |
| Stachybotrane A | HL-60 | Human promyelocytic leukemia | 15.2 | [4] |
| SMMC-7721 | Human hepatocellular carcinoma | 25.4 | [4] | |
| A-549 | Human lung carcinoma | 30.1 | [4] | |
| MCF-7 | Human breast cancer | 28.7 | [4] | |
| SW-480 | Human colon adenocarcinoma | 35.6 | [4] | |
| Stachybotrane B | HL-60 | Human promyelocytic leukemia | 12.8 | [4] |
| SMMC-7721 | Human hepatocellular carcinoma | 22.1 | [4] | |
| A-549 | Human lung carcinoma | 28.4 | [4] | |
| MCF-7 | Human breast cancer | 25.3 | [4] | |
| SW-480 | Human colon adenocarcinoma | 32.9 | [4] | |
| Stachybotrylactam | MP41 | Melanoma | 0.3 | [5] |
| 786 | Renal cell carcinoma | 0.4 | [5] | |
| 786R | Resistant renal cell carcinoma | 0.4 | [5] | |
| CAL33 | Head and neck squamous cell carcinoma | 0.5 | [5] | |
| CAL33RR | Resistant head and neck squamous cell carcinoma | 0.5 | [5] | |
| Stachybotrylactam acetate | MP41 | Melanoma | 0.5 | [5] |
| 786 | Renal cell carcinoma | 0.6 | [5] | |
| 786R | Resistant renal cell carcinoma | 0.6 | [5] | |
| CAL33 | Head and neck squamous cell carcinoma | 0.7 | [5] | |
| CAL33RR | Resistant head and neck squamous cell carcinoma | 0.8 | [5] | |
| 2α-acetoxystachybotrylactam acetate | MP41 | Melanoma | 1.5 | [5] |
| 786 | Renal cell carcinoma | 1.8 | [5] | |
| 786R | Resistant renal cell carcinoma | 1.9 | [5] | |
| CAL33 | Head and neck squamous cell carcinoma | 2.1 | [5] | |
| CAL33RR | Resistant head and neck squamous cell carcinoma | 2.2 | [5] | |
| Stachybotrychromene A | HepG2 | Human hepatocellular carcinoma | 73.7 | [6] |
| Stachybotrychromene B | HepG2 | Human hepatocellular carcinoma | 28.2 | [6] |
Note: this compound was found to have a moderate reversal effect on multidrug resistance (MDR) in ABCB1-overexpressing cells at non-cytotoxic concentrations.[1][7]
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to assess the cytotoxicity of this compound and related compounds.
Cell Culture and Maintenance
-
Cell Lines: A variety of human cancer cell lines were used, including MDA-MB-231 (breast cancer), U-2OS (osteosarcoma), HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast cancer), SW-480 (colon adenocarcinoma), MP41 (melanoma), 786 and 786R (renal cell carcinoma), CAL33 and CAL33RR (head and neck squamous cell carcinoma), and HepG2 (hepatocellular carcinoma). Normal cell lines such as H9C2 (rat cardiomyocyte) were also used to assess general cytotoxicity.
-
Culture Conditions: Cells were typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified atmosphere of 5% CO2 at 37°C.
Cytotoxicity Assays
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a commonly used method to assess cell viability.
-
Cells were seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds for 48 or 72 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours at 37°C.
-
The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
-
-
Resazurin Reduction Assay (Alamar Blue Assay): This assay was also used to determine cell viability.
-
Cells were seeded in 96-well plates and treated with the compounds for 24 hours.
-
Resazurin solution was added to each well, and the plates were incubated for a specified time.
-
The fluorescence was measured with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Cell viability was calculated relative to the untreated control cells.
-
Apoptosis Assays
-
Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining: This method was used to quantify apoptosis.
-
Cells were treated with the compounds for a specified time.
-
Both adherent and floating cells were collected and washed with cold PBS.
-
The cells were then resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry. Annexin V-positive and PI-negative cells were considered to be in early apoptosis, while cells positive for both stains were considered to be in late apoptosis or necrosis.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of compounds.
Proposed Signaling Pathway for Phenylspirodrimane-Induced Apoptosis
Caption: Phenylspirodrimane-induced apoptosis signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stachybotrychromenes A–C: novel cytotoxic meroterpenoids from Stachybotrys sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Commercial ELISA Kits for Stachybotrysin B Detection
For researchers and drug development professionals investigating the toxic effects of mycotoxins, accurate and reliable detection methods are paramount. Stachybotrysin B, a potent trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, is of significant interest due to its potential role in adverse health effects associated with damp indoor environments.[1][2][3] Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and sensitive method for the quantification of such mycotoxins. However, the performance of commercial ELISA kits can vary, necessitating a thorough in-house validation to ensure data quality and reliability.
This guide provides a framework for the validation of commercial ELISA kits for the detection of this compound, complete with hypothetical comparative data, detailed experimental protocols, and visual representations of the workflow and relevant signaling pathways. While the market for this compound-specific ELISA kits is currently limited, with most available kits targeting general Stachybotrys chartarum antigens[4][5], this guide presents a robust methodology for when such kits become available or for the validation of custom-developed assays.
Comparative Performance of Hypothetical this compound ELISA Kits
To illustrate the importance of validation, the following table summarizes the hypothetical performance characteristics of three fictional commercial ELISA kits for this compound. The data is presented to highlight key performance indicators that should be assessed during validation.
| Feature | Kit A (RapidDetect) | Kit B (AccuTox) | Kit C (EnviroScreen) |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 0.15 ng/mL | 0.5 ng/mL |
| Dynamic Range | 0.3 - 10 ng/mL | 0.15 - 25 ng/mL | 0.5 - 5 ng/mL |
| Intra-assay Precision (CV%) | < 8% | < 5% | < 10% |
| Inter-assay Precision (CV%) | < 12% | < 8% | < 15% |
| Recovery (Spiked Samples) | 85-105% | 90-110% | 80-120% |
| Cross-reactivity (Satratoxin G) | < 5% | < 2% | < 10% |
| Cross-reactivity (Verrucarin J) | < 1% | < 0.5% | < 2% |
| Assay Time | 1.5 hours | 2.5 hours | 2 hours |
Experimental Protocols for ELISA Kit Validation
A comprehensive validation protocol should be established to assess the fitness-for-purpose of a given ELISA kit.[6] The following protocols are based on established guidelines for mycotoxin immunoassay validation.[7][8][9][10]
Preparation of Standards and Samples
-
This compound Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, create a series of calibration standards by serial dilution in the assay buffer provided with the kit. The concentration range of the standards should encompass the expected dynamic range of the assay.
-
Sample Preparation: The method for sample extraction will depend on the matrix (e.g., serum, cell culture media, environmental dust). A typical extraction involves homogenizing the sample in an appropriate solvent, followed by centrifugation or filtration to remove particulate matter.[8] The supernatant may require a clean-up step using solid-phase extraction (SPE) cartridges to remove interfering substances. The final extract should be diluted in the assay buffer to fall within the dynamic range of the standard curve.
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: Analyze a minimum of 10 blank samples (matrix without this compound). The LOD is calculated as the mean signal of the blanks plus three times the standard deviation.
-
LOQ: Analyze a series of low-concentration spiked samples. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy (typically a coefficient of variation (CV) ≤ 20% and recovery of 80-120%).[8]
Assessment of Precision
-
Intra-assay Precision (Repeatability): Analyze multiple replicates (n ≥ 6) of at least three different concentrations of this compound (low, medium, and high) within the same assay run. Calculate the mean, standard deviation, and CV for each concentration.
-
Inter-assay Precision (Reproducibility): Analyze the same set of samples on at least three different days by two different analysts. Calculate the mean, standard deviation, and CV for each concentration across all assays.
Evaluation of Accuracy (Recovery)
-
Spike blank matrix samples with known concentrations of this compound (low, medium, and high).
-
Analyze the spiked samples and calculate the percentage of recovery using the following formula: (Measured Concentration / Spiked Concentration) x 100%
-
Acceptable recovery is typically within 80-120%.[7]
Specificity and Cross-Reactivity
-
Test the reactivity of the antibody with structurally related mycotoxins (e.g., other trichothecenes like Satratoxin G and Verrucarin J) that may be present in the samples.
-
Prepare solutions of these compounds at concentrations significantly higher than the this compound standard curve.
-
Calculate the percentage of cross-reactivity using the following formula: (Concentration of this compound at 50% B/B0 / Concentration of cross-reactant at 50% B/B0) x 100%
Visualizing the Workflow and Biological Context
To aid in the understanding of the validation process and the biological relevance of this compound, the following diagrams are provided.
Caption: Experimental workflow for the validation of a this compound ELISA kit.
This compound belongs to the macrocyclic trichothecene family of mycotoxins, which are known to be potent inhibitors of protein synthesis.[1][2] This inhibition triggers a cellular stress response known as the ribotoxic stress response, leading to the activation of mitogen-activated protein kinases (MAPKs).[1][2]
Caption: Generalized signaling pathway of ribotoxic stress induced by this compound.
References
- 1. realtimelab.com [realtimelab.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Introduction - NTP Technical Report on the Toxicity Study of Stachybotrys chartarum (CASRN 67892-26-6) Administered by Inhalation to B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. paracellabs.com [paracellabs.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Evaluation of Mycotoxin Screening Tests in a Verification Study Involving First Time Users [mdpi.com]
- 7. Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. magnascientiapub.com [magnascientiapub.com]
- 9. Optimization and Validation of ELISA for Aflatoxin B1 Detection in Fermented Forages and Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Evaluation of Three Commercial Elisa Kits Used for the Detection of Aflatoxins B1, B2, G1, and G2 in Feedstuffs and Comparison with an HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Stachybotrysin B Quantification: An Overview of Methodologies and Inter-Laboratory Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Stachybotrysin B, a prominent phenylspirodrimane mycotoxin produced by Stachybotrys species. While dedicated inter-laboratory ring studies specifically for this compound are not extensively documented in publicly available literature, this document synthesizes data from various studies that have quantified this and other related fungal metabolites. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which has become the gold standard for mycotoxin analysis due to its high sensitivity and selectivity.[1][2]
Quantitative Data Summary
The following tables summarize quantitative findings for this compound and other relevant Stachybotrys metabolites from different research endeavors. These are not from a single, unified inter-laboratory study but represent a compilation of data from individual studies, offering a comparative perspective on the production of these toxins under various conditions.
Table 1: Quantification of this compound and Related Metabolites in Stachybotrys Cultures
| Strain | Culture Medium | This compound Concentration | Other Major Metabolites Quantified | Reference |
| S. chartarum (DSM strain) | Potato Dextrose Agar (PDA) | 54% of total measured phenylspirodrimanes | Stachybotrysin D (37%) | [3] |
| S. chartarum | Potato Dextrose Agar (PDA) | Not individually quantified | Stachybotryamide: 109,000 ng/g, Stachybotrylactam: 27,100 ng/g | [4][5] |
| S. chartarum | Malt Extract Agar (MEA) | Not individually quantified | Stachybotryamide: 62,500 ng/g, Stachybotrylactam: 46,300 ng/g | [4][5] |
Note: The study by Pfeifer et al. (2020) highlighted that the DSM strain of S. chartarum was a significant producer of this compound, accounting for 54% of the phenylspirodrimanes measured.[3] In contrast, the work by Piecková and Wilkins (2021) quantified other spirocyclic drimanes, providing valuable data on the quantities of related compounds found in culture extracts.[4][5]
Experimental Protocols
The methodologies outlined below are representative of the protocols used for the extraction and quantification of Stachybotrys secondary metabolites, including this compound, via LC-MS/MS.
Sample Preparation and Extraction
A common approach for the extraction of this compound and other metabolites from fungal cultures involves the following steps:
-
Culture Growth : Stachybotrys strains are cultivated on various agar media, such as Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), or Synthetic Nutrient-Poor Agar (SNA), for a specified period (e.g., 7 to 21 days) at a controlled temperature (e.g., 25°C) in the dark.[3]
-
Extraction : A defined area of the fungal culture is excised and placed into a vial. The extraction is typically performed using an organic solvent mixture, such as acetonitrile/water/acetic acid. The mixture is then agitated (e.g., vortexed or shaken) to ensure efficient extraction of the metabolites.
-
Centrifugation and Filtration : The extract is centrifuged to pellet solid debris. The resulting supernatant is then filtered, commonly through a 0.2 µm syringe filter, to remove any remaining particulate matter before LC-MS/MS analysis.
LC-MS/MS Analysis
The filtered extract is analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Separation : A reversed-phase C18 column is typically used to separate the metabolites. A gradient elution with a mobile phase consisting of two eluents (e.g., A: water with 0.1% formic acid and 5 mM ammonium formate; B: methanol with 0.1% formic acid and 5 mM ammonium formate) is employed.
-
Mass Spectrometric Detection : A triple quadrupole mass spectrometer is often used for detection and quantification. The analysis is performed in Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity. For each target analyte, specific precursor ion to product ion transitions are monitored.
Visualizing the Workflow
The following diagrams illustrate the general workflow for an inter-laboratory study on mycotoxin quantification and a conceptual signaling pathway involving mycotoxins.
Caption: General workflow for an inter-laboratory comparison study.
References
- 1. An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psecommunity.org [psecommunity.org]
- 5. researchgate.net [researchgate.net]
Production of Stachybotrysin B Varies Significantly Across Different Fungal Growth Media
For researchers and professionals in drug development, the choice of fungal growth medium has a profound impact on the production of secondary metabolites like Stachybotrysin B, a phenylspirodrimane with potential bioactivity. An analysis of existing experimental data reveals that optimizing media composition is a critical step in maximizing the yield of this target compound. This guide provides a comparative overview of this compound production in various commonly used fungal culture media, supported by experimental protocols and pathway visualizations.
Comparative Analysis of this compound Production
Quantitative analysis of this compound produced by Stachybotrys species demonstrates a clear dependence on the nutritional composition of the growth medium. The data summarized below is extracted from studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of mycotoxins.
| Growth Medium | Relative this compound Production | Key Components |
| Potato Dextrose Agar (PDA) | High | Potato infusion, Dextrose, Agar |
| Malt Extract Agar (MEA) | Moderate to High | Malt extract, Peptone, Dextrose, Agar |
| Czapek Yeast Extract Agar (CYA) | Moderate | Sucrose, Sodium Nitrate, Yeast Extract, Agar |
| Synthetic Nutrient-Poor Agar (SNA) | Low | KH2PO4, KNO3, MgSO4·7H2O, KCl, Glucose, Sucrose, Agar |
Note: The production levels are presented as relative comparisons based on graphical data from the cited literature. Actual yields can vary depending on the specific fungal strain, incubation time, and other culture conditions.
Experimental Methodologies
The following protocols outline the key steps involved in the cultivation of Stachybotrys species and the subsequent extraction and quantification of this compound.
Fungal Culture and Growth Conditions
-
Fungal Strains: Cultures of Stachybotrys species, such as Stachybotrys chartarum, are used.
-
Media Preparation: Standard formulations for Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), Czapek Yeast Extract Agar (CYA), and Synthetic Nutrient-Poor Agar (SNA) are prepared and sterilized.
-
Inoculation: Agar plates are centrally inoculated with a small plug of a mature fungal culture.
-
Incubation: The inoculated plates are incubated in the dark at a controlled temperature, typically 25°C, for a period of 7 to 21 days to allow for sufficient mycelial growth and secondary metabolite production.
Extraction of this compound
-
Sample Collection: Agar plugs of a defined diameter are excised from the fungal colonies.
-
Solvent Extraction: The agar plugs are transferred to a vial containing an organic solvent mixture, commonly ethyl acetate/methanol or a similar combination, to extract the mycotoxins.
-
Sonication: The vials are sonicated for a specified period (e.g., 60 minutes) to enhance the extraction efficiency.
-
Filtration and Evaporation: The solvent extract is filtered to remove solid debris and then evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent, such as methanol, for analysis.
Quantification by LC-MS/MS
-
Chromatographic Separation: The reconstituted extract is injected into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the various metabolites. A gradient elution program with solvents like water, acetonitrile, and methanol, often with additives like formic acid or ammonium formate, is employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. This compound is identified and quantified based on its specific precursor and product ion transitions (multiple reaction monitoring - MRM) and retention time, by comparison with a certified reference standard.
Visualizing the Experimental and Biosynthetic Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for comparing this compound production and the proposed biosynthetic pathway of this compound.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Stachybotrysin B
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Stachybotrysin B are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a toxic trichothecene mycotoxin. Adherence to these procedures is critical to mitigate risks associated with this hazardous substance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for this compound specifies the following essential PPE to prevent dermal, ocular, and respiratory exposure:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powdered form or creating aerosols.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[1] An accessible safety shower and eyewash station are mandatory in the work area.[1]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves chemical inactivation to neutralize its toxicity, followed by disposal as hazardous waste.
Phase 1: Chemical Inactivation (Decontamination)
Trichothecene mycotoxins, including this compound, can be effectively inactivated using a sodium hypochlorite solution (household bleach).
Experimental Protocol for Inactivation:
-
Prepare the Inactivation Solution: Prepare a fresh solution of 3-5% sodium hypochlorite. The effectiveness of this solution can be enhanced by the addition of a small amount of alkali, such as sodium hydroxide, to raise the pH.[1]
-
Treat Contaminated Materials:
-
Solid this compound: Carefully dissolve the solid this compound in a suitable solvent within a chemical fume hood. Slowly add the inactivation solution to the dissolved mycotoxin.
-
Contaminated Labware (e.g., glassware, spatulas): Immerse the contaminated items completely in the 3-5% sodium hypochlorite solution.
-
Liquid Waste: Add the sodium hypochlorite solution to the liquid waste containing this compound.
-
-
Ensure Sufficient Contact Time: Allow the inactivation solution to be in contact with the mycotoxin or contaminated materials for a minimum of 30 minutes to ensure complete degradation.
-
Neutralization (Optional but Recommended): After the inactivation period, the resulting solution can be neutralized with a suitable reducing agent (e.g., sodium bisulfite) if required by your institution's waste management policies.
Phase 2: Waste Collection and Labeling
-
Collect Waste: Following inactivation, collect all treated materials, including the inactivated solution and any disposable labware, into a designated and properly sealed hazardous waste container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include details of the contents (e.g., "Inactivated this compound with sodium hypochlorite").
Phase 3: Final Disposal
-
Consult Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
-
Approved Waste Disposal Plant: The final disposal of the collected hazardous waste must be carried out by an approved waste disposal plant.[1] Do not dispose of this compound or its inactivated byproducts down the drain or in regular trash.
Quantitative Data on Mycotoxin Inactivation
The following table summarizes the efficacy of different chemical agents in inactivating trichothecene mycotoxins, providing a basis for the recommended disposal protocol.
| Chemical Agent | Mycotoxin(s) | Concentration | Contact Time | Efficacy |
| Sodium Hypochlorite | Trichothecenes | 3-5% solution | Not Specified | Effective Inactivation Agent[1] |
| Chlorine Dioxide (in solution) | Roridin A, Verrucarin A | 1000 ppm | 2 hours | Complete Inactivation[2] |
| Chlorine Dioxide (in solution) | Verrucarin A | 500 ppm | > 2 hours | Partial Effect[2] |
| Chlorine Dioxide (in solution) | Roridin A | 200-500 ppm | 24 hours | Significant Decrease in Toxicity[2] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
